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  • Product: Methacrolein-13C
  • CAS: 1119514-41-8

Core Science & Biosynthesis

Foundational

The Strategic Role of Methacrolein-13C in Isoprene Oxidation: Mechanisms, Isotopic Tracing, and Biomarker Applications

Executive Summary Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (VOC) emitted into the Earth's atmosphere, primarily by terrestrial vegetation. The atmospheric oxidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (VOC) emitted into the Earth's atmosphere, primarily by terrestrial vegetation. The atmospheric oxidation of isoprene—initiated by hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3)—dominates tropospheric chemistry, leading to the formation of secondary organic aerosols (SOA) and ozone. Methacrolein (MACR) and methyl vinyl ketone (MVK) are the principal first-generation stable oxidation products of this cascade.

The introduction of Methacrolein-13C (13C-labeled MACR) into analytical workflows has revolutionized our ability to track these complex oxidation pathways. By utilizing stable isotope mass shifting, researchers can differentiate between ambient atmospheric processing, within-plant secondary metabolism, and even cellular biomarker generation. This whitepaper provides an in-depth technical analysis of the mechanisms governing isoprene oxidation and the critical role of 13C-methacrolein in modern atmospheric and biomedical research.

Mechanistic Foundation: Isoprene to Methacrolein

The conversion of isoprene to methacrolein is a multi-step radical chain reaction. The process is primarily initiated by the electrophilic addition of an OH radical to the double bonds of the isoprene carbon backbone.

  • Radical Initiation: OH addition to the terminal carbons produces allylic radicals, while addition to internal carbons yields alkyl radicals.

  • Peroxy Radical Formation: Rapid addition of molecular oxygen (O2) to these intermediate radicals forms six isomeric hydroxyalkyl peroxy radicals (ISORO2).

  • Branching Pathways: The fate of ISORO2 depends heavily on the local concentration of nitrogen oxides (NOx). Under high-NOx conditions, ISORO2 reacts with NO to form alkoxy radicals, which subsequently decompose to yield methacrolein (MACR) , methyl vinyl ketone (MVK), and formaldehyde.

Pathway Isoprene Isoprene (C5H8) Alkyl Hydroxyalkyl Radical Isoprene->Alkyl + OH OH OH Radical OH->Alkyl Peroxy Peroxy Radical (ISO2) Alkyl->Peroxy + O2 MACR Methacrolein (MACR) Peroxy->MACR + NO / HO2 MVK Methyl Vinyl Ketone (MVK) Peroxy->MVK + NO / HO2 SOA Secondary Organic Aerosol MACR->SOA Further Oxidation

Isoprene OH-initiated oxidation pathway leading to Methacrolein and SOA formation.

Gas-Phase vs. Aqueous-Phase Yields

The physical environment dictates the stoichiometric yield of these products. Research demonstrates that aqueous-phase oxidation alters the branching ratios significantly compared to gas-phase reactions. Water induces an enhancement in the self-reaction of hydroxy isoprene peroxyl radicals, doubling the ratio of MVK to MACR [3].

The Strategic Utility of Methacrolein-13C

Methacrolein-13C (CAS: 1119514-41-8) serves as a highly precise, non-radioactive tracer. Its utility spans three primary domains:

Kinetic Isotope Effects (KIE) in Atmospheric Processing

Because the lighter 12C-MACR reacts slightly faster with OH radicals than the heavier 13C-MACR, atmospheric processing leads to isotopic fractionation. By measuring the Kinetic Isotope Effect (KIE), chemists can calculate the "photochemical age" of an air mass. The measured KIE for MACR with OH is approximately 6.47‰ [1]. This causality is foundational: as an air mass ages, the ambient MACR pool becomes progressively enriched in 13C, allowing researchers to back-calculate the emission timeline.

Tracing Within-Plant Secondary Metabolism

Historically, it was assumed that isoprene was exclusively oxidized in the atmosphere. However, by feeding plants with 13C-labeled precursors (such as pyruvate-2-13C) and monitoring the emissions, researchers discovered significant enrichments of 13C-methacrolein (up to 30% 13C/12C ratios) emitting directly from the leaves [2]. Causality of experimental design: Pyruvate is a precursor in the methylerythritol 4-phosphate (MEP) pathway for isoprene synthesis. If the emitted MACR contains the 13C label, it definitively proves that reactive oxygen species (ROS) within the plant are oxidizing isoprene before it escapes the stomata, acting as an internal antioxidant system.

Clinical Biomarker Quantification

Beyond atmospheric chemistry, methacrolein is consumed and released by human small cell lung cancer (SCLC) lines, making it a volatile biomarker for early oncological screening [4]. In clinical GC-MS assays, 13C-methacrolein is spiked into breath or headspace samples as an internal standard. Because it co-elutes with endogenous MACR but features a distinct +1 m/z shift, it normalizes injection variabilities and matrix suppression, creating a self-validating quantitative system.

Quantitative Data Summaries

The following tables synthesize critical quantitative metrics regarding isoprene oxidation and isotopic fractionation.

Table 1: Stable-Carbon Kinetic Isotope Effects (KIE) for OH-Radical Reactions [1]

CompoundMolecular Mass ( g/mol )Average KIE (ε) ± Uncertainty (‰)
Isoprene68.126.56 ± 0.12
Methacrolein (MACR)70.096.47 ± 0.27
Methyl Vinyl Ketone (MVK)70.097.58 ± 0.47

Note: All 13C/12C KIE values are reported as ε values, where ε = (KIE – 1) × 1000‰.

Table 2: Molar Yields of Isoprene Oxidation Products (Gas vs. Aqueous Phase) [3]

Oxidation ProductGas-Phase Yield (%)Aqueous-Phase Yield (283 K) (%)
Methacrolein (MACR)~22.0 - 25.010.9 ± 1.1
Methyl Vinyl Ketone (MVK)~32.0 - 35.024.1 ± 0.8
Methyl Glyoxal (MG)Variable11.4 ± 0.3

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the use of 13C-methacrolein and 13C-precursors in laboratory workflows.

Protocol A: In Vivo 13C-Labeling and GC-MS Detection of Plant-Derived MACR

This protocol isolates within-plant oxidation from atmospheric interference [2].

  • Precursor Feeding: Excise a healthy plant branch (e.g., Mangifera indica) under water to prevent xylem cavitation. Transfer the stem into a 20 mM solution of pyruvate-2-13C.

  • Branch Enclosure: Seal the branch in a dynamic Teflon enclosure. Purge the chamber with zero-air (hydrocarbon-free, 400 ppm CO2) at a flow rate of 1.0 L/min to establish a baseline and remove ambient VOCs.

  • Photo-activation: Expose the branch to photosynthetically active radiation (PAR) at 1000 µmol m⁻² s⁻¹ to stimulate the MEP pathway and isoprene synthesis.

  • VOC Trapping: Route the enclosure effluent through Tenax TA thermal desorption tubes for 30 minutes to concentrate the emitted VOCs.

  • GC-MS Analysis: Thermally desorb the trapped VOCs into a GC-MS. Monitor the Selected Ion Monitoring (SIM) channels for m/z 70 (unlabeled MACR) and m/z 71 (13C-MACR).

  • Validation: Calculate the 13C/12C ratio. A ratio significantly exceeding the natural abundance of 1.1% confirms within-plant oxidation of the newly synthesized 13C-isoprene.

Workflow S1 Step 1 13C-Pyruvate Feeding S2 Step 2 In Vivo Oxidation S1->S2 S3 Step 3 VOC Trapping S2->S3 S4 Step 4 GC-MS (m/z 71) Analysis S3->S4 S5 Step 5 Isotope Ratio Calc S4->S5

Experimental workflow for tracing in vivo 13C-isoprene oxidation to 13C-MACR.

Protocol B: High-Precision GC-C-IRMS for KIE Determination

Standard GC-MS lacks the dynamic range required to measure natural abundance isotopic fractionation. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is required [1].

  • Chamber Preparation: Evacuate a 25 L quartz reaction chamber. Introduce natural-abundance methacrolein, ozone, and an OH-radical precursor (e.g., isopropyl nitrite).

  • Reaction Initiation: Irradiate the chamber with UV light to generate OH radicals and initiate MACR oxidation.

  • Cryogenic Sampling: Extract air samples at 10-minute intervals. Pass the samples through a cryogenic trap (-120°C) to isolate MACR from highly volatile gases.

  • Combustion Interface: Elute the MACR through a GC column directly into a combustion reactor (CuO/NiO at 940°C). This quantitatively converts all eluting MACR into CO2 and H2O.

  • IRMS Detection: Remove water via a Nafion dryer and direct the pure CO2 into the IRMS. Measure the exact ratio of 13CO2 (m/z 45) to 12CO2 (m/z 44).

  • Validation: Plot the isotopic enrichment (ln(R/R0)) against the natural log of the remaining MACR fraction (ln(f)). The slope of this Rayleigh plot yields the precise KIE value, validating the atmospheric lifetime model.

References

  • Iannone, R., Koppmann, R., & Rudolph, J. (2009). "12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals.
  • Jardine, K., et al. (2012). "Within‐plant isoprene oxidation confirmed by direct emissions of oxidation products methyl vinyl ketone and methacrolein.
  • Schöne, L., et al. (2018). "The kinetics and mechanism of an aqueous phase isoprene reaction with hydroxyl radical." Karlsruhe Institute of Technology (KIT).
  • Pharmaffiliates. "Methacrolein-13C | CAS No : 1119514-41-8".
Exploratory

atmospheric chemistry of 13c-labeled methacrolein

Atmospheric Chemistry of 13 C-Labeled Methacrolein: Mechanistic Insights and Toxicological Implications Executive Summary Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane biogenic volatile organic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Atmospheric Chemistry of 13 C-Labeled Methacrolein: Mechanistic Insights and Toxicological Implications

Executive Summary

Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane biogenic volatile organic compound (VOC) emitted into the atmosphere, accounting for roughly one-third of global VOC emissions. Upon release, it undergoes rapid photooxidation to yield first-generation intermediates, predominantly methacrolein (MACR) and methyl vinyl ketone (MVK)[1]. The atmospheric degradation of MACR dictates the oxidative capacity of the planetary boundary layer and acts as a primary precursor for secondary organic aerosols (SOAs)[2].

For atmospheric chemists, toxicologists, and drug development professionals, understanding the precise molecular fate of MACR is critical. MACR and its downstream oxidation products (such as methylglyoxal) are highly reactive electrophiles and potent respiratory irritants. By employing site-specific 13 C-labeled methacrolein, researchers can break the mechanistic degeneracy of complex atmospheric networks, tracking exact carbon atoms from gas-phase oxidation through to aerosol condensation and biological protein-adduct formation[3].

This technical guide dissects the atmospheric chemistry of 13 C-labeled methacrolein, detailing the causality behind its reaction kinetics, the self-validating protocols used for its synthesis and analysis, and its broader implications for inhalation toxicology.

Mechanistic Pathways of Methacrolein Oxidation

The dominant sink for atmospheric methacrolein is its reaction with the hydroxyl radical (OH), though it also exhibits reactivity toward ozone (O 3​ ), nitrate radicals (NO 3​ ), and chlorine atoms (Cl)[2].

The OH-initiated oxidation of MACR is a chemically activated process. The electrophilic OH radical adds primarily to the external carbon of the C=C double bond (β-addition), forming a highly vibrationally excited adduct[4]. The causality of the subsequent product distribution hinges on the competition between collisional deactivation (dependent on atmospheric pressure) and prompt O 2​ addition [5]. Double activation via O 2​ addition to the excited [MACR–OH]* radical yields peroxyl radicals (RO 2​ ) that ultimately decompose into hydroxyacetone, methylglyoxal, and formaldehyde[4].

MACR_Oxidation MACR 13C-Methacrolein (MACR) Adduct [MACR-OH]* Vibrationally Excited Adduct MACR->Adduct + OH OH OH Radical OH->Adduct Peroxyl MACR-OH-O2 Peroxyl Radical Adduct->Peroxyl + O2 O2 O2 Addition O2->Peroxyl Products Hydroxyacetone + Methylglyoxal Peroxyl->Products NO / HO2 SOA Secondary Organic Aerosols (SOA) Products->SOA Condensation / Oligomerization

Atmospheric OH-initiated oxidation pathway of 13C-methacrolein into secondary organic aerosols.

Kinetic Isotope Effects (KIE) in Atmospheric Tracing

Stable carbon kinetic isotope effects (KIEs) provide a powerful observational constraint on the atmospheric lifetime of VOCs. Because the heavier 13 C isotope lowers the zero-point vibrational energy of the transition state, molecules containing 13 C react at marginally slower rates than their 12 C counterparts[1].

By measuring the isotopic fractionation (expressed as ε values in per mil, ‰) of ambient MACR, researchers can calculate the "photochemical age" of an air mass. This data is vital for toxicologists modeling the pharmacokinetic exposure levels of downwind populations to reactive aerosols.

Quantitative Data: Kinetics and Isotope Effects

The following table summarizes the rate constants and stable-carbon KIEs for isoprene and its primary oxidation products at 298 K and 1 atm.

CompoundOH Rate Constant (cm 3 molecule −1 s −1 ) 13 C/ 12 C KIE (ε, ‰)Primary Oxidation Products
Isoprene ~1.00 × 10 −10 6.56 ± 0.12MACR, MVK
Methacrolein (MACR) 1.63 × 10 −11 6.47 ± 0.27Hydroxyacetone, Methylglyoxal
Methyl Vinyl Ketone (MVK) 1.73 × 10 −11 7.58 ± 0.47Methylglyoxal, Glycolaldehyde

(Data synthesized from experimental and theoretical master equation studies[1],[5],[4])

Experimental Protocol: Synthesis of 13 C-Methyl Labeled Methacrolein

To trace the mechanistic fate of the methyl group during oxidation (e.g., determining whether the methyl carbon is partitioned into acetic acid or pyruvaldehyde), researchers synthesize MACR with a 13 C-labeled methyl group ( 13 CH 3​ -MACR)[3].

Step-by-Step Methodology
  • Amidation (Weinreb Amide Formation): React 2-chloroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in dichloromethane (CH 2​ Cl 2​ ). Add triethylamine dropwise to neutralize the HCl byproduct. Stir at room temperature for 20 hours. Causality: The Weinreb amide prevents over-addition during subsequent organometallic steps.

  • Phosphonylation: Treat the unpurified amide intermediate with triethoxyphosphine at 80°C for 15 hours to yield the corresponding phosphonate via an Arbuzov-type reaction.

  • Site-Specific 13 C-Alkylation: Dissolve the phosphonate in tetrahydrofuran (THF) and cool to 0°C under an Argon atmosphere. Add potassium tert-butoxide (t-BuOK) to deprotonate the α-carbon, followed by the dropwise addition of 13 C-labeled iodomethane ( 13 CH 3​ I). Stir for 15 hours. Causality: This step guarantees that the 13 C label is exclusively incorporated at the methyl position.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Treat the 13 C-labeled intermediate with hexamethyldisilazane and n-butyllithium at 0°C, followed by the addition of formaldehyde (HCHO). Stir for 1 hour to form the terminal alkene.

  • Reduction: Reduce the resulting compound to yield the final 13 CH 3​ -MACR product.

Self-Validation & Quality Control: To ensure the protocol is self-validating, the final product must be subjected to 1 H and 13 C NMR spectroscopy to confirm that >99% of the isotopic enrichment is localized to the methyl carbon. Additionally, GC-MS analysis must be performed to calculate the exact fractional abundance of the labeled molecular weight (m/z 71) against any residual unlabeled MACR (m/z 70)[3].

Analytical Workflow: GCC-IRMS for Isotope Tracking

To measure the subtle isotopic fractionation of MACR in ambient air or chamber studies, Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) is utilized[1].

GCC_IRMS Sample Air Sampling & Cryofocusing GC Gas Chromatography (VOC Separation) Sample->GC Combustion Combustion Interface (CuO/NiO at 850°C) GC->Combustion Eluting VOCs WaterRemoval Nafion Dryer (H2O Removal) Combustion->WaterRemoval CO2 + H2O IRMS IRMS Detection (13CO2 / 12CO2 Ratio) WaterRemoval->IRMS Dry CO2 Data Kinetic Isotope Effect (KIE) Calculation IRMS->Data Isotope Ratios

Workflow for Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS).

Step-by-Step Methodology
  • Air Sampling & Cryofocusing: Extract up to 140 L of ambient air and pass it through an automated cryotrap (e.g., glass beads maintained at -150°C). Causality: This concentrates trace VOCs (parts-per-trillion levels) while allowing bulk atmospheric gases (N 2​ , O 2​ , Ar) to be purged.

  • Thermal Desorption & GC Separation: Rapidly flash-heat the cryotrap to inject the concentrated VOCs onto a capillary GC column optimized for resolving light oxygenated compounds.

  • Online Micro-Combustion: Route the GC effluent directly through a micro-combustion reactor packed with CuO/NiO wires and held at 850°C. Causality: This quantitatively oxidizes MACR into CO 2​ and H 2​ O, ensuring no isotopic fractionation occurs during the conversion process.

  • Water Removal: Pass the combustion gas through a Nafion dryer. Causality: H 2​ O must be completely removed because protonated CO 2​ (m/z 45) creates isobaric interference with 13 CO 2​ (also m/z 45) in the mass spectrometer.

  • IRMS Detection: Introduce the dry CO 2​ into the IRMS to continuously measure the ratio of m/z 45 ( 13 CO 2​ ) to m/z 44 ( 12 CO 2​ ).

Self-Validation & Quality Control: The system validates itself by co-injecting a calibrated reference CO 2​ gas pulse of known isotopic composition at the beginning and end of every GC run. This brackets the sample peaks, allowing automated software to correct for real-time instrumental drift and ensuring the calculated δ 13 C values are absolutely grounded.

Implications for Drug Development and Toxicology

While MACR is primarily studied within atmospheric chemistry, its behavior is highly relevant to drug development professionals focusing on respiratory pharmacology and inhalation toxicology.

When inhaled, MACR and its secondary organic aerosol derivatives act as Michael acceptors. They readily undergo nucleophilic attack by the thiol groups of cysteine residues in lung epithelial proteins, leading to the depletion of glutathione (GSH) and the induction of severe oxidative stress. By utilizing 13 C-labeled MACR in controlled exposure chambers, toxicologists can utilize LC-MS/MS to track the exact pharmacokinetic distribution of the 13 C label in biological tissues. This allows researchers to definitively link ambient atmospheric oxidation mechanisms to specific in vivo protein adducts, providing a molecular basis for developing targeted therapeutic interventions against air pollution-induced respiratory diseases.

References

  • 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals York University (Atmos. Environ.)[Link]

  • Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein Hokkaido University (Journal of the Japan Petroleum Institute)[Link]

  • Autoxidation Mechanism and Kinetics of Methacrolein in the Atmosphere American Chemical Society (ACS Earth and Space Chemistry)[Link]

  • Kinetics of the OH + Methyl Vinyl Ketone and OH + Methacrolein Reactions at Low Pressure American Chemical Society (The Journal of Physical Chemistry A)[Link]

  • Reaction of Methacrolein with the Hydroxyl Radical in Air: Incorporation of Secondary O2 Addition into the MACR + OH Master Equation American Chemical Society (The Journal of Physical Chemistry A)[Link]

Sources

Foundational

secondary organic aerosol (SOA) formation from methacrolein-13c

Tracing the Carbon Backbone: A Technical Guide to Secondary Organic Aerosol (SOA) Formation from Methacrolein- 13 C Executive Summary Understanding the atmospheric oxidation of biogenic volatile organic compounds (BVOCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Tracing the Carbon Backbone: A Technical Guide to Secondary Organic Aerosol (SOA) Formation from Methacrolein- 13 C

Executive Summary

Understanding the atmospheric oxidation of biogenic volatile organic compounds (BVOCs) is critical for both climate modeling and inhalation toxicology. Isoprene is the most abundant non-methane hydrocarbon emitted globally, and methacrolein (MACR) serves as its primary first-generation oxidation product. For researchers in atmospheric chemistry and drug development professionals studying aerosol deposition in the respiratory tract, elucidating how MACR converts into secondary organic aerosol (SOA) is paramount.

By utilizing 13 C-labeled methacrolein (MACR- 13 C), we can unambiguously trace the carbon backbone through complex oxidation cascades, isolate kinetic isotope effects, and differentiate de novo SOA formation from background chamber artifacts. This whitepaper details the mechanistic pathways, quantitative yields, and self-validating experimental protocols required to study MACR- 13 C SOA formation.

Mechanistic Evolution: From MACR to Oligomeric SOA

The pathway from MACR to SOA is highly dependent on the presence of nitrogen oxides (NO x​ ). Under high-NO x​ conditions, the oxidation of MACR by the hydroxyl radical (OH) leads to the formation of methacryloyl peroxynitrate (MPAN).

Historically, it was 1[1] that MPAN is the critical intermediate for isoprene high-NO x​ SOA. Further mechanistic refinement revealed that the OH oxidation of MPAN primarily yields hydroxymethyl-methyl- α -lactone (HMML), alongside minor pathways yielding methacrylic acid epoxide (MAE)[2][3].

The reactive uptake of HMML and MAE into the particle phase is an acid-catalyzed process. Once inside an acidic aqueous aerosol, these intermediates undergo nucleophilic ring-opening to form 2-methylglyceric acid (2-MG)[4]. Under dry conditions, 2-MG rapidly undergoes dehydration and esterification to form low-volatility oligoesters, which constitute the bulk of the SOA mass.

ChemicalPathway MACR Methacrolein-13C (MACR) MPAN Methacryloyl Peroxynitrate (MPAN) MACR->MPAN OH, NO2 HMML Hydroxymethyl-methyl-a-lactone (HMML) MPAN->HMML OH MAE Methacrylic Acid Epoxide (MAE) MPAN->MAE OH MG 2-Methylglyceric Acid-13C (2-MG) HMML->MG H2O (Particle Phase) MAE->MG H2O, H+ (Particle Phase) Oligomers Oligoesters (SOA Mass) MG->Oligomers Dehydration / Esterification

Caption: Chemical pathway of MACR-13C oxidation to SOA via MPAN and HMML/MAE intermediates.

The Strategic Utility of 13 C Isotopic Labeling

In complex environmental chamber experiments, distinguishing the newly formed SOA from background organic carbon or seed aerosol interactions is a persistent analytical challenge. The use of 5[5] provides a definitive solution:

  • Oligomer Tracking: By utilizing uniformly labeled 13 C-MACR, the resulting 2-MG monomer exhibits a +4 Da mass shift. Consequently, a 2-MG dimer will show a precise +8 Da shift in High-Resolution Mass Spectrometry (HR-MS), eliminating isobaric interference from uncharacterized background VOCs.

  • Kinetic Isotope Effects (KIE): Position-specific 13 C labeling allows researchers to measure the stable carbon kinetic isotope effects during the initial OH attack, providing deep insights into the transition state energies of the gas-phase reactions[6].

  • Mass Balance Closure: Tracking the 13 C signature allows for absolute carbon mass balance between the gas-phase decay of MACR and the particle-phase appearance of SOA, ensuring data integrity.

Quantitative Data: Yields and Partitioning

The formation of SOA from MACR is highly dependent on environmental variables. The causality is clear: high NO x​ is required to form the MPAN intermediate; acidic seed is required to catalyze the lactone/epoxide ring-opening; and low relative humidity (RH) is required to drive the dehydration reactions that form low-volatility oligomers[2][4].

Table 1: Summary of MACR- 13 C SOA Mass Yields under Varying Environmental Conditions

Experimental ConditionSeed AerosolRelative Humidity (RH)SOA Mass Yield (%)Primary Particle-Phase Products
High NO x​ , OH oxidationAcidic SulfateDry (<5%)10 - 15% 13 C-2-MG, Oligoesters
High NO x​ , OH oxidationNeutral SulfateDry (<5%)~1 - 2% 13 C-2-MG (monomer)
High NO x​ , OH oxidationAcidic SulfateWet (80%)< 2%Organosulfates, volatile 2-MG
Low NO x​ , OH oxidationAcidic SulfateDry (<5%)< 1%Hydroperoxides (minor)

Self-Validating Experimental Protocol: Chamber Studies

To guarantee scientific rigor, the following protocol is designed as a self-validating system . By coupling real-time gas-phase decay measurements with particle-phase appearance tracking, we establish a closed mass-balance loop. If the molar yield of gas-phase intermediates does not match the condensed-phase mass (accounting for wall losses), the system flags uncharacterized volatile branching, ensuring the protocol validates its own data integrity.

Step-by-Step Methodology

Phase 1: Chamber Passivation and Seed Generation

  • Flush a 10 m³ Teflon environmental chamber with purified zero air until background particle concentrations are <10 particles/cm³ and VOCs are below the limit of detection.

  • Atomize an aqueous solution of 0.06 M (NH₄)₂SO₄ and 0.06 M H₂SO₄ to generate highly acidic seed aerosol. Causality: Acidic seed is mandatory because the ring-opening of HMML/MAE is an acid-catalyzed nucleophilic addition. Without protons, gas-phase partitioning dominates, artificially depressing SOA yields.

  • Pass the aerosol through a Nafion dryer to achieve an RH of <5%.

Phase 2: Reactant Introduction 4. Inject NO and NO₂ to achieve a high-NO x​ regime (e.g., 500 ppb NO, 500 ppb NO₂). 5. Inject 500 ppb of uniformly labeled Methacrolein- 13 C via a heated manifold.

Phase 3: Photooxidation and Real-Time Monitoring 6. Initiate photooxidation by turning on UV blacklights (centered at 350 nm) to generate OH radicals. 7. Self-Validation Check: Monitor MACR- 13 C decay via Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) while simultaneously monitoring SOA growth via a Scanning Mobility Particle Sizer (SMPS) and HR-ToF-AMS. The decay rate of the +4 Da MACR parent ion must inversely correlate with the growth of 13 C-labeled m/z fragments in the AMS.

Phase 4: Offline Filter Extraction and Analysis 8. Collect aerosol onto pre-baked quartz fiber filters at a flow rate of 15 L/min. 9. Extract the filters in high-purity methanol under sonication. 10. Analyze the extracts via LC-ESI-MS/MS to quantify the specific 13 C-labeled 2-MG monomers and oligoesters.

ExperimentalWorkflow Step1 1. Chamber Prep Flush & Seed Generation Step2 2. Reactant Injection MACR-13C + NOx Step1->Step2 Step3 3. Photooxidation UV Irradiation (OH generation) Step2->Step3 Step4 4. Real-Time Monitoring HR-ToF-AMS & PTR-MS Step3->Step4 Step5 5. Offline Analysis Filter Extraction & LC-MS Step4->Step5

Caption: Step-by-step experimental workflow for MACR-13C chamber studies.

Implications for Atmospheric Models and Inhalation Toxicology

For drug development professionals and toxicologists, understanding the precise chemical nature of SOA is crucial. Oligoesters derived from MACR oxidation significantly alter the hygroscopicity and viscosity of atmospheric aerosols. When inhaled, these highly oxygenated, acidic oligomers can interact with pulmonary surfactant and aerosolized therapeutics, potentially altering drug deposition profiles or inducing localized oxidative stress in the respiratory tract. By leveraging 13 C-labeled precursors, researchers can now trace the exact metabolic fate of these environmental pollutants in in vitro lung models, bridging the gap between atmospheric chemistry and human health.

References

  • Source: fz-juelich.
  • Source: copernicus.
  • Source: d-nb.
  • Source: pnas.
  • Mechanism of the hydroxyl radical oxidation of methacryloyl peroxynitrate (MPAN)
  • Atmospheric Fate of Methacrolein. 2.

Sources

Exploratory

Gas-Phase Oxidation Pathways of Methacrolein-13C: Mechanisms in Atmospheric Aerosol Formation and Industrial Catalysis

Executive Summary Methacrolein (MACR) is a highly reactive unsaturated aldehyde that serves as a critical intermediate in two vastly different chemical domains: the atmospheric formation of secondary organic aerosols (SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methacrolein (MACR) is a highly reactive unsaturated aldehyde that serves as a critical intermediate in two vastly different chemical domains: the atmospheric formation of secondary organic aerosols (SOA) and the industrial synthesis of methacrylic acid (MAA). Because standard kinetic modeling and mass spectrometry often fail to distinguish between competing fragmentation and recombination pathways, researchers rely on 13C isotopic labeling to definitively trace carbon backbones during gas-phase oxidation.

This whitepaper provides an in-depth technical synthesis of methacrolein-13C oxidation pathways. By examining both the OH-initiated atmospheric autoxidation of isoprene-derived MACR and the heteropoly acid-catalyzed partial oxidation of MACR, this guide outlines the mechanistic causality, quantitative kinetics, and self-validating experimental protocols required to study these complex gas-phase reactions.

Atmospheric Oxidation: SOA Formation via Epoxide Intermediates

The Autoxidation and Epoxide Pathway

In the atmosphere, methacrolein is a first-generation oxidation product of isoprene. Under high-NOx conditions, the OH-initiated oxidation of MACR leads to the formation of methacryloyl peroxynitrate (MPAN), which subsequently degrades into methacrylic acid epoxide (MAE)[1].

The use of 13C-labeled precursors (such as isoprene-1-13C) has been instrumental in proving that the four-carbon backbone of MACR is preserved during the transition to the aerosol phase[2]. Isotopic tracing confirms that MAE undergoes acid-catalyzed nucleophilic addition with atmospheric water and sulfate to form 2-methylglyceric acid (2-MG) and related organosulfates[1]. Furthermore, recent theoretical and kinetic studies demonstrate that MACR peroxy radicals readily undergo autoxidation via successive H-shifts and cyclization, forming highly oxygenated organic molecules (HOMs) that condense into SOA[3].

Mechanistic Pathway Diagram

Atmospheric_Pathway Iso Isoprene-1-13C MACR Methacrolein-13C (MACR) Iso->MACR OH / O2 / NO RO2 Peroxy Radical (RO2) MACR->RO2 OH / O2 MAE Methacrylic Acid Epoxide (MAE) RO2->MAE HO2 / Autoxidation MG 2-Methylglyceric Acid (2-MG) MAE->MG H2O / H+ (Nucleophilic Addition) Oligo Oligoesters / SOA MG->Oligo Dehydration / Esterification

Atmospheric gas-phase oxidation of methacrolein-13C to secondary organic aerosols.

Experimental Protocol: Chamber Photooxidation (Self-Validating)

To accurately measure the SOA yield from methacrolein-13C without interference from background volatile organic compounds (VOCs), a self-validating environmental chamber protocol is required[4].

Step 1: Chamber Preparation & Background Validation

  • Action: Flush a Teflon environmental chamber with purified, dry air (RH < 5%) until particle counts drop to zero.

  • Causality/Validation: Ensures that any subsequent aerosol generation is derived exclusively from the injected precursors, validating the baseline of the system.

Step 2: Precursor Injection

  • Action: Inject Isoprene-1-13C (or Methacrolein-13C), NO, and an OH radical precursor (e.g., methyl nitrite, CH3ONO) into the chamber.

Step 3: Dark Control Phase

  • Action: Monitor the chamber in the dark for 2 hours using a Scanning Mobility Particle Sizer (SMPS).

  • Causality/Validation: Confirms that SOA formation is strictly photochemically driven. If particle growth occurs in the dark, the system is contaminated by reactive thermal pathways (e.g., ozonolysis from background leaks).

Step 4: UV Irradiation & Online PIAMS Monitoring

  • Action: Turn on UV lights to initiate OH radical production. Monitor the gas-to-particle conversion using Photoionization Aerosol Mass Spectrometry (PIAMS).

  • Causality: UV light cleaves CH3ONO to yield OH radicals, initiating the gas-phase oxidation of the 13C-labeled precursor into MAE and subsequently 2-MG.

Step 5: Isotopic Mass Balance Calculation

  • Action: Compare the 13C/12C ratio of the collected aerosol mass to the initial precursor gas.

  • Validation: A 1:1 correlation in the isotopic ratio confirms the preservation of the carbon backbone, proving that oligomerization (not fragmentation) drives SOA growth[2].

Industrial Catalysis: Elucidating By-Product Cleavage Pathways

Heteropoly Acid Catalysis and Over-Oxidation

In the industrial C4 direct oxidation process, methacrolein is selectively oxidized to methacrylic acid (MAA) over P-Mo based heteropoly acid catalysts (e.g., H3PMo12O40)[5]. A major limitation of this process is the formation of by-products, specifically acetic acid (AcOH) and carbon oxides (COx), which reduce MAA yield[6].

Standard gas chromatography cannot determine which specific carbon atoms in MACR are lost during over-oxidation. By synthesizing MACR with a 13C-labeled methyl group (13CH3-MAL), researchers established a definitive causal link: the 13C label is retained in the resulting acetic acid[5]. This proves that the formation pathway involves the oxidative cleavage of the C=C double bond in MACR to yield pyruvaldehyde, which is subsequently hydrolyzed to acetic acid, rather than undergoing complete unselective combustion[6].

Mechanistic Pathway Diagram

Catalytic_Pathway MAL 13CH3-MAL (Labeled Methacrolein) Cleavage Oxidative Cleavage (C=C Bond) MAL->Cleavage Over-oxidation MAA Methacrylic Acid (Main Product) MAL->MAA Selective Oxidation PA Pyruvaldehyde (Intermediate) Cleavage->PA Hydrolysis Hydrolysis PA->Hydrolysis AcOH 13C-Acetic Acid (By-product) Hydrolysis->AcOH

Catalytic oxidation pathway of 13CH3-MAL over H3PMo12O40 yielding acetic acid.

Experimental Protocol: Catalytic Oxidation and GC-MS Tracing (Self-Validating)

To trace the exact origin of by-products during heterogeneous catalysis, the following fixed-bed reactor protocol is utilized[5].

Step 1: Catalyst Bed Preparation

  • Action: Pack a quartz tubular reactor with H3PMo12O40 catalyst and heat to 280°C under a continuous flow of N2.

Step 2: Blank Reactor Validation

  • Action: Feed the reactant mixture (13CH3-MAL, O2, H2O, N2) through the heated reactor without the catalyst.

  • Causality/Validation: Ensures that no homogeneous, gas-phase thermal oxidation occurs. If AcOH is detected in the blank run, the temperature is too high, compromising the study of the catalytic surface mechanism.

Step 3: Steady-State Catalytic Reaction

  • Action: Introduce the catalyst and feed the reactant gas mixture. Allow the system to reach steady-state conversion (typically 1-2 hours).

  • Causality: Steady-state conditions are required to prevent transient adsorption/desorption artifacts from skewing the kinetic data.

Step 4: GC-MS Product Sampling

  • Action: Route the reactor effluent through a cold trap to condense MAA, unreacted 13CH3-MAL, and AcOH. Analyze the liquid via GC-MS, specifically monitoring the m/z shift from 60 (unlabeled AcOH) to 61 (13C-labeled AcOH)[5].

Step 5: 13C Mass Balance Validation

  • Action: Sum the fractional abundances of 13C in the recovered AcOH and COx.

  • Validation: The total moles of 13C recovered must equal the moles of 13CH3-MAL consumed. A closed mass balance validates that no hidden polymerization or coking pathways are trapping the labeled carbon on the catalyst surface[6].

Quantitative Data Summaries

The integration of 13C labeling provides highly precise quantitative data for both atmospheric aerosol yields and catalytic selectivity.

Table 1: Kinetic Parameters and SOA Yields (Atmospheric Photooxidation)

Data synthesized from high-NOx chamber experiments tracking isoprene/methacrolein oxidation[4].

PrecursorOxidantTemp (K)SOA Yield RangeDominant Aerosol Phase Product
Isoprene-1-13COH Radical3000.077 – 0.1032-Methylglyceric acid (2-MG)
Isoprene-1-13COH Radical2780.154 – 0.3092-MG Oligoesters
MethacroleinCl Radical298N/A (Gas Phase)Highly Oxygenated Molecules (HOMs)
Methacrylic Acid EpoxideH2O / H+298> 0.90 (Bulk)2-MG and Organosulfates
Table 2: Fractional Abundance of 13C in Catalytic By-products

Data tracking the oxidation of 13CH3-MAL over H3PMo12O40[5].

Analyte / FragmentExpected 13C Abundance (Theoretical)Actual 13C Abundance (GC-MS)Mechanistic Conclusion
Unreacted MAL1.0001.000Baseline validation.
Acetic Acid (AcOH)0.1800.143Methyl group is largely retained in AcOH.
AcOH (-CO2H fragment)0.8800.852Confirms the 13C label is located on the methyl carbon of AcOH.
COx0.0000.041Minor complete oxidation of the methyl group occurs.

Conclusion

The gas-phase oxidation of methacrolein dictates crucial outcomes in both environmental science and industrial chemical manufacturing. By leveraging 13C isotopic labeling, researchers have successfully bypassed the limitations of standard kinetic modeling. In the atmosphere, isotopic tracing has definitively linked methacrolein to the formation of methacrylic acid epoxide (MAE) and subsequent secondary organic aerosols[1]. Industrially, labeling the methyl group of methacrolein has unmasked the exact oxidative cleavage pathway responsible for acetic acid by-product formation over heteropoly acid catalysts[5]. For scientists and engineers, deploying these self-validating, isotopically grounded protocols is essential for developing predictive atmospheric models and engineering higher-yield catalytic systems.

References

  • [5] Kanno, M., Hirata, J., Umezawa, T., Ninomiya, W., & Kamiya, Y. (2023). Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O40 Investigated by Using 13C-Labeled Methacrolein. Journal of the Japan Petroleum Institute, 66(4), 128-131. URL:[Link]

  • [3] Zhang, Z., Wang, C., Zhao, Y., & Jiang, L. (2023). Autoxidation Mechanism and Kinetics of Methacrolein in the Atmosphere. The Journal of Physical Chemistry A, 127(12), 2819-2829. URL:[Link]

  • [2] Sato, K., Nakao, S., Clark, C. H., Qi, L., & Cocker, D. R. (2011). Secondary organic aerosol formation from the photooxidation of isoprene, 1,3-butadiene, and 2,3-dimethyl-1,3-butadiene under high NOx conditions. Atmospheric Chemistry and Physics, 11(14), 7301-7317. URL:[Link]

  • [1] Birdsall, A. W., Miner, C. R., Mael, L. E., & Elrod, M. J. (2014). Mechanistic study of secondary organic aerosol components formed from nucleophilic addition reactions of methacrylic acid epoxide. Atmospheric Chemistry and Physics, 14, 12951-12964. URL:[Link]

  • [6] Kanno, M., et al. (2023). Title Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). URL: [Link]

  • [4] Sato, K., et al. (2011). Secondary organic aerosol formation from the photooxidation of isoprene, 1,3-butadiene, and 2,3-dimethyl-1,3-butadiene under high NO x conditions. Copernicus ACP. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Photolysis Rates of 13C-Labeled Methacrolein: A Framework for Experimental Determination and Mechanistic Insight

Abstract Introduction: The Significance of Methacrolein Photolysis and Isotopic Labeling Methacrolein's dual functionality, an aldehyde and a conjugated alkene, makes its atmospheric chemistry particularly complex. Photo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Methacrolein Photolysis and Isotopic Labeling

Methacrolein's dual functionality, an aldehyde and a conjugated alkene, makes its atmospheric chemistry particularly complex. Photolysis, the dissociation of a molecule by light, is a key removal pathway for methacrolein in the troposphere. The rate of this process, alongside its reaction with hydroxyl radicals (OH), dictates its atmospheric lifetime and its contribution to the formation of secondary pollutants.

Isotopic labeling, the substitution of an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C), is a cornerstone of mechanistic chemistry[2][3]. This subtle change in mass does not alter the potential energy surface of a reaction but does affect the vibrational frequencies of the molecule's bonds[3]. This can lead to a kinetic isotope effect (KIE) , a change in the reaction rate upon isotopic substitution[2]. By measuring the KIE in the photolysis of methacrolein, we can gain deeper insights into the bond-breaking and rearrangement processes occurring in the transition state of the photodissociation reaction.

This guide will provide a comprehensive overview of the theoretical principles governing photolysis and the KIE, followed by a detailed, field-proven experimental protocol for the determination of the photolysis rate of ¹³C-labeled methacrolein.

Theoretical Framework: Unraveling the Photochemistry and Isotope Effects

Fundamentals of Photolysis Rate Determination

The photolysis rate of a molecule in the atmosphere is quantified by the first-order photolysis rate coefficient, often denoted as J (in units of s⁻¹). The calculation of J is given by the following integral[4]:

J = ∫ σ(λ) * Φ(λ) * F(λ) dλ

Where:

  • σ(λ) is the absorption cross-section of the molecule at a specific wavelength λ (in cm² molecule⁻¹). This represents the probability of the molecule absorbing a photon of a given wavelength.

  • Φ(λ) is the quantum yield of the photolysis reaction at that wavelength. It is the fraction of absorbed photons that result in the dissociation of the molecule.

  • F(λ) is the actinic flux, which is the intensity of solar radiation at that wavelength available to cause photolysis (in photons cm⁻² s⁻¹ nm⁻¹).

The Kinetic Isotope Effect (KIE) in Photochemical Reactions

The KIE is the ratio of the rate constant of a reaction for the lighter isotopologue (k_light) to that of the heavier isotopologue (k_heavy)[2]:

KIE = k_light / k_heavy

In the context of photolysis, this translates to:

KIE = J_¹²C / J_¹³C

The primary origin of the KIE lies in the difference in zero-point vibrational energies (ZPVE) of the isotopologues[3][5]. A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPVE. If this bond is weakened or broken in the transition state of the reaction, the difference in ZPVE between the ground state and the transition state will be different for the two isotopologues, leading to different activation energies and, consequently, different reaction rates.

For the photolysis of methacrolein, which can proceed through various channels including C-C bond cleavage, the substitution of a ¹²C atom with a ¹³C atom is expected to result in a KIE. The magnitude of this effect will provide valuable information about the nature of the bond-breaking steps in the photodissociation process.

Experimental Protocol: A Step-by-Step Guide to Measuring the Photolysis Rate of ¹³C-Labeled Methacrolein

This protocol outlines a relative rate method for determining the gas-phase photolysis rate of ¹³C-labeled methacrolein in a smog chamber. This method involves simultaneously irradiating the labeled methacrolein with a reference compound whose reaction kinetics are well-understood[6].

Materials and Instrumentation
  • Smog Chamber: A large (e.g., 100-200 L) FEP Teflon bag or a temperature-controlled chamber with a UV-transparent window.

  • Light Source: A set of blacklamps or a solar simulator that mimics the actinic spectrum of the troposphere.

  • Analytical Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantifying hydrocarbons.

    • Chemiluminescence NOx analyzer for monitoring NO and NO₂.

    • Ozone (O₃) monitor.

  • Reagents:

    • ¹³C-labeled Methacrolein (commercially available[7][8]).

    • Unlabeled Methacrolein (for baseline experiments).

    • Reference Compound: Propane (C₃H₈). Propane is an excellent choice as it does not photolyze in the actinic region and its reaction rate with OH radicals is well-characterized[9].

    • Nitric Oxide (NO) in N₂.

    • Zero air (purified air free of hydrocarbons, NOx, and O₃).

    • Nitrogen dioxide (NO₂) for actinometry.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure:

ExperimentalWorkflow cluster_prep Chamber Preparation cluster_injection Reactant Injection cluster_reaction Photolysis Experiment cluster_analysis Data Analysis Prep_Chamber 1. Chamber Cleaning & Leak Check Add_Air 2. Fill with Zero Air Prep_Chamber->Add_Air Add_NO 3. Inject NO Add_Ref 4. Inject Propane (Reference) Add_NO->Add_Ref Add_MACR 5. Inject ¹³C-Methacrolein Add_Ref->Add_MACR Equilibrate 6. Equilibrate in Dark Initial_Analysis 7. Initial Concentration Measurement Equilibrate->Initial_Analysis Irradiate 8. Irradiate with UV Lamps Initial_Analysis->Irradiate Monitor 9. Monitor Concentrations over Time Irradiate->Monitor Plot_Data 10. Plot ln([MACR]₀/[MACR]t) vs. Time Calc_J 12. Calculate J_MACR Plot_Data->Calc_J Actinometry 11. NO₂ Actinometry Actinometry->Calc_J

Caption: Experimental workflow for determining the photolysis rate of ¹³C-methacrolein.

Detailed Procedure
  • Chamber Preparation:

    • Thoroughly clean the smog chamber by flushing with zero air for several hours.

    • Perform a leak check to ensure the integrity of the chamber.

    • Fill the chamber with a known volume of zero air at a controlled temperature (e.g., 298 K) and pressure (e.g., 760 Torr).

  • Reactant Injection:

    • Inject a known concentration of NO (typically a few ppm) into the chamber. The presence of NO suppresses the formation of ozone and the nitrate radical, simplifying the reaction system.

    • Inject a known concentration of the reference compound, propane (typically 1-2 ppm).

    • Inject a known concentration of ¹³C-methacrolein (typically 1-2 ppm).

  • Equilibration and Initial Analysis:

    • Allow the mixture to equilibrate in the dark for approximately 30 minutes.

    • Take initial gas samples to determine the starting concentrations of ¹³C-methacrolein and propane using GC-FID.

  • Irradiation and Monitoring:

    • Turn on the light source to initiate photolysis.

    • Periodically take gas samples from the chamber and analyze the concentrations of ¹³C-methacrolein and propane over several hours.

  • NO₂ Actinometry:

    • To determine the light intensity in the chamber, perform a separate experiment under identical conditions, but with NO₂ instead of methacrolein and propane.

    • Measure the rate of NO₂ photolysis. The photolysis rate of NO₂ is well-established and serves as a reliable actinometer.

Data Analysis and Calculations

The primary loss process for propane in this system is its reaction with OH radicals. The concentration of OH radicals can be assumed to be at a steady state. The decay of methacrolein is due to both photolysis and reaction with OH radicals.

The following equation can be used to analyze the data:

ln([¹³C-MACR]₀ / [¹³C-MACR]t) - (k_OH+MACR / k_OH+Propane) * ln([Propane]₀ / [Propane]t) = J_¹³C-MACR * t

Where:

  • [¹³C-MACR]₀ and [Propane]₀ are the initial concentrations.

  • [¹³C-MACR]t and [Propane]t are the concentrations at time t.

  • k_OH+MACR and k_OH+Propane are the known rate constants for the reaction of methacrolein and propane with OH radicals, respectively.

  • J_¹³C-MACR is the photolysis rate of ¹³C-methacrolein.

A plot of the left-hand side of the equation versus time (t) will yield a straight line with a slope equal to J_¹³C-MACR.

Data Presentation and Interpretation

The experimentally determined photolysis rates for both unlabeled and ¹³C-labeled methacrolein should be summarized in a table for clear comparison.

CompoundJ-value (s⁻¹)Uncertainty (s⁻¹)
Methacrolein (¹²C)To be determinedTo be determined
¹³C-MethacroleinTo be determinedTo be determined

The kinetic isotope effect can then be calculated:

KIE = J_¹²C-MACR / J_¹³C-MACR

Interpreting the KIE:

  • Normal KIE (KIE > 1): A normal KIE would indicate that the ¹²C-methacrolein photolyzes faster than the ¹³C-labeled compound. This is the expected outcome if a C-C or C-H bond involving the labeled carbon is weakened or broken in the rate-determining step of the photodissociation process. The lower zero-point energy of the C-¹³C bond requires more energy to reach the transition state for bond cleavage.

  • Inverse KIE (KIE < 1): An inverse KIE, where the ¹³C-labeled methacrolein photolyzes faster, is less common for bond-breaking reactions but can occur if there is a strengthening of a particular vibrational mode involving the labeled carbon in the transition state.

  • No KIE (KIE ≈ 1): A KIE close to unity would suggest that the isotopic substitution has a negligible effect on the photolysis rate. This could imply that the bond to the labeled carbon is not significantly involved in the rate-determining step of the photodissociation.

The following diagram illustrates the origin of a normal kinetic isotope effect:

KIE_Diagram cluster_potential_energy Potential Energy Surface Reactants Reactants TS Transition State Reactants->TS ΔG‡ ZPE_light ZPE (¹²C-MACR) ZPE_heavy ZPE (¹³C-MACR) Products Products TS->Products TS_light TS_light TS->TS_light ΔG‡_light TS_heavy TS_heavy TS->TS_heavy ΔG‡_heavy ZPE_light->TS_light ZPE_heavy->TS_heavy

Caption: The origin of a normal kinetic isotope effect due to differences in zero-point energy.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for determining the photolysis rates of ¹³C-labeled methacrolein. While a direct experimental value is currently absent from the literature, the detailed protocol herein provides a clear pathway for its measurement. The determination of the kinetic isotope effect for methacrolein photolysis will provide invaluable data for atmospheric models and will deepen our fundamental understanding of the photodissociation dynamics of α,β-unsaturated aldehydes. For researchers in drug development, understanding isotopic effects on reaction rates can have implications for designing more stable and effective pharmaceutical compounds. Future work should focus on performing these measurements and complementing them with computational studies to provide a complete picture of the photochemistry of this important atmospheric species.

References

  • Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical reviews, 103(12), 4605-4638. [Link]

  • Baulch, D. L., Campbell, I. M., & Saunders, S. M. (1985). Rate constants for the reactions of hydroxyl radicals with propane and ethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(1), 259-263. [Link]

  • DeMore, W. B., Sander, S. P., Golden, D. M., Hampson, R. F., Kurylo, M. J., Howard, C. J., ... & Molina, M. J. (1997). Chemical kinetics and photochemical data for use in stratospheric modeling. Evaluation number 12. JPL publication, 97(4), 1-266. [Link]

  • Droege, A. T., & Tully, F. P. (1986). Hydrogen-atom abstraction from alkanes by OH. 3. Propane. The Journal of Physical Chemistry, 90(9), 1949-1954. [Link]

  • Finlayson-Pitts, B. J., & Pitts Jr, J. N. (2000). Chemistry of the upper and lower atmosphere: theory, experiments, and applications. Academic press. [Link]

  • Guenther, A., Karl, T., Harley, P., Wiedinmyer, C., Palmer, P. I., & Geron, C. (2006). Estimates of global terrestrial isoprene emissions using MEGAN (Model of Emissions of Gases and Aerosols from Nature). Atmospheric Chemistry and Physics, 6(11), 3181-3210. [Link]

  • IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation. (n.d.). Data sheets for atmospheric chemistry. Retrieved from [Link]

  • Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press. [Link]

  • Monod, A., Doussin, J. F., & Carlier, P. (2005). A new smog chamber facility for the study of atmospheric secondary organic aerosol formation. Atmospheric Environment, 39(39), 7587-7600. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][9]

  • Pharmaffiliates. (n.d.). Methacrolein-13C. Retrieved from [Link][7]

  • PubChem. (n.d.). Methacrolein. Retrieved from [Link]

  • Winer, A. M., Atkinson, R., & Pitts Jr, J. N. (1984). Experimental protocol for determining photolysis reaction rate constants. United States Environmental Protection Agency. [Link][6]

  • Wikipedia contributors. (2023, December 27). Methacrolein. In Wikipedia, The Free Encyclopedia. Retrieved 04:19, April 5, 2026, from [Link][1]

  • Wikipedia contributors. (2024, March 19). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved 04:19, April 5, 2026, from [Link][2][3]

  • Zhang, R., Suh, I., Zhao, J., Zhang, D., Fortner, E. C., Tie, X., ... & Molina, M. J. (2003). Atmospheric new particle formation enhanced by organic acids. Science, 300(5622), 1103-1106. [Link]

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Exploratory

The Definitive Technical Guide to Methacrolein-¹³C: Physicochemical Properties, Reactivity, and Analytical Workflows

Executive Summary Methacrolein (2-methylprop-2-enal) is a highly reactive α,β -unsaturated aldehyde that occupies a critical intersection between atmospheric chemistry and industrial polymer synthesis. As a primary atmos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methacrolein (2-methylprop-2-enal) is a highly reactive α,β -unsaturated aldehyde that occupies a critical intersection between atmospheric chemistry and industrial polymer synthesis. As a primary atmospheric oxidation product of biogenic isoprene and a key intermediate in the commercial production of methyl methacrylate resins, its chemical behavior is of paramount interest[1][2].

The introduction of a stable carbon-13 isotope into the methacrolein framework (e.g., Methacrolein-¹³C, CAS 1119514-41-8) elevates this molecule from a simple intermediate to a powerful, non-radioactive analytical tracer[3]. This whitepaper synthesizes the physicochemical properties of methacrolein-¹³C and provides field-proven, self-validating experimental protocols for its use in advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Profile

The substitution of a ¹²C atom with a ¹³C atom increases the molecular weight of the isotopologue from 70.09 g/mol to 71.08 g/mol [3]. Because the kinetic isotope effect has a negligible impact on intermolecular forces (such as Van der Waals interactions and dipole moments), the macroscopic physical properties of methacrolein-¹³C remain largely identical to its unlabeled counterpart.

Methacrolein exists as a clear, colorless to light-yellow mobile liquid with a highly pungent odor[1][4]. It is characterized by extreme volatility and a tendency to spontaneously polymerize if not properly stabilized (typically with hydroquinone) and stored at 2-8°C[5].

Quantitative Data Summary
PropertyMethacrolein (Unlabeled)Methacrolein-¹³C (Single Label)
Molecular Formula C₄H₆OC₃(¹³C)H₆O
Molecular Weight 70.09 g/mol 71.08 g/mol
Density (20°C) 0.847 g/cm³~0.847 g/cm³
Boiling Point 69.0 °C~69.0 °C
Melting Point -81.0 °C~-81.0 °C
Vapor Pressure (20°C) 121 – 155 mmHg~121 – 155 mmHg
Water Solubility 6.2 g / 100 mL~6.2 g / 100 mL

Chemical Reactivity and Mechanistic Insights

Methacrolein's reactivity is dictated by its conjugated π -electron system. It exhibits bifunctional reactivity: the carbonyl carbon is highly electrophilic, while the β -carbon acts as a nucleophile[1].

In industrial catalysis, methacrolein is oxidized to methacrylic acid (MAA) over phosphomolybdic acid catalysts (e.g., H3​PMo12​O40​ ). However, side reactions often reduce the overall yield by producing acetic acid and carbon oxides. By utilizing methacrolein specifically labeled at the methyl group ( 13CH3​ -MAL), researchers have successfully mapped the exact atomic degradation pathway. The isotopic label acts as a self-validating structural marker: tracking the ¹³C position reveals that acetic acid by-products are formed via the oxidative cleavage of the C=C double bond, which yields an intermediate pyruvaldehyde that subsequently hydrolyzes[2].

OxidationPathway MAL Methacrolein-13C (Reactant) HPA H3PMo12O40 Catalyst (300°C) MAL->HPA Oxidation MAA Methacrylic Acid-13C (Main Product) HPA->MAA Selective Pathway PYR Pyruvaldehyde-13C (Intermediate) HPA->PYR C=C Cleavage Pathway AcOH Acetic Acid-13C (By-product) PYR->AcOH Hydrolysis

Caption: Catalytic oxidation pathways of Methacrolein-13C.

Experimental Workflows and Protocols

To fully leverage the ¹³C label in methacrolein, rigorous analytical workflows must be employed. The following protocols detail optimized methodologies for isotopic ratio analysis and structural elucidation.

High-Resolution GC-MS for Isotopic Tracer Studies

Objective: Determine the ¹³C/¹²C ratio of methacrolein in complex matrices (e.g., plant emission profiling or atmospheric chamber studies)[6]. Causality & Logic: Because methacrolein is highly volatile, standard liquid extraction leads to evaporative loss. Cold-trapping or solid-phase extraction (SPE) is mandatory to preserve the analyte. During mass spectrometry, Electron Ionization (EI) at 70 eV is chosen because it provides highly reproducible fragmentation, allowing the ratio of the molecular ions (m/z 71 for ¹³C-MAL and m/z 70 for ¹²C-MAL) to directly quantify isotopic enrichment without adduct interference[6].

Step-by-Step Methodology:

  • Sample Collection: Draw the gas-phase sample through a Tenax TA / Carbopack B sorbent tube at a controlled rate of 50 mL/min, or utilize a cryogenic trap maintained at -120°C to arrest volatility.

  • Thermal Desorption: Rapidly heat the trap to 250°C under a continuous helium flow. This instantly desorbs the analytes onto the head of the GC column, ensuring a narrow injection band for optimal peak resolution.

  • Chromatographic Separation: Inject the desorbed sample onto a low-polarity capillary column (e.g., DB-5MS). Program the GC oven: hold at 40°C for 5 minutes, then ramp at 5°C/min to 150°C. This specific gradient is required to resolve methacrolein from isobaric interferences like methyl vinyl ketone.

  • Mass Spectrometric Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. Target m/z 70 (unlabeled molecular ion), m/z 71 (¹³C-labeled molecular ion), and m/z 41/42 (primary fragments) to maximize sensitivity[6].

  • Data Processing: Calculate the ¹³C/¹²C ratio by integrating the area under the m/z 71 and m/z 70 peaks. Subtract the natural ¹³C abundance baseline (1.1%) to determine the absolute tracer enrichment[6].

GCMSWorkflow Sample Sample Collection (Cold Trap / SPE) Desorb Thermal Desorption & Injection Sample->Desorb GC Capillary GC Separation Desorb->GC EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (m/z 70 vs 71) EI->MS Data Isotope Ratio Analysis MS->Data

Caption: GC-MS experimental workflow for Methacrolein-13C isotopic tracer analysis.

Advanced 2D ¹³C-¹³C Solid-State NMR Spectroscopy

Objective: Characterize the bonding environment of ¹³C-enriched materials or metabolites derived from methacrolein without the interference of a diagonal ridge[7]. Causality & Logic: Standard 2D ¹³C NMR spectra of complex organic mixtures suffer from massive signal overlap. The diagonal ridge often masks critical cross-peaks of conjugated systems. By employing Dipolar-Dephased Double-Quantum/Single-Quantum (DQ/SQ) NMR, protonated carbon signals are actively filtered out. This isolates the signals of bonded non-protonated carbons, allowing for the unambiguous assignment of the conjugated carbonyl structures[7].

Step-by-Step Methodology:

  • Sample Preparation: Pack the ¹³C-enriched sample into a standard 4 mm zirconia MAS (Magic Angle Spinning) rotor.

  • MAS Equilibration: Spin the sample at 7.8 kHz. This specific frequency averages out chemical shift anisotropy while preserving the essential dipole-dipole interactions required for cross-polarization[7].

  • Pulse Sequence Execution (DQ/SQ):

    • Apply direct polarization followed by cross-polarization (CP) to generate the initial magnetization.

    • Introduce a Dipolar Assisted Rotational Resonance (DARR) mixing time (~10 ms). This recouples proton-driven ¹³C spin diffusion, facilitating magnetization transfer between adjacent carbons[7].

    • Apply dipolar dephasing to the double-quantum coherence. This acts as a self-validating filter, selectively removing protonated carbon signals.

  • Acquisition: Acquire the Free Induction Decay (FID). Because protonated signals are dephased, high-power proton decoupling is eliminated, preventing sample degradation from RF heating[7].

  • Data Transformation: Process the 2D matrix using a sine-squared window function. The resulting clean spectrum will highlight linkages between the carbonyl (C=O, ~190 ppm) and the alkene carbons (~130-140 ppm) without diagonal interference.

References

  • [Methacrolein (C4H6O) properties] - webqc.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelnh1Wo10IlFZm3K8J9H0XFCQLTrmmj0la6xg41uQbOb2glQxB86mpGCCQ2P0iNV58yGyPAmk-7v7t1mHIycwHPLZEqt7AB8GtU82KK-QsMOQThGX4oZWP4Fuf4Pv9cddtG-Ti1BxW0zIgxMOWQP24hq3] 2.[Methacrolein | C4H6O | CID 6562 - PubChem - NIH] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLa8v698U3LPIFZc70ot9pGuVcy5T6NOetKb-i79MQbPV2AMVSHEKsMgvjXNOttLlf0AZJET1W3HTdAw7xOLaCOb4Guj3uK0zkgFLVSFV3mxrUROTVFXhEK2xPutiKdDeXndQlm4fZhxgVCSF5QgVDNw==]
  • [78-85-3, Methacrolein Formula - ECHEMI] - echemi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFV7wwU2Vv-HZB8xitxzH5O1jIiAXVQqh8gl3p4nvcNvHcIvRbuT2zPLdI0UCdOFqi6TSeIp_8Ha5JBvLvSPKbgD6dZCe5QyLcZynlkqG_z_11v33Pv7H51mzUIg9z3nE_OZrZ1Hwnny8WmvYg6nMIAR3OkiNPdsDqUCXMHA=] 4.[Methacrolein-13C | CAS 1119514-41-8 | SCBT - Santa Cruz Biotechnology] - scbt.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExTs2vQR1cLlpxMdqv6OxouEwGYhT7aD4WOsXp2iJ3XulyzRRfByUwuzwb0WzQzTpbFdBXJxCe1hvu9AFebs0xWNsvxomKTzI-YktGKrJVDmtIHSmkkWysk0w2-Bkxib2mrs0ccmMVMYWxNqMsOY8=] 5.[Title Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein - huscap] - hokudai.ac.jp -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-hEnbdYjnHpbhYkdHmc-hL-ZOOs7ayd4joIBJVjNATaEjPV9tnvnqr7geU1kL-Sy6D9u-j6zZbuQHz52MfbraSL8MzE5oHy3UdVKOff3C0BQQ-7Be2IZv2CBs1lEU-PbDd_l_ubgAhtuThGSOa1JSn32sfQiT3cE19zJFOQ==] 6.[Average 13C/12C ratios of methacrolein determined by GC-MS from the... - ResearchGate] - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1iIhiOCBAZenDZweEj-25dWGML67e0TOAS14ltKSp74-oIMq3WPRPcYFwOrZi81MpzUdsZN7RZUz3VhmzByEo11cnElIxCP9YYR7QIUPX3EGy6NQ3OCC-VeyxnD5D2B5LMnVVdC6ujQAsJSJsZOkYpNFl3ruNaPaUrjfC5ghgGDHyKKAlSiG6cXmkBSk-PvN7OGgY_5DA8pH-kHvqKieWsDzaqSN7Q99-O2vUtcFjHFjpuSyfWIZ2ahSpgE5EYTGtB3WSDX8=] 7.[Spectrally edited 2D 13C13C NMR spectra without diagonal ridge for characterizing 13C-enriched low-temperature carbon materials] - meihonglab.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy5v-Q7C7ytgaxGWjgoDxrcp9BFlAAXzpXqLWUzmpbpORvWODmHbMR9wDqXEsK1tWW2LxqcMKNCj_vZi8x5-KsN9XzGjGD8raxElp3cIbeGGNQNBXxnTVIfg1YQLUrRi28tm5vz5b8NjOiv2F5565FeP4ixs02tjflMYrrBBN5XAi1PLJJPrr88nWkVjs=]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹³C-NMR Spectroscopy of Methacrolein and Its Isotopic Variants

Introduction & Scientific Context Methacrolein (2-methylpropenal, MAC) is a highly reactive α,β-unsaturated aldehyde that serves as a critical intermediate in both industrial polymer synthesis and atmospheric chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methacrolein (2-methylpropenal, MAC) is a highly reactive α,β-unsaturated aldehyde that serves as a critical intermediate in both industrial polymer synthesis and atmospheric chemistry. In the atmosphere, it is a primary oxidation product of isoprene, a highly abundant biogenic volatile organic compound (VOC).

To trace these complex oxidation pathways and study secondary organic aerosol (SOA) formation, researchers frequently utilize ¹³C-labeled methacrolein (e.g., Methacrolein-¹³C, CAS 1119514-41-8) [2]. ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for elucidating the mechanisms of radical addition (such as sulfate radicals) to olefinic VOCs, allowing scientists to definitively identify carbon backbone fragmentation and quantify reaction products [3].

G ISO Isoprene (C5H8) INT Isoprene Peroxy Radicals (ISOPOO•) ISO->INT Oxidation OX Atmospheric Oxidants (•OH, O3) OX->INT MAC Methacrolein (MAC) (C4H6O) INT->MAC NO-dependent pathway MVK Methyl Vinyl Ketone (MVK) (C4H6O) INT->MVK NO-dependent pathway SOA Secondary Organic Aerosols (SOA) MAC->SOA Sulfate radical addition MVK->SOA

Atmospheric oxidation of isoprene yielding methacrolein and secondary organic aerosols.

Theoretical Background: Causality of Chemical Shifts

The standard ¹³C NMR spectrum of methacrolein exhibits four distinct resonances corresponding to its unique carbon environments [1]. Understanding the causality behind these chemical shifts is essential for spectral interpretation:

  • C1 (Carbonyl, ~194.5 ppm): The carbonyl carbon is highly deshielded due to the double bond to the strongly electronegative oxygen atom and its sp2 hybridization. This pulls electron density away from the carbon nucleus, reducing local diamagnetic shielding and pushing the resonance far downfield.

  • C2 (Alpha-Carbon, ~137.3 ppm): This quaternary sp2 carbon is conjugated with the carbonyl group. It is subjected to the inductive electron-withdrawing effect of the adjacent carbonyl carbon, deshielding it relative to isolated alkenes.

  • C3 (Beta-Carbon, ~135.4 ppm): In an isolated terminal alkene, a =CH2​ carbon typically resonates around 113 ppm. In methacrolein, the profound ~22 ppm downfield shift is caused by resonance conjugation ( C=C−C=O↔+C−C=C−O− ). This delocalization places a partial positive charge on the beta-carbon, heavily deshielding the nucleus.

  • C4 (Methyl, ~9.2 ppm): While standard methyl groups resonate around 10–15 ppm, the C4 methyl is attached to an sp2 carbon (allylic position). The slight upfield shift to 9.2 ppm is driven by the magnetic anisotropy of the conjugated π -system, which creates a localized shielding cone encompassing the methyl group.

Table 1: Quantitative ¹³C NMR Chemical Shifts of Methacrolein
Carbon PositionChemical Shift (ppm)HybridizationMultiplicity (¹H-Coupled)Multiplicity (U-¹³C Labeled)
C1 (Carbonyl) ~194.5 sp2 DoubletDoublet ( 1JC1−C2​ )
C2 (Alpha-C) ~137.3 sp2 SingletMultiplet
C3 (Beta-C) ~135.4 sp2 TripletDoublet ( 1JC2−C3​ )
C4 (Methyl) ~9.2 sp3 QuartetDoublet ( 1JC2−C4​ )

Note: Chemical shifts are referenced to TMS (0.0 ppm) in CDCl₃ at 298 K.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system . Every step includes an internal check to guarantee that the resulting spectrum is quantitatively and qualitatively accurate.

Protocol S1 1. Sample Preparation Dissolve 13C-MAC in CDCl3 + TMS S2 2. Temperature Equilibration Stabilize at 298 K to prevent evaporation S1->S2 S3 3. Probe Tuning & Matching Optimize 13C and 1H channels S2->S3 S4 4. Locking & Shimming Lock to 2H CDCl3, optimize Z-gradients S3->S4 S5 5. Data Acquisition 1H-decoupled 13C NMR, d1 > 5s S4->S5 S6 6. Data Processing Fourier Transform, Phase/Baseline Correction S5->S6

Self-validating experimental workflow for 13C-NMR acquisition of volatile methacrolein.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15 mg of ¹³C-labeled methacrolein in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube and seal tightly.

  • Causality & Validation: CDCl₃ provides the deuterium lock signal, while TMS acts as the absolute zero reference. This creates a self-validating baseline where any chemical shift drift caused by bulk magnetic susceptibility is immediately identifiable.

Step 2: Temperature Equilibration

  • Action: Insert the NMR tube into the probe and equilibrate the temperature strictly to 298 K for 5 minutes.

  • Causality & Validation: Methacrolein is highly volatile (boiling point ~69 °C). Temperature fluctuations cause convection currents that degrade lineshape and lead to sample evaporation into the tube's headspace. Strict thermal control validates the homogeneity and concentration of the sample during acquisition.

Step 3: Probe Tuning and Matching

  • Action: Tune the probe to the exact Larmor frequency of ¹³C (e.g., 100.6 MHz on a 400 MHz spectrometer) and match the impedance to 50 ohms to minimize reflected power.

  • Causality & Validation: Optimizing the resonant circuit maximizes the signal-to-noise ratio (SNR) and ensures that the radiofrequency (RF) pulses deliver the exact intended flip angles (e.g., 30° or 90°), validating the excitation profile across the wide ¹³C spectral window (0–220 ppm).

Step 4: Locking and Shimming

  • Action: Lock the spectrometer to the ²H frequency of CDCl₃. Adjust the Z and Z² room-temperature shims until the lock level is maximized and stable.

  • Causality & Validation: Shimming corrects spatial inhomogeneities in the static magnetic field ( B0​ ). A stable, high lock level validates that the field is uniform, ensuring sharp, highly resolved resonance lines required to observe fine J-coupling in labeled variants.

Step 5: Data Acquisition (¹H-Decoupled ¹³C)

  • Action: Acquire the spectrum using an inverse-gated ¹H decoupling pulse sequence. Set the relaxation delay (D1) to ≥ 5 seconds.

  • Causality & Validation: The carbonyl carbon (C1) lacks attached protons and has a long longitudinal relaxation time ( T1​ ). A D1 of 5 seconds ensures complete relaxation between scans. Using inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE). Together, these parameters validate that the integrated peak areas are directly proportional to the molar ratio of carbon nuclei, free from relaxation or enhancement bias.

Step 6: Processing and Phase Correction

  • Action: Apply a 1.0 Hz exponential line-broadening window function, perform the Fourier Transform, and manually correct the zero- and first-order phase.

  • Causality & Validation: Line broadening improves SNR without sacrificing critical resolution. Proper phase correction ensures symmetrical Lorentzian peak shapes, validating the accuracy of the peak picking and integration algorithms.

References
  • Methacrolein(78-85-3) 13C NMR spectrum | ChemicalBook | 1

  • Methacrolein-13C | CAS 1119514-41-8 | Santa Cruz Biotechnology | 2

  • General Mechanism for Sulfate Radical Addition to Olefinic Volatile Organic Compounds in Secondary Organic Aerosol | Oberlin College and Conservatory | 3

Sources

Application

Application Note: Tracing Atmospheric Metabolic Pathways with Methacrolein-¹³C

Introduction and Mechanistic Rationale The atmospheric oxidation of biogenic volatile organic compounds (VOCs), particularly isoprene, is a primary driver of secondary organic aerosol (SOA) formation, which profoundly im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The atmospheric oxidation of biogenic volatile organic compounds (VOCs), particularly isoprene, is a primary driver of secondary organic aerosol (SOA) formation, which profoundly impacts global climate models, air quality, and inhalation toxicology. Isoprene photooxidation yields two major first-generation carbonyl products: methyl vinyl ketone (MVK) and methacrolein (MACR) 1.

Understanding the precise molecular fate of MACR is critical because it serves as the gateway to highly oxygenated, low-volatility species. Under high-NOx conditions, MACR reacts with hydroxyl radicals (OH) and NO₂ to form methacryloylperoxynitrate (MPAN). Subsequent OH oxidation of MPAN yields hydroxymethyl-methyl-α-lactone (HMML), a highly reactive intermediate that undergoes heterogeneous uptake onto acidic seed aerosols to form 2-methylglyceric acid (2-MG) and complex oligomers 2.

To unambiguously trace these pathways and differentiate MACR-derived SOA from background organic matter, researchers employ Methacrolein-¹³C as an isotopic tracer. By utilizing ¹³C-labeled MACR, mass shifts in high-resolution mass spectrometry can be tracked directly, and kinetic isotope effects (KIE) can be calculated to determine the aging and photochemical processing of aerosols [[3]]().

G Isoprene Isoprene (Biogenic Precursor) MACR 13C-Methacrolein (13C-MACR) Isoprene->MACR OH / O3 / NOx MPAN Methacryloylperoxynitrate (MPAN) MACR->MPAN OH + NO2 HMML Hydroxymethyl-methyl-a-lactone (HMML) MPAN->HMML OH SOA 2-Methylglyceric Acid (2-MG) & Oligomers (SOA) HMML->SOA Heterogeneous Uptake

Atmospheric oxidation pathway of 13C-Methacrolein to Secondary Organic Aerosol (SOA).

Quantitative Baseline Data

The implementation of ¹³C-MACR relies on established kinetic parameters. The table below summarizes the foundational yields and Kinetic Isotope Effects (KIE) for isoprene and its primary oxidation products. These values dictate the required precursor concentrations and predicted mass spectral shifts during chamber experiments.

ParameterValueExperimental ConditionsReference
MACR Yield (NO pathway) 29.6 ± 4.2%+25 °C, <2% RH4
MACR Yield (HO₂ pathway) 2.5 ± 0.9%+25 °C, <2% RH[[4]]()
KIE (¹³C/¹²C) Isoprene + OH 6.56 ± 0.12 ‰298 K, 1 atm5
KIE (¹³C/¹²C) MACR + OH 6.47 ± 0.27 ‰298 K, 1 atm5
KIE (¹³C/¹²C) MVK + OH 7.58 ± 0.47 ‰298 K, 1 atm[[5]]()

Experimental Protocol: ¹³C-MACR Tracing in Environmental Chambers

Causality & Trustworthiness Note: This protocol is designed as a self-validating system. It utilizes a parallel unlabeled MACR control to establish a natural isotopic baseline, ensuring that any observed mass shifts (+1 to +4 amu) in the oligomerization products are definitively caused by the ¹³C-labeled precursor, rather than background contamination or instrument artifacts [[6]]().

Phase 1: Chamber Preparation and Seed Aerosol Injection
  • Purge: Flush a 10 m³ fluorinated ethylene propylene (FEP) Teflon environmental chamber with purified zero air for 24 hours prior to the experiment to remove background VOCs and particulate matter.

  • Seed Aerosol Generation: Atomize a 0.06 M solution of ammonium sulfate ((NH₄)₂SO₄) into the chamber. Rationale: Seed aerosols provide the necessary acidic surface area for the heterogeneous reactive uptake of gas-phase HMML into the particle phase [[7]]().

  • Tracer Injection: Inject 500 ppb of ¹³C-Methacrolein (e.g., Methacrolein-1-¹³C or fully labeled) into the chamber via a heated glass manifold.

  • Dark Control: Monitor the chamber in the dark for 1 hour. Rationale: This validates that no non-photochemical loss or wall-loss artifacts are skewing the initial precursor concentration.

Phase 2: Photooxidation and Radical Initiation
  • NOx Adjustment: Inject NO to achieve a high-NOx environment (initial NO mixing ratio ~500 ppb). This forces the oxidation chemistry through the MPAN pathway rather than the low-NOx hydroperoxide pathway.

  • OH Radical Generation: Inject hydrogen peroxide (H₂O₂) vapor to achieve ~2 ppm.

  • Irradiation: Turn on the UV blacklights (centered at 350 nm) to photolyze H₂O₂, generating a steady-state OH radical concentration of ~2 × 10⁶ molecules cm⁻³.

Phase 3: Real-Time Gas-Phase Monitoring
  • PTR-TOF-MS Sampling: Continuously sample the gas phase using a Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS).

  • Ion Differentiation: Utilize switchable H₃O⁺ and NO⁺ reagent ions. Rationale: While H₃O⁺ can detect the total mass shift of the ¹³C-MACR, NO⁺ reagent ions allow for the precise differentiation between MACR and its isobaric isomer, MVK, if mixed precursors are used 4.

  • Kinetic Tracking: Monitor the decay of the ¹³C-MACR parent ion and the sequential appearance of the ¹³C-labeled MPAN intermediate.

Phase 4: Aerosol Collection
  • Endpoint Sampling: After 6 hours of irradiation (or when precursor decay plateaus), route the chamber air through a denuder (to strip remaining gas-phase organics) and onto pre-baked 47 mm PTFE membrane filters.

  • Storage: Immediately seal the filters in aluminum foil and store at -80 °C to prevent the volatilization or degradation of metastable oligomers.

Phase 5: Offline Analysis and Mass Balance Validation
  • Extraction: Extract the PTFE filters in high-purity methanol using gentle sonication (15 mins, <10 °C).

  • LC-ESI-HRMS Analysis: Analyze the extract using Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry in negative ion mode. Look for the ¹³C-shifted peaks of 2-methylglyceric acid and its corresponding esterification oligomers. Rationale: If 1-¹³C-MACR was used, every monomeric unit added to an oligomer chain will increase the mass by exactly 103 amu (102 amu for the natural monomer + 1 amu for the ¹³C label) 6.

  • GC-IRMS Analysis: For precise kinetic isotope effect (KIE) determination, derivatize a portion of the extract and analyze via Gas Chromatography Isotope Ratio Mass Spectrometry to measure the exact ¹³C/¹²C ratio of the remaining unreacted MACR and the formed diacids 5.

  • Validation: Perform a carbon mass balance calculation. The sum of ¹³C in the gas-phase products and the aerosol-phase extracts must equal the initial ¹³C-MACR injected, accounting for wall losses characterized during the dark control.

Workflow Prep Phase 1: Chamber Prep Inject 13C-MACR & Seed Aerosols Oxidation Phase 2: Photooxidation UV Irradiation + OH Radicals Prep->Oxidation GasMonitor Phase 3: Gas-Phase Monitoring PTR-TOF-MS Analysis Oxidation->GasMonitor Real-time Aerosol Phase 4: Aerosol Collection PTFE Filter Extraction Oxidation->Aerosol Endpoint Analysis Phase 5: Offline Analysis LC-MS & GC-IRMS Aerosol->Analysis

Experimental workflow for tracing 13C-Methacrolein oxidation and SOA characterization.

References

  • Atmospheric Oxidation Mechanism of Isoprene. Environmental Chemistry - ConnectSci. Available at:1

  • Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation. Copernicus ACP. Available at: 4

  • Atmospheric Fate of Methacrolein. 2. Formation of Lactone and Implications for Organic Aerosol Production. The Journal of Physical Chemistry A - ACS Publications. Available at: 2

  • 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals. YorkSpace. Available at: 5

  • Enrichment of 13C in diacids and related compounds during photochemical processing of aqueous aerosols: New proxy for organic aerosols aging. PMC. Available at: 8

  • Assessing the Potential for Oligomer Formation from the Reactions of Lactones in Secondary Organic Aerosols. Oberlin College and Conservatory. Available at: 7

  • Secondary organic aerosol formation from the photooxidation of isoprene, 1,3-butadiene, and 2,3-dimethyl-1,3-butadiene under high NOx conditions. Copernicus ACP. Available at: 6

Sources

Method

Advanced Smog Chamber Protocols for Tracing Secondary Organic Aerosol (SOA) Formation using 13C-Labeled Methacrolein

Introduction & Mechanistic Rationale Methacrolein (MACR) is a primary first-generation oxidation product of isoprene, the most abundant non-methane biogenic volatile organic compound (VOC) emitted into the atmosphere[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methacrolein (MACR) is a primary first-generation oxidation product of isoprene, the most abundant non-methane biogenic volatile organic compound (VOC) emitted into the atmosphere[1]. Understanding the fate of MACR is critical for modeling global secondary organic aerosol (SOA) budgets. However, traditional smog chamber experiments often suffer from background interferences, such as chamber wall off-gassing and ambient organic carbon contamination.

By utilizing 13C-labeled methacrolein (13C-MACR) , researchers can unambiguously trace the carbon backbone through complex accretion reactions[2]. This isotopic labeling enables the precise identification of high-molecular-weight oligomers and organosulfates, distinguishing newly formed SOA from background artifacts and allowing for the exact calculation of kinetic isotope effects[3].

Mechanism Isoprene Isoprene (Precursor) MACR 13C-Methacrolein (Isotopic Tracer) Isoprene->MACR + OH / O3 MGA 13C-2-Methylglyceric Acid (Intermediate) MACR->MGA + OH / NOx Organosulfates 13C-Organosulfates (Aqueous SOA) MACR->Organosulfates Acidic Sulfate Seed Oligomers 13C-Oligomers (High MW SOA) MGA->Oligomers Particle Accretion

Atmospheric oxidation pathway of 13C-methacrolein into secondary organic aerosols.

Experimental Design Principles (E-E-A-T)

Causality in Seed Aerosol Dynamics

The choice of seed aerosol dictates the chemical pathway of the SOA. Injecting an acidified ammonium sulfate seed, rather than a neutral seed, catalyzes the reactive uptake of MACR-derived epoxides. The acidity drives acid-catalyzed ring-opening reactions, leading to the formation of 13C-organosulfates[3]. Without this acidic surface, the gas-phase intermediates would primarily undergo vapor wall loss rather than aerosol partitioning.

The Self-Validating Mass Balance System

A robust smog chamber protocol must be self-validating. By using 13C-MACR, the system allows for a closed carbon mass balance. The protocol dictates simultaneous monitoring of the gas-phase decay of 13C-MACR and the particle-phase appearance of 13C-SOA.

  • Validation Logic : If the total 13C mass in the gas phase (measured via PTR-ToF-MS) minus the 13C mass in the particle phase (measured via HR-ToF-AMS) does not equal the theoretical yield, the discrepancy precisely quantifies chamber wall loss. Furthermore, measuring the kinetic isotope effect (KIE) of the remaining unreacted MACR provides an internal check on the OH radical exposure[4].

Step-by-Step Experimental Protocol

Workflow N1 1. Chamber Purge & Zero Air N2 2. Seed Aerosol Injection N1->N2 N3 3. 13C-MACR & Oxidants N2->N3 N4 4. UV Irradiation (Photooxidation) N3->N4 N5 5a. Online PTR-MS & AMS N4->N5 N6 5b. Filter Sampling & FT-ICR MS N4->N6

Smog chamber experimental workflow for 13C-methacrolein photooxidation.

Phase 1: Chamber Preparation and Background Validation
  • Purging : Flush the Teflon chamber (e.g., 4.2 m³ to 25 m³) continuously with purified zero air (RH < 5%, VOCs < 1 ppb) for 24 hours under high-intensity UV irradiation to bake out residual organics[1].

  • Background Check : Measure particle number concentration using a Scanning Mobility Particle Sizer (SMPS). Proceed only if background particles are < 10 particles/cm³.

    • Causality: This ensures that any subsequent SOA mass is strictly derived from the injected 13C-precursors, eliminating confounding variables.

Phase 2: Seed Aerosol Generation
  • Atomization : Atomize a 0.05 M aqueous solution of ammonium sulfate (NH₄)₂SO₄. For acidified conditions, add 0.05 M H₂SO₄ to the atomizer solution[3].

  • Conditioning : Pass the aerosol through a diffusion dryer to reach the target relative humidity (RH), followed by a Kr-85 neutralizer to achieve a Boltzmann charge distribution.

  • Injection : Inject the seed into the chamber until a target volume concentration (e.g., 20–30 μm³/cm³) is reached.

Phase 3: Reactant Injection
  • Tracer Injection : Inject a conservative tracer (e.g., SF₆ or perfluorohexane) to monitor chamber dilution and wall loss rates.

  • 13C-MACR Injection : Inject a precisely measured volume of liquid 13C-MACR into a heated glass manifold, sweeping it into the chamber with zero air to achieve a starting concentration of ~50–100 ppb[2].

  • Oxidant Precursor : Inject an OH radical precursor. For high-NOx conditions, inject HONO (nitrous acid); for low-NOx conditions, inject H₂O₂.

Phase 4: Photooxidation and Online Monitoring
  • Irradiation : Turn on the UV lamps (e.g., xenon arc lamps mimicking the solar spectrum) to initiate photolysis and generate OH radicals[1].

  • Gas-Phase Monitoring : Continuously monitor the decay of 13C-MACR and the formation of gas-phase intermediates (e.g., 13C-2-methylglyceric acid) using a Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS).

  • Particle-Phase Monitoring : Monitor real-time aerosol mass and chemical composition using a High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS). Track the specific 13C mass fragments (e.g., m/z shifted by +1 for each labeled carbon).

Phase 5: Filter Collection and Offline Isotopic Analysis
  • Sampling : After the aerosol volume peaks and stabilizes, route the chamber air through pre-baked quartz fiber filters (typically 47 mm, sampled at 10 L/min).

  • FT-ICR MS Analysis : Extract the filters in high-purity methanol and analyze via Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS).

    • Causality: The ultra-high mass resolving power (>100,000) of FT-ICR MS is strictly required to separate isobaric interferences and definitively identify the 13C and 34S isotopic signatures of newly formed organosulfates[3].

  • GC-IRMS Analysis : Use Gas Chromatography-Isotope Ratio Mass Spectrometry to calculate the stable carbon kinetic isotope effects (KIEs) of the remaining gas-phase VOCs[4].

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative parameters and their mechanistic significance when executing this protocol:

ParameterExpected Value RangePrimary Analytical MethodMechanistic Significance
SOA Mass Yield 1.3 × 10⁻³ – 16.0 × 10⁻³HR-ToF-AMS / SMPSIndicates aerosol production potential from MACR under varying RH and cloud processing conditions[1].
O:C Ratio (Aerosol) 0.40 – 0.85HR-ToF-AMS / FT-ICR MSMeasures the degree of atmospheric oxidation and aging. Higher ratios indicate extensive functionalization.
Kinetic Isotope Effect (ε) 4.0‰ – 8.5‰GC-IRMSQuantifies the reaction rate difference between 12C and 13C, used to trace the photochemical age of the air mass[5].
Organosulfate Fraction 5% – 20% of total SOAUPLC/ESI-HR-QTOFMSConfirms the efficiency of reactive uptake and epoxide ring-opening on acidic sulfate seeds[3].

References

  • Cloud Processing of Secondary Organic Aerosol from Isoprene and Methacrolein Photooxidation . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Stable carbon kinetic isotope effects for the production of methacrolein and methyl vinyl ketone from the gas-phase reactions of isoprene with ozone and hydroxyl radicals . Atmospheric Environment. Available at:[Link]

  • Deciphering 13C and 34S Isotopes of Organosulfates in Urban Aerosols by FT-ICR Mass Spectrometry . Environmental Science & Technology Letters (ACS Publications). Available at:[Link]

  • Method for Measuring Carbon Kinetic Isotope Effects of Gas-Phase Reactions of Light Hydrocarbons with the Hydroxyl Radical . Analytical Chemistry (ACS Publications). Available at:[Link]

  • Proposed mechanism of isoprene-1-13C photooxidation in the presence of NOx . ResearchGate. Available at:[Link]

Sources

Application

Application Note: High-Precision Quantification of Volatile Organic Compounds (VOCs) Using Methacrolein-¹³C Isotope Dilution Gas Chromatography-Mass Spectrometry

Abstract This application note presents a robust and highly accurate method for the quantification of volatile organic compounds (VOCs) in complex matrices. By employing a stable isotope-labeled internal standard, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and highly accurate method for the quantification of volatile organic compounds (VOCs) in complex matrices. By employing a stable isotope-labeled internal standard, specifically methacrolein-¹³C, in conjunction with headspace gas chromatography-mass spectrometry (HS-GC-MS), this protocol effectively mitigates challenges such as matrix effects and variations in sample preparation, leading to enhanced precision and reliability.[1][2][3] The methodology detailed herein is particularly suited for researchers in environmental monitoring, clinical diagnostics, and drug development who require precise measurements of low-level VOCs.

Introduction: The Challenge of Accurate VOC Quantification

Traditional external calibration methods are often insufficient to correct for these variabilities. The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for correcting these issues.[3][9] This application note provides a detailed protocol for the use of methacrolein-¹³C as an internal standard for the quantification of a range of VOCs.

The Principle of Stable Isotope Dilution with Methacrolein-¹³C

The core of this method lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of methacrolein-¹³C is added to each sample at the beginning of the workflow.[10] This "spike" acts as an internal benchmark. Because the SIL internal standard is chemically and physically homologous to the target analytes, it experiences the same losses during sample preparation, extraction, and injection.

In the mass spectrometer, the SIL standard is easily distinguished from the native analyte by its mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native VOC to the signal from the known amount of the SIL standard, an accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal fluctuations.[11] The use of ¹³C-labeled standards is particularly advantageous as they do not undergo the hydrogen exchange that can sometimes be an issue with deuterated standards.[9]

Experimental Protocol

This protocol is designed for the analysis of short-chain aldehydes, ketones, and other similar VOCs in aqueous samples.

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Reagent Water (Type I)

  • Standards:

    • Certified reference standards of target VOCs (e.g., acrolein, propanal, butanone)

    • Methacrolein-¹³C (isotopic purity >99%)

  • Reagents: Sodium chloride (crystal, ACS grade)

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

Preparation of Standards
  • Primary Stock Standards (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each target VOC into a 10 mL volumetric flask.

    • Dilute to volume with methanol. Store at -20°C.

  • Methacrolein-¹³C Internal Standard (IS) Stock (100 µg/mL):

    • Prepare a stock solution of methacrolein-¹³C in methanol.

  • Working Calibration Standards:

    • Prepare a series of dilutions from the primary stock standards in reagent water to create calibration standards at concentrations ranging from 1 µg/L to 100 µg/L.

    • Spike each calibration standard with the methacrolein-¹³C IS to a final concentration of 20 µg/L.

Sample Preparation Workflow

The following workflow is designed to ensure consistency and minimize analyte loss.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (5 mL of aqueous sample into 20 mL vial) add_is 2. Spike with IS (Add known amount of Methacrolein-¹³C) sample->add_is add_salt 3. Add Salting-Out Agent (e.g., 1.5 g NaCl) add_is->add_salt seal 4. Seal Vial Immediately add_salt->seal incubate 5. Incubate & Equilibrate (e.g., 70°C for 15 min) seal->incubate inject 6. Headspace Injection (Transfer vapor phase to GC) incubate->inject separate 7. GC Separation (Separate VOCs on capillary column) inject->separate detect 8. MS Detection (Scan or SIM mode) separate->detect integrate 9. Peak Integration (Analyte and IS peaks) detect->integrate calibrate 10. Calibration Curve (Response Ratio vs. Concentration) integrate->calibrate quantify 11. Quantify Unknowns calibrate->quantify caption Figure 1: VOC Quantification Workflow

Caption: Figure 1: VOC Quantification Workflow

  • Aliquoting: Pipette 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the methacrolein-¹³C IS working solution to each vial to achieve a final concentration of 20 µg/L.

  • Matrix Modification: Add approximately 1.5 g of NaCl to each vial. This increases the ionic strength of the sample, which promotes the partitioning of VOCs from the aqueous phase into the headspace, thereby increasing sensitivity.[10]

  • Sealing: Immediately cap and seal the vial to prevent the loss of volatile analytes.

HS-GC-MS Instrumental Conditions

The following table provides typical instrument parameters. These should be optimized for your specific instrument and target analytes.

Parameter Setting
Headspace Autosampler
Incubation Temperature70°C
Incubation Time15 minutes
Sample Loop Volume1 mL
Transfer Line Temperature150°C
Gas Chromatograph (GC)
Injection PortSplitless, 200°C
Carrier GasHelium, Constant Flow @ 1.2 mL/min
ColumnMid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Interface Temperature250°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity
Example SIM IonsQuantifier and qualifier ions specific to each target VOC and Methacrolein-¹³C (e.g., for Methacrolein, m/z 70 as quantifier, m/z 42 as qualifier; for Methacrolein-¹³C, m/z 71 or other appropriate fragments)

Data Analysis and Results

Calibration

The calibration curve is constructed by plotting the response ratio (peak area of analyte / peak area of IS) against the concentration of the analyte in the calibration standards. A linear regression is then applied to the data.

Representative Data

The table below shows example data for a 5-point calibration curve for a hypothetical VOC, "Analyte X".

Concentration (µg/L)Analyte X Peak AreaIS (Methacrolein-¹³C) Peak AreaResponse Ratio (Analyte/IS)
1.015,500305,0000.051
5.078,000310,0000.252
10.0158,000308,0000.513
50.0795,000312,0002.548
100.01,580,000309,0005.113
Linearity (R²) --0.9995
Method Validation

For this protocol to be considered trustworthy and reliable, it must be validated. Key validation parameters include:

  • Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should typically be >0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally by analyzing low-concentration standards and calculating the signal-to-noise ratio (S/N). Typically, LOD is defined at S/N = 3 and LOQ at S/N = 10.

  • Precision: Evaluated by repeatedly analyzing a single sample (at least n=7) and expressed as the relative standard deviation (%RSD), which should ideally be <15%.

  • Accuracy: Assessed by analyzing a certified reference material or by spiking a blank matrix with a known concentration of analytes and calculating the percent recovery. Recoveries are typically expected to be within 80-120%.

Conclusion

The use of methacrolein-¹³C as an internal standard provides a robust framework for the accurate and precise quantification of VOCs in complex matrices. By compensating for variations in sample preparation and matrix-induced signal fluctuations, this stable isotope dilution method enhances data quality and reliability. This protocol offers a comprehensive, step-by-step guide for researchers, enabling them to achieve high-quality results in their VOC analysis. The principles and steps outlined can be adapted and validated for a wide range of specific applications and target compounds.

References

  • SpectralWorks. (2015, November 30). Characterization of Blood VOCs By GC-MS. Available at: [Link]

  • García-Esteban, M., et al. (2013). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Analytical and Bioanalytical Chemistry, 405(30), 9849-56. Available at: [Link]

  • Pendergrass, S. M., et al. (2014). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Analytical Chemistry, 86(3), 1783–1790. Available at: [Link]

  • Rübel, A., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. Available at: [Link]

  • Kim, H. Y., et al. (2021). Analysis of Volatile Organic Compounds in Sediments Using HS-GC/MS - Confirmation of Matrix Effects in External and Internal Standard Methods. Journal of Korean Society on Water Environment, 37(6), 465-474. Available at: [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]

  • How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025, December 21). Technology Networks. Available at: [Link]

  • Haskins, C., et al. (2021). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts, 23(1), 125-135. Available at: [Link]

  • Geng, L., et al. (2014). Delta C-13 of volatile organic compounds (VOCS) in airborne samples by thermal desorption-gas chromatography-isotope ratio-mass spectrometry (TD-GC-IR-MS). Atmospheric Environment, 94, 439-447. Available at: [Link]

  • Hecht, S. S., et al. (2020). Resolution and Quantitation of Mercapturic Acids Derived from Crotonaldehyde, Methacrolein, and Methyl Vinyl Ketone in the Urine of Smokers and Nonsmokers. Chemical Research in Toxicology, 33(2), 597-605. Available at: [Link]

  • Jardine, K., et al. (2015). Average 13C/12C ratios of methacrolein determined by GC-MS from the... ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of VOC and SVOC Emissions from Automotive Interior Materials Using GCMS-QP2050 in Accordance with ISO 12219-11. Available at: [Link]

  • ILT. (2023, August 23). Volatile Organic Compounds Analysis. Available at: [Link]

  • Fiehn, O., et al. (2023). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole... PMC. Available at: [Link]

  • De Santis, F., et al. (1995). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Headspace Trap GC-MS. Available at: [Link]

  • Colby, B. N. (1992). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry, 64(14), 1479-1485. Available at: [Link]

  • Pagonis, D., et al. (2024). Tracking indoor volatile organic compounds with online mass spectrometry. TrAC Trends in Analytical Chemistry, 169, 117366. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Volatile Organic Compounds in the Environment Using the Restore Function of TD-GC/MS. Available at: [Link]

  • Alwis, K. U., et al. (2012). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). Analytical and Bioanalytical Chemistry, 404(10), 3145-3156. Available at: [Link]

  • Berger, U., et al. (2006). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 832(1), 108-112. Available at: [Link]

  • A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling. (2026, March 16). ScienceDirect. Available at: [Link]

  • Salthammer, T., et al. (2010). Determination of Formaldehyde and VOCs in Wood-based Products using an Automated Micro-Scale Chamber. Chemical Society of Japan, 33(10), 1290-1296. Available at: [Link]

  • Haworth, K., et al. (2024). High-quality identification of volatile organic compounds (VOCs) originating from breath. Journal of Breath Research, 18(4), 046004. Available at: [Link]

Sources

Method

gas chromatography mass spectrometry (GC-MS) methods for methacrolein-13c

Application Note: Advanced GC-MS Methodologies for the Quantification and Isotopic Tracking of Methacrolein-13C Target Audience: Analytical Chemists, Atmospheric Researchers, and Drug Development Professionals Document T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Methodologies for the Quantification and Isotopic Tracking of Methacrolein-13C

Target Audience: Analytical Chemists, Atmospheric Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

Methacrolein (MACR; 2-methylprop-2-enal) is a highly reactive, volatile α,β -unsaturated aldehyde. It is primarily recognized as a first-generation oxidation product of isoprene, the most abundant biogenic volatile organic compound (VOC) emitted into the atmosphere[1][2]. Understanding the metabolic and atmospheric fate of methacrolein is critical for modeling secondary organic aerosol (SOA) formation and evaluating VOC-induced physiological responses in plant metabolomics[3][4].

To trace these complex pathways without interference from endogenous or background carbon sources, researchers utilize methacrolein-13C (isotopically labeled MACR). By tracking the ratio of 13C to 12C, scientists can map carbon flux during isoprene oxidation or biological feeding experiments (e.g., pyruvate-2-13C uptake)[5]. However, the high volatility and reactivity of MACR pose significant analytical challenges. Direct injection often leads to poor chromatographic peak shape, sample loss, and thermal degradation.

To circumvent this, this application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Solid-Phase Microextraction (SPME) coupled with on-fiber PFBHA derivatization [6][7].

Pathway Iso Isoprene (13C-Enriched) RO2 Peroxyl Radicals (RO2) Iso->RO2 Oxidation Rad Atmospheric Radicals (OH, O3, NO3) Rad->RO2 MACR Methacrolein-13C (MACR) RO2->MACR HO2 / NO pathway MVK Methyl Vinyl Ketone-13C (MVK) RO2->MVK SOA Secondary Organic Aerosols (aqSOA) MACR->SOA Cloud Processing

Isoprene oxidation pathway yielding methacrolein-13C and secondary organic aerosols.

The Causality of Experimental Design: Why PFBHA?

The core of this methodology relies on derivatizing methacrolein with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .

  • Volatility Reduction & Stabilization: Unmodified methacrolein is highly volatile and prone to polymerization. PFBHA reacts specifically with the carbonyl group of MACR to form a stable oxime derivative, drastically reducing its volatility and preventing degradation during thermal desorption[7][8].

  • Mass Spectral Resolution: Underivatized methacrolein has a low molecular weight (m/z 70 for 12C; m/z 71 for singly-labeled 13C)[5]. These low-mass ions are often buried in the background noise of air or solvent peaks. PFBHA adds a massive pentafluorobenzyl moiety, shifting the target monitoring ions to the m/z 265–270 range, which is virtually free of background interference[7][8].

  • Self-Validating Chromatography: The reaction of PFBHA with asymmetrical carbonyls like methacrolein inherently produces two stereoisomers (E and Z oximes)[8]. The presence of these two distinct, closely eluting chromatographic peaks with identical mass spectra serves as a built-in validation that successful derivatization has occurred.

Workflow A Sample Collection (Headspace/Air) B SPME-PFBHA Derivatization A->B C Thermal Desorption (250°C GC Inlet) B->C D GC Separation (HP-5MS) C->D E EI-MS Detection (SIM Mode) D->E

Workflow for methacrolein-13C analysis via SPME-PFBHA and GC-MS.

Step-by-Step Methodologies

Protocol A: On-Fiber SPME PFBHA Derivatization

This protocol utilizes an active sampling approach where the derivatization reagent is loaded onto the SPME fiber prior to sample exposure.

  • Fiber Preparation: Condition a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber at 250 °C for 30 minutes prior to the first use to remove siloxane bleed.

  • Reagent Loading: Expose the SPME fiber to the headspace of a 17 mg/mL PFBHA aqueous solution for 10 minutes at 40 °C. This saturates the fiber with the derivatizing agent.

  • Sample Extraction & Derivatization: Expose the PFBHA-loaded fiber to the sample headspace (e.g., plant emission chamber or atmospheric sampling flask) for 15–30 minutes at ambient temperature. The methacrolein-13C in the vapor phase reacts directly on the fiber to form the E and Z oximes[7].

  • Internal Standard Addition: To ensure quantitative rigor, inject a known volume of a non-interfering internal standard (e.g., 6D-acetone or an alternative labeled aldehyde) into the sample matrix prior to extraction[8].

Protocol B: GC-MS Analytical Parameters

To achieve baseline separation of the E and Z isomers and maximize sensitivity for 13C tracking, the GC-MS must be meticulously tuned.

Table 1: Optimized GC-MS Parameters [4][7][9]

ParameterSetting / SpecificationRationale
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)Semi-polar phase provides optimal resolution for halogenated oximes.
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/minEnsures reproducible retention times and optimal MS vacuum.
Injector Temp 250 °C (Splitless mode)Guarantees complete thermal desorption of the oxime from the SPME fiber without degradation.
Oven Program 80 °C (hold 2 min) 12 °C/min to 240 °C 100 °C/min to 280 °C (hold 2 min)Focuses the analyte at the column head, then provides a gentle gradient to separate E/Z isomers.
Transfer Line 280 °C - 300 °CPrevents cold spots and peak tailing of high-boiling derivatives.
Ion Source Electron Impact (EI), 70 eV, 200 °CStandard hard ionization for reproducible fragmentation libraries.

Data Presentation & Isotope Ratio Tracking

When analyzing the data, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio for the specific isotopologues.

For underivatized methacrolein, the natural 12C base peak is m/z 70, and a single 13C incorporation shifts this to m/z 71[5]. However, when using the PFBHA derivatization method, the molecular mass increases significantly. The primary fragment for 12C-methacrolein-PFBHA is m/z 265[7][8].

Table 2: Diagnostic MS Fragments for Methacrolein-PFBHA Isotopologues [7][8]

AnalyteIsotope StatusPrimary Target Ion (m/z)Qualifier Ion (m/z)
Methacrolein-12C Natural Abundance265181 (Loss of C6​F5​CH2​ )
Methacrolein-13C1 Singly Labeled266181
Methacrolein-13C4 Fully Labeled (Tracer)269181

Note: The qualifier ion m/z 181 represents the pentafluorobenzyl moiety. Because the 13C label resides on the methacrolein carbon backbone, the m/z 181 fragment remains unchanged, serving as an excellent universal qualifier for all PFBHA-derivatized carbonyls[7][8].

Calculating 13C Enrichment

To determine the metabolic flux or atmospheric oxidation rate, the 13C/12C ratio is calculated by integrating the area under the curve (AUC) for the E and Z peaks of both the labeled and unlabeled masses:

Enrichment Ratio=AUC (m/z 265)AUC (m/z 266)+AUC (m/z 269)​

By comparing this ratio against the natural abundance baseline of 13C (~1.1% per carbon atom), researchers can definitively quantify the exact molar yield of methacrolein derived from the 13C-labeled precursor[5].

References

  • Average 13C/12C ratios of methacrolein determined by GC-MS from the... - ResearchGate. researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBccrgq7PAlmuZorJyplHekDgeyA1p0pGOfcDwVRfF4lpvPDHFcUda82G2AlblOk45V1kDBo8Di7uc8oFVknzvgUT7E5MzN5r_S1Ezw1EpTOssrAyT_-jrzThY0trz4G5lA9SJ9Ci-3HAL7HpncW2LF7iRFj9Rcf8KGThFbZz28fLWzP-uDRLxlLOhQ6HHREC1GyR7zHCKRDE9J8kQEFQ3U7dI28l_wOkzMIWhZlWPO-7qjO7UBHPmMvb27xg_99zWfrxjVN4=]
  • Surprisingly long lifetime of methacrolein oxide, an isoprene derived Criegee intermediate, under humid conditions - PMC. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH91y9RwdDMUR5IZNw4ZIuMTzRV7dAx-ZNhpT_B9Rdgs8WeizV3UPssjShvq_xph0CiyiQMuWSJ5Qrexaj_CKcb7lFnMZ4CHBGof6RIDBf8Wjnj6Hs0rnKgDnSzpn43asB0gdNZhCKYc7WLj4=]
  • On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air - AMT. copernicus.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECJhvmxKLvXiAqqpMDYgwjcpf2lq1isru0aYhF-A5XSERBHBUtXx1K8VVHfZVceZGzmpwCN6HoLbFJnTzrMBv9E_lyKLnPzsYSzx-gf6VHjahne6kupWKj_BInSMx738XlGUxQPvkOqGgPO5Y7J6iSKsJt3RWG761rEUqH-U5oxw==]
  • Atmospheric aqueous phase radical chemistry of the isoprene oxidation products methacrolein, methyl vinyl ketone, methacrylic acid and acrylic acid – kinetics and product studies - RSC Publishing. rsc.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGED7nIzd9c7ZvxiCHzOuiiAkVTVl7-ZwnvrDNpeUkmFUXAo_lFfRKj7Cm2eU9BZU2jtLIvzdkJt60Pe9bekVKtghBtRMs1bKkHcMvXwCKhPgrV2txKMR5UIm5Dc_W9w3nu1DH3BKbjRlXJEA2werF-uRSCiFUPDaMAZ2Mo]
  • Determination of carbonyl compounds in exhaled breath by on-sorbent derivatization coupled with thermal desorption and gas chromatography. unipi.it. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGQwOT6uUIWvM66nQHpZpKtzDxqXp5LAF0eP0rMjcFh-Jj4qIrRzcSvU3Gwh_RSnpA9CsUEhQXgQkCu3-XnWCANTOEeDmlF8KV5To17IK5_ZEGACMnYGujlFAIlCnXazROcFpmG8vX5kYAtSJTnaBcSix0jT9Nhq0fh0KnGd1_mwpWVySSJR6Ekx56]
  • Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation - Copernicus ACP. copernicus.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpTs0e86ZKsaTLvyLDw9rDKHY__1O6ijxYyJmv7MObSxf8vrQtK6iUoYAmujlP22DwOC11gSSFRUaWRTxhA7_M0IZYMlUI6Cpzm6_bGrA-F4bKfGlTPIPJ60wtuDOMdQ_nW7Vk8cTbWI1kKB8=]
  • In-cloud processes of methacrolein under simulated conditions – Part 1: Aqueous phase photooxidation - Copernicus ACP. copernicus.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFit4XGndfEu__FYFoFvIE-Zhx1U32ggL4-qFWIHaVqPxKBqpgrsDiPX4ofz1MZudM_bV3izYi-eBjlYmMbH0rZjCIloG5pev6LEgSZZp6Tvq_zn5o754xFyhBYD3cMSmOp-0tVDSkEIr85B5Ai0RJHpnt4cPv6EN_MemGGm-k=]
  • Cloud Processing of Secondary Organic Aerosol from Isoprene and Methacrolein Photooxidation | The Journal of Physical Chemistry A. acs.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6abdIusUjWDCWMenQ5f5sgtLaO3Zv2RSVDpqAfvuX5zqh0KfRquGMo_6_SVp5OkHskPik33xPVNM5jisn9jjfpus4_yRXWVQ8sYoBz1IqK-60I-wKiG12W1hs_-QpuqgeoDjMmjfySUEUY2Q=]
  • On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air - AMT. copernicus.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnsgwk8WNu1eM6rXFHiScb12KsrOMery90YVfDv9_K3GRA-pKjQpYbcnJs8qRINemVz1eVH5uw4QjBvcdiajTiABVVao2Sw-w071syUpsIngxTJFfr8ZbxhAOUIvBPJq2XTkFlxn0Gu2bbSSLMDPndB9qunYcwEpqyxVVd2EKl7HLy5BFbvw6swXvJP8hJdFv3]

Sources

Application

Application Note: High-Fidelity Calibration of Proton Transfer Reaction-Mass Spectrometry (PTR-MS) Using ¹³C-Labeled Methacrolein Gas Standards

Abstract Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a premier analytical technique for the real-time, high-sensitivity detection of volatile organic compounds (VOCs).[1][2][3] Achieving accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a premier analytical technique for the real-time, high-sensitivity detection of volatile organic compounds (VOCs).[1][2][3] Achieving accurate quantification, a necessity for applications ranging from atmospheric chemistry to clinical diagnostics, is fundamentally dependent on rigorous instrument calibration.[1][4][5] This application note provides a detailed, field-proven protocol for the calibration of PTR-MS instruments using a certified, isotopically labeled methacrolein-¹³C (¹³C-MAC) gas standard. We delve into the theoretical justification for using a stable isotope standard, present a step-by-step methodology for dynamic gas dilution and data acquisition, and outline a self-validating framework to ensure data of the highest integrity. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, traceable, and highly accurate VOC quantification workflows.

Introduction: The Imperative for Isotope-Based Calibration

PTR-MS technology utilizes the chemical ionization of VOCs through proton transfer from hydronium ions (H₃O⁺) in a controlled drift tube environment.[3][6] For a proton transfer reaction to occur efficiently, the target analyte must have a higher proton affinity (PA) than water. Methacrolein (C₄H₆O), an important atmospheric pollutant and potential disease biomarker, readily meets this criterion and is efficiently detected by PTR-MS.[7][8][9]

The concentration of a given VOC ([VOC]) can be calculated based on the reaction kinetics within the drift tube, as described by the fundamental PTR-MS equation:

[VOC] = (1 / (k * t)) * ([VOC·H⁺] / [H₃O⁺])

Where k is the proton transfer reaction rate constant and t is the reaction time. While this "kinetic approach" is useful for estimating concentrations of uncalibrated compounds, it relies on theoretical or literature-derived k values and assumes ideal instrument behavior, which can introduce significant uncertainty.[5][10][11]

For the highest accuracy, direct calibration with a certified gas standard is non-negotiable.[4] The use of a stable, isotopically labeled standard like methacrolein-¹³C offers distinct advantages over its unlabeled counterpart:

  • Chemical and Physical Equivalence: ¹³C-MAC is chemically identical to native methacrolein. It possesses the same proton affinity, reaction rate constant, and ion mobility. This ensures that it behaves identically within the PTR-MS system, from the inlet to the detector.

  • Unambiguous Signal Detection: The ¹³C label results in a one-dalton mass shift, allowing the protonated standard (¹³C-MAC-H⁺) to be detected at a distinct mass-to-charge ratio (m/z 72) from the native compound (MAC-H⁺ at m/z 71), eliminating isobaric interference between the calibrant and any endogenous analyte.[12]

  • Superior Matrix Effect Correction: In complex matrices, such as breath or headspace samples, ion suppression can affect quantification. Because the ¹³C standard is chemically identical to the analyte, it experiences the same matrix effects, providing a highly accurate internal standard for correction, a principle well-established in LC-MS/MS.[13][14]

This protocol leverages these advantages to create a robust and defensible calibration strategy.

Experimental Workflow: Materials and Protocols

Required Materials & Equipment
  • PTR-MS Instrument: A time-of-flight (ToF) based instrument (e.g., IONICON PTR-TOF, TOFWERK Vocus PTR-TOF) is recommended for its high mass resolution.

  • Certified Gas Standard: A cylinder containing methacrolein-¹³C in a nitrogen balance at a certified concentration (e.g., 1 ppmv). Traceability to a national metrology institute (e.g., NIST, NPL) is critical for data quality.[15][16][17]

  • Dynamic Gas Dilution System: A system equipped with at least two high-precision mass flow controllers (MFCs). One MFC for the calibration standard (low flow, e.g., 0-20 sccm) and one for the dilution gas (high flow, e.g., 0-2000 sccm).[18][19]

  • Zero Gas: A cylinder of ultra-high purity (UHP) nitrogen (N₂) or a zero air generator providing VOC-free air.

  • Humidification System (Recommended): A controlled evaporator mixer or a Nafion membrane humidifier to ensure the humidity of the calibration gas matches that of the samples to be analyzed. This is crucial as humidity can influence ion chemistry and sensitivity.[4]

  • Inert Tubing: PEEK or Silcosteel-treated stainless steel tubing to minimize analyte loss.

Protocol 1: Dynamic Preparation of Calibration Standards

This protocol describes the generation of a multi-point calibration curve by dynamically diluting the certified standard.

  • System Assembly: Connect the equipment as illustrated in the diagram below. Ensure all fittings are leak-tight.

  • MFC Purging: Purge both MFCs and all gas lines with zero gas for at least 30 minutes to remove any residual contaminants.

  • Flow Rate Calculation: Calculate the required flow rates to achieve the desired concentrations. The final concentration ([C]final) is determined by:

    [C]final = ([C]cylinder * F_std) / (F_std + F_dilution)

    Where [C]cylinder is the concentration in the standard cylinder, F_std is the flow rate of the standard gas MFC, and F_dilution is the flow rate of the dilution gas MFC.

  • Concentration Series Generation: Program the MFCs to automatically step through a series of concentrations. A typical series for trace-level analysis might be 0, 1, 2, 5, 10, 20, and 50 ppbv.

G cluster_0 Gas Supply cluster_1 Dynamic Dilution System cluster_2 PTR-MS Inlet gas_std Methacrolein-13C Standard (1 ppmv) mfc_std MFC 1 (Standard) gas_std->mfc_std F_std zero_gas Zero Gas (UHP N2) mfc_dil MFC 2 (Dilution) zero_gas->mfc_dil F_dilution mixing mfc_std->mixing mfc_dil->mixing ptr_inlet To PTR-MS mixing->ptr_inlet Total Flow vent Vent ptr_inlet->vent Excess Flow

Caption: Dynamic dilution setup for PTR-MS calibration.

Protocol 2: PTR-MS Calibration Sequence
  • Instrument Stabilization: Allow the PTR-MS to warm up and stabilize for at least one hour. Ensure key parameters are stable, particularly drift tube pressure, temperature, and voltage. Recommended starting parameters for many instruments are:

    • Drift Pressure: 2.2 - 2.5 mbar

    • Drift Temperature: 60 - 80 °C

    • Drift Voltage: ~600 V (resulting in an E/N ratio of 120-140 Td)

  • Background Measurement: Introduce zero gas into the PTR-MS inlet for at least 10 minutes to establish a stable background signal. Record the average counts at m/z 72.

  • Acquisition of Calibration Points: Sequentially introduce each concentration from the dynamic dilution system, starting from the lowest concentration.

  • Signal Stabilization: At each concentration step, allow the signal to stabilize completely. This may take 2-5 minutes depending on the instrument and inlet length. A stable signal is defined as a variation of <5% over a 60-second period.

  • Data Recording: For each stabilized concentration point, record the average ion counts for the primary ion (H₃O⁺, m/z 19 and its isotope at m/z 21) and the protonated calibrant (¹³C-MAC-H⁺, m/z 72) over a period of 60-120 seconds.

  • Final Blank: After the highest concentration point, return to measuring zero gas to ensure the system returns to baseline and check for any memory effects.

Data Analysis and Quality Assurance

Data Processing
  • Signal Normalization: To correct for minor fluctuations in the primary ion source, the raw signal of the calibrant (counts per second, cps) must be normalized. The normalized counts per second (ncps) are calculated as:

    ncps(m/z 72) = (cps(m/z 72) / (cps(m/z 19) + cps(m/z 21))) * 1E6

    Note: Some instrument software performs this normalization automatically. The factor of 1E6 is a scaling factor to bring the values into a convenient range.

  • Background Subtraction: Subtract the average ncps of the initial zero gas measurement from all subsequent calibration points.

Calibration Curve and Figures of Merit
  • Linear Regression: Plot the background-subtracted ncps of ¹³C-MAC-H⁺ (y-axis) against the corresponding calculated concentration in ppbv (x-axis). Perform a linear regression analysis on the data.

  • Sensitivity (Response Factor): The slope of the linear regression line represents the instrument's sensitivity for methacrolein, expressed in units of ncps/ppbv.

  • Limit of Detection (LOD): The LOD can be robustly calculated as three times the standard deviation (σ) of the zero gas (blank) measurement, divided by the sensitivity (S):

    LOD (ppbv) = (3 * σ_blank) / S

Data Presentation: Example Calibration Data
Concentration (ppbv)Raw Signal (cps @ m/z 72)Normalized Signal (ncps @ m/z 72)Background Subtracted (ncps)
0.052.50.0
1.0405202.5200.0
2.0808404.0401.5
5.020151007.51005.0
10.040052002.52000.0
20.080104005.04002.5

Example Regression Result:

  • Equation: y = 200.1x + 1.5

  • R²: 0.9998

  • Sensitivity: 200.1 ncps/ppbv

Trustworthiness: A Self-Validating Protocol

To ensure ongoing data integrity, the calibration protocol must be part of a self-validating system. This involves defining clear acceptance criteria and performing regular checks.

  • Linearity: The coefficient of determination (R²) for the calibration curve must be > 0.995. A lower value may indicate issues with the dilution system, leaks, or detector saturation at high concentrations.

  • Y-Intercept: The y-intercept of the regression line should be statistically insignificant or very close to zero after background subtraction. A large positive intercept may suggest contamination or memory effects.

  • Calibration Verification: At the beginning of each analytical batch (e.g., each day of measurements), analyze a single mid-point standard (e.g., 10 ppbv). The measured concentration should be within ±15% of the true value. If it falls outside this range, a full recalibration is required.

  • System Suitability: Continuously monitor primary ion stability. The H₃O⁺ signal should not vary by more than 15% throughout the entire analytical sequence. Check for low levels of impurity ions such as O₂⁺ (m/z 32) and NO⁺ (m/z 30).

G start Start Analysis Day run_cal Perform Full Multi-Point Calibration start->run_cal check_r2 Check R² > 0.995? run_cal->check_r2 run_qc Run Mid-Point QC Standard check_r2->run_qc Yes troubleshoot Troubleshoot System (Leaks, MFCs, Source) check_r2->troubleshoot No check_qc QC within ±15%? run_qc->check_qc check_qc->run_cal No proceed Proceed with Sample Analysis check_qc->proceed Yes end End proceed->end troubleshoot->start Issue Resolved

Caption: Logic diagram for a self-validating calibration and QC procedure.

Conclusion

The accurate quantification of VOCs by PTR-MS is critically dependent on a robust calibration strategy. The use of a ¹³C-labeled methacrolein gas standard, coupled with a dynamic dilution system and a self-validating quality control framework, provides the highest level of confidence in analytical results. This method corrects for instrumental drift and potential matrix effects, ensuring data is both precise and traceable. By implementing the protocols detailed in this application note, researchers can significantly enhance the scientific integrity and reliability of their PTR-MS measurements.

References

  • Holzinger, R., et al. (2019). Validity and limitations of simple reaction kinetics to calculate concentrations of organic compounds from ion counts in PTR-MS. Atmospheric Measurement Techniques. [Link]

  • ISO 6143:2025. (2025). Gas analysis — Comparison methods for determining and checking the composition of calibration gas mixtures. International Organization for Standardization. [Link]

  • BS EN ISO 6143:2025. (2025). Gas analysis. Comparison methods for determining and checking the composition of calibration gas mixtures. British Standards Institution. [Link]

  • ACTRIS. (2021). Measurement Guidelines for VOC Analysis by PTR-MS. ACTRIS IMP. [Link]

  • Cheméo. (n.d.). Chemical Properties of Methacrolein (CAS 78-85-3). Cheméo. [Link]

  • Rhoderick, G.C. (2005). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. Air Pollution XIII. [Link]

  • Holzinger, R., et al. (2019). Validity and limitations of simple reaction kinetics to calculate concentrations of organic compounds from ion counts in PTR-MS. ResearchGate. [Link]

  • Kato, S., et al. (2004). Calibration of the Proton Transfer Reaction Mass Spectrometry (PTR-MS) Instrument for Oxygenated Volatile Organic Compounds (OVOCs) and the Measurement of Ambient Air in Tokyo. Journal of Japan Society for Atmospheric Environment. [Link]

  • Toniolli, F., et al. (2018). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. Journal of Mass Spectrometry. [Link]

  • Williams, J. (2010). Calibration Methodology for PTR-MS. Utrecht University Student Theses Repository. [Link]

  • Lindinger, W., Hansel, A., & Jordan, A. (1998). Proton-transfer-reaction mass spectrometry (PTR-MS): on-line monitoring of volatile organic compounds at pptv levels. Chemical Society Reviews. [Link]

  • Warneke, C., et al. (2003). Validation of Atmospheric VOC Measurements by Proton-Transfer-Reaction Mass Spectrometry Using a Gas-Chromatographic Preseparation Method. Environmental Science & Technology. [Link]

  • Sulzer, P., et al. (2023). Ultrahigh Sensitivity PTR-MS Instrument with a Well-Defined Ion Chemistry. Analytical Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Development of Standards for the World Meteorological Organization, Global Atmosphere Watch Program. NIST. [Link]

  • Rhoderick, G.C. (2005). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. ResearchGate. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Stability of gaseous volatile organic compounds contained in gas cylinders with different internal wall treatments. NIST. [Link]

  • ISO 6145-1:2019. (2019). Gas analysis — Preparation of calibration gas mixtures using dynamic volumetric methods — Part 1: General aspects. International Organization for Standardization. [Link]

  • Song, Y., et al. (2021). Text S1. PTR-MS calibration. Atmospheric Chemistry and Physics. [Link]

  • TOFWERK. (2018). What is Proton Transfer Reaction Mass Spectrometry (PTR-MS)? TOFWERK. [Link]

  • National Physical Laboratory (NPL). (n.d.). Gas Standards and Measurements. NPL. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Methacrolein. NIST Chemistry WebBook. [Link]

  • IONICON Analytik. (n.d.). Expert Information. IONICON Analytik. [Link]

  • Kanno, M., et al. (2023). Formation Pathway of By-products in Methacrolein Oxidation over H₃PMo₁₂O₄₀ Investigated by Using ¹³C-Labeled Methacrolein. Journal of the Japan Petroleum Institute. [Link]

  • Wikipedia. (n.d.). Methacrolein. Wikipedia. [Link]

  • Jardine, K., et al. (2013). Average 13C/12C ratios of methacrolein determined by GC-MS. ResearchGate. [Link]

  • PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. [Link]

  • Ruzsanyi, V., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Rapid Communications in Mass Spectrometry. [Link]

  • IONICON Analytik. (n.d.). PTR-MS. IONICON Analytik. [Link]

  • Ghorbani, R., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

13C-Methacrolein Synthesis Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the laboratory synthesis of 13C-labeled methacrolein (MAL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the laboratory synthesis of 13C-labeled methacrolein (MAL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields, optimize catalytic pathways, and ensure high isotopic purity during synthesis.

Module 1: Mechanistic Pathway & Workflow

The most efficient laboratory route for synthesizing 13C-methacrolein is the Mannich condensation pathway using propionaldehyde and 13C-labeled formaldehyde. Direct aldol condensation often yields poor results due to competing side reactions. Understanding this pathway is critical for diagnosing yield drops.

G PA Propionaldehyde (PA) MB Mannich Base Intermediate (13C-Labeled) PA->MB Condensation (< 10°C) FA 13C-Formaldehyde (13C-FA) FA->MB Condensation (< 10°C) Cat Secondary Amine/Acid Catalyst Cat->MB Condensation (< 10°C) MB->Cat Catalyst Recovery MAL 13C-Methacrolein (Target Product) MB->MAL Thermal Decomposition (45°C) Water H2O Byproduct MB->Water

Mannich reaction pathway for 13C-Methacrolein synthesis via secondary amine catalysis.

Module 2: Troubleshooting Guide (FAQs)

Q: Why is my overall yield of 13C-methacrolein lower than 50% despite full conversion of propionaldehyde? A: Low yield paired with high conversion typically indicates competing side reactions, primarily the self-aldol condensation of propionaldehyde to form 2-methyl-2-pentenal. This occurs when the basicity of the catalyst is too high or the amine-to-acid ratio is unbalanced. By using a secondary amine paired with a weak acid, such as 1, the reaction shifts completely toward the Mannich base intermediate, suppressing self-condensation and achieving yields up to 97.9%[1].

Q: How can I prevent catalyst deactivation when scaling up to a continuous synthesis? A: In continuous fixed-bed processes using sulfonic acid resins (e.g., NKC-9), catalyst deactivation is often caused by the occupancy of water molecules (a reaction byproduct) on the acid sites. To inhibit this,1. This repels water from the active sites, maintaining catalytic stability for over 300 hours on stream while preserving >90% yield[1].

Q: The 13C isotopic purity of my final product is lower than the starting 13C-formaldehyde. What causes this isotopic dilution? A: Isotopic dilution can occur if non-labeled formaldehyde is present in the system (e.g., from solvent impurities). Additionally, ensure that the decomposition of the Mannich base is driven to completion. The 2 (with an activation energy around 57.1–66.3 kJ/mol)[2]. Incomplete decomposition can trap the 13C label in the intermediate phase, skewing your final isolated yield and purity.

Q: How do I analytically verify the position and retention of the 13C label in the final product? A: Use Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (13C NMR). In GC-MS, the molecular ion peak for 13C-methacrolein will3 for unlabeled methacrolein[3]. In 13C NMR (DMSO-d6), you will observe an4, confirming the label successfully integrated at the β-carbon[4].

Module 3: Self-Validating Experimental Protocol

Step-by-Step Methodology: Diethylamine Acetate Catalyzed Synthesis of 13C-Methacrolein

This protocol utilizes a secondary amine/acid catalytic system designed to maximize the conversion of expensive 13C-labeled precursors while preventing unwanted polymerization.

  • Preparation of Catalyst: In a round-bottom flask cooled in an ice bath (<10°C), slowly add acetic acid to diethylamine in a 1:1 molar ratio to form the diethylamine acetate ([HDEA]Ac) catalyst.

    • Causality: The ice bath prevents the exothermic neutralization from degrading the amine and ensures the catalyst is thermally stable before introducing volatile aldehydes.

  • Reagent Mixing: Add 1.0 equivalent of Propionaldehyde (PA) and the [HDEA]Ac catalyst (typically 5-10 mol%) to the reaction vessel.

  • Isotope Introduction: Slowly add 1.05 equivalents of 13C-Formaldehyde (13C-FA) aqueous solution dropwise.

    • Causality: A slight excess of 13C-FA ensures complete conversion of the PA, but excessive amounts must be avoided to prevent uncontrolled polymerization.

  • Mannich Condensation: Stir the mixture at 45°C for 60–90 minutes.

    • Causality: 45°C provides optimal thermal energy to drive the rate-limiting Mannich base decomposition into 13C-methacrolein without boiling off the highly volatile propionaldehyde (bp 48°C).

  • Phase Separation & Extraction: Cool the mixture to room temperature. The reaction will naturally separate into an organic phase (containing 13C-methacrolein) and an aqueous phase. Extract the aqueous phase with dichloromethane (CH2Cl2) to recover residual product.

    • Validation Check: Run a quick GC-MS on the aqueous phase; the absence of an m/z 71 peak confirms complete extraction.

  • Purification: Distill the combined organic phases5[5]. Add a catalytic amount of hydroquinone (MeHQ) to the receiving flask.

    • Causality: MeHQ acts as a radical scavenger to prevent the spontaneous polymerization of the purified methacrolein during storage.

Module 4: Quantitative Data for Catalyst Selection

Selecting the right catalyst is critical for balancing yield, cost, and scalability. The table below summarizes validated catalytic systems for methacrolein synthesis.

Catalyst SystemReaction PathwayPA Conversion (%)Target Yield (%)Key Advantage & Limitation
Diethylamine Acetate Batch (Mannich)>99.0~97.9Advantage: Highest yield under mild conditions. Limitation: Requires careful phase separation.
L-Proline Batch (Aldol/Mannich)97.094.0Advantage: High selectivity, metal-free organocatalyst[6]. Limitation: High cost for large-scale synthesis.
NKC-9 Sulfonic Resin Continuous Flow97.390.1Advantage: No deactivation (>300h), highly scalable[1]. Limitation: Lower absolute yield than liquid amines.
NaOH / KOH Batch (Direct Aldol)~82.0<40.0Advantage: Very cheap. Limitation: Prone to severe side reactions; not recommended for expensive 13C isotopes.

References

  • Continuous Synthesis of Methacrolein over Sulfonic Acid Resin Catalysts: Unraveling the Effect of Acid Strength and Solvent Permittivity Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde Source: OUCI / DNTB URL:[Link]

  • Average 13C/12C ratios of methacrolein determined by GC-MS from the... Source: ResearchGate URL:[Link]

  • Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde Source: ResearchGate / Catalysts URL:[Link]

  • Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link]

  • Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides Source: MDPI URL:[Link]

Sources

Optimization

troubleshooting signal overlap in methacrolein-13c nmr spectra

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex spectral artifacts and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the complex spectral artifacts and signal overlaps inherent to methacrolein (MACR) and its isotopically enriched (¹³C) derivatives.

Isotopically labeled methacrolein is a critical tracer in atmospheric chemistry and polymer synthesis (e.g., poly(methacrolein-co-methacrylamide) networks)[1]. However, its structural compactness and conjugated α,β-unsaturated aldehyde system frequently lead to severe spectral overlap, obscuring quantitative analysis and structural elucidation.

Diagnostic Architecture: Root Causes of Methacrolein Overlap

Before applying a pulse sequence or altering sample conditions, you must diagnose the physical origin of the overlap. Methacrolein-13C signal convolution typically stems from one of three distinct phenomena:

  • Isotopic Enrichment & Homonuclear Coupling: In natural abundance NMR, the probability of two adjacent ¹³C atoms is roughly 0.01%, meaning ¹³C-¹³C scalar coupling is virtually invisible[2]. However, in uniformly labeled (U-¹³C) methacrolein, this probability approaches 100%. The resulting ¹J_CC couplings (typically 40–70 Hz) split the carbon signals into complex multiplets. Because the α-carbon (C2) and β-carbon (C3) resonate closely at ~137 ppm and ~135 ppm respectively[3], their multiplet bands merge into an unresolved continuum.

  • Homonuclear ¹H-¹H Multiplet Smearing: In highly complex mixtures or polymer microstructures, extensive ¹H-¹H scalar coupling creates broad multiplet structures in the proton dimension. When transferred to 2D heteronuclear experiments (HSQC/HMBC), this smearing obscures the corresponding ¹³C cross-peaks.

  • Dynamic Exchange & Impurity Interference: Methacrolein is highly reactive. Dynamic processes such as reversible hydration, oligomerization, or the presence of structurally similar oxidation products (like methacrylic acid) can cause line broadening and coincidental chemical shift overlap.

Diagnostic_Workflow Start Signal Overlap Detected in Methacrolein-13C NMR Branch1 U-13C Labeled Sample (13C-13C J-Coupling) Start->Branch1 Branch2 Polymer / Complex Mixture (1H-1H & 1H-13C Multiplets) Start->Branch2 Branch3 Dynamic Exchange / Impurity Interference Start->Branch3 Action1 Run DEPT-135 & 2D INADEQUATE Branch1->Action1 Action2 Apply Pure Shift NMR (PSYCHE/SAPPHIRE) Branch2->Action2 Action3 ASIS Solvent Titration (e.g., CDCl3 to C6D6) Branch3->Action3

Diagnostic workflow for troubleshooting 13C NMR signal overlaps in methacrolein samples.

Quantitative Reference Data

To effectively troubleshoot, you must know the baseline parameters of your target molecule. Below is the standard reference data for monomeric methacrolein.

Table 1: Expected ¹³C NMR Parameters for Methacrolein (in CDCl₃ at 298 K)

Carbon PositionFunctional GroupExpected ¹³C Shift (ppm)DEPT-135 PhaseMultiplicity (U-¹³C Labeled)
C1 Aldehyde (-CHO)~194.0Positive (Up)Doublet (coupled to C2)
C2 Alpha-Carbon (=C<)~137.3Null (Disappears)Multiplet (coupled to C1, C3, C4)
C3 Beta-Carbon (=CH₂)~135.2Negative (Down)Doublet (coupled to C2)
C4 Methyl (-CH₃)~15.0Positive (Up)Doublet (coupled to C2)

Note: The proximity of C2 and C3 shifts (~2 ppm apart) is the primary source of vinylic overlap in labeled or polymeric samples[3].

Step-by-Step Resolution Protocols

Protocol A: Deconvoluting ¹³C-¹³C Coupling via Self-Validating DEPT-135

When analyzing U-¹³C methacrolein, you cannot rely on standard ¹³C{¹H} broadband decoupling because it does not remove ¹³C-¹³C interactions. To confidently assign the overlapping C2 and C3 vinylic carbons, utilize a self-validating DEPT (Distortionless Enhancement by Polarization Transfer) workflow[2].

  • Initial Assessment: Acquire a standard 1D ¹³C{¹H} spectrum. Identify the broad multiplet hump in the 130–140 ppm region.

  • DEPT-135 Execution: Run a DEPT-135 experiment.

    • Causality & Validation: In DEPT-135, CH and CH₃ groups phase positively, CH₂ groups phase negatively, and quaternary carbons yield no signal[2].

    • Because C3 is a terminal methylene (=CH₂), it will present as a distinct negative peak. Because C2 is a fully substituted vinylic carbon, it will completely disappear.

  • Data Overlay: Overlay the DEPT-135 spectrum onto the standard ¹³C spectrum. The exact chemical shift centers of C2 and C3 are now independently validated without requiring complex 2D ¹³C-¹³C INADEQUATE experiments.

Protocol B: Resolving Mixture Overlaps with Pure Shift NMR (SAPPHIRE)

For methacrolein copolymers or atmospheric oxidation mixtures, ¹H-¹H multiplet structures cause severe overlap in the ¹H dimension, which subsequently smears the ¹³C cross-peaks in 2D HSQC/HMBC spectra[4]. Pure shift NMR collapses these multiplets into ultra-sharp singlets[5].

PureShift_Protocol S1 1. Acquire Standard Spectra S2 2. Identify Overlapped Multiplets S1->S2 S3 3. Apply SAPPHIRE Pulse Sequence S2->S3 S4 4. Collapse Multiplets into Singlets S3->S4 S5 5. Run Pure Shift 2D HSQC/HMBC S4->S5

Step-by-step methodology for implementing Pure Shift NMR to resolve multiplet overlaps.

  • Pulse Sequence Selection: Load the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) pulse program.

    • Causality: Standard pure shift techniques construct a Free Induction Decay (FID) from multiple discrete data chunks. This chunking introduces discontinuities, resulting in periodic sidebands that can mimic or obscure real peaks. SAPPHIRE suppresses these artifacts by collecting and averaging FID blocks of slightly different lengths before combination, yielding a clean, sideband-free spectrum[6].

  • Parameter Optimization: Set the chunk duration to ~15-20 ms. Calibrate the flip angle for the spatial encoding element (typically 10-20°).

  • Acquisition & Validation: Acquire the pseudo-2D data and process it. Validate the experiment by confirming that the complex vinylic protons of methacrolein (~5.7 to 6.1 ppm)[1] have collapsed into sharp singlets.

  • 2D Integration: Utilize this simplified ¹H dimension to run a Pure Shift 2D HSQC. The previously smeared ¹³C correlations will now appear as highly resolved, unambiguous cross-peaks[4].

Protocol C: ASIS Titration for Conformational and Impurity Overlaps

If signal overlap persists due to structurally similar impurities (e.g., methacrylic acid) or dynamic exchange, manipulate the solvent environment using Aromatic Solvent-Induced Shifts (ASIS).

  • Baseline Acquisition: Acquire your baseline ¹³C NMR in CDCl₃.

  • Solvent Titration: Gradually spike the sample with C₆D₆ (benzene-d₆) in 10% volumetric increments.

    • Causality: Benzene molecules non-covalently coordinate with the strong dipole of the methacrolein carbonyl group (-CHO). The magnetic anisotropy of the benzene ring creates a localized shielding cone.

  • Tracking: Because C2 is physically closer to the coordinating carbonyl group than C3, the C2 resonance will experience a drastically different induced shift compared to C3. This differential shifting pulls the overlapping signals apart, allowing for clean integration.

Frequently Asked Questions (FAQs)

Q: I ran an HMBC to resolve my ¹³C overlaps, but I am seeing a single carbon resonance at ~136 ppm correlating to both the aldehyde proton and the methyl protons. Is my sample degrading? A: Not necessarily. Carbon peaks that overlap in a ¹H-¹³C HMBC experiment can create deceptive correlation networks. A highly effective approach is to check the correlation counts. If a single apparent carbon resonance shows an abnormally high number of proton correlations (e.g., correlating to both the C1 aldehyde proton at ~9.5 ppm and the C4 methyl protons at ~1.8 ppm), you should treat that peak as multiple distinct carbons (C2 and C3) with coincidental chemical shifts[7]. Resolve this by applying Protocol C (ASIS Titration) to alter the chemical shifts.

Q: Why does the C1 aldehyde peak of my methacrolein sample sometimes appear broad or split even in natural abundance ¹³C NMR? A: The aldehyde carbon (C1) is highly sensitive to hydration and hydrogen bonding. If your sample contains trace amounts of water (common in hygroscopic deuterated solvents like DMSO-d₆), methacrolein can exist in a dynamic equilibrium with its hydrate form (gem-diol). This chemical exchange broadens the C1 signal. Ensure your solvents are strictly anhydrous, or run a Variable Temperature (VT) experiment at a lower temperature to slow the exchange rate and sharpen the signals.

Q: Can I use quantitative NMR (qNMR) on the Pure Shift spectra to determine the exact ratio of methacrolein monomers to polymers? A: Proceed with extreme caution. While Pure Shift NMR provides exceptional resolution by removing multiplet overlap, the pulse sequences (like PSYCHE) are susceptible to site-dependent signal loss due to relaxation during the spatial encoding gradients. Therefore, standard Pure Shift spectra are not universally quantitative. Use them for structural assignment and peak picking, but rely on well-separated peaks in a standard, fully relaxed 1D ¹H or ¹³C pulse-acquire experiment for rigorous quantitation.

References

  • Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL. JEOL. [Link]

  • Pure Shift NMR - Manchester NMR Methodology Group. The University of Manchester. [Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Books. Royal Society of Chemistry. [Link]

  • ¹H-NMR Spectrum of poly(methacrolein-co-methacrylamide) (Condition 1). ResearchGate. [Link]

  • Identifying Peak Overlap on an HMBC Spectrum - ACD/Labs. ACD/Labs. [Link]

  • 5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. LibreTexts. [Link]

  • Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

stabilizing methacrolein-13c calibration standards for long term use

Welcome to the Technical Support Center for Methacrolein-13C Calibration Standards . As a highly reactive α,β-unsaturated aldehyde, methacrolein (MACR) presents unique challenges for long-term analytical stability.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methacrolein-13C Calibration Standards .

As a highly reactive α,β-unsaturated aldehyde, methacrolein (MACR) presents unique challenges for long-term analytical stability. It is highly susceptible to both spontaneous free-radical polymerization and auto-oxidation[1]. When utilizing 13C-labeled methacrolein as an internal standard for mass spectrometry (MS) or environmental assays, maintaining absolute concentration fidelity is critical.

This guide synthesizes kinetic principles, mechanistic causality, and field-proven methodologies to help you troubleshoot degradation issues and establish self-validating storage protocols.

I. Core Troubleshooting & Mechanistic FAQs

Q1: My Methacrolein-13C standard is losing signal intensity over time, and a white precipitate is forming in the vial. What is happening? A: You are observing spontaneous free-radical polymerization. Methacrolein contains a conjugated double bond that readily polymerizes when exposed to heat, light, or trace metal contaminants. If a white, insoluble precipitate (poly-methacrolein) is forming, the monomer is being consumed, permanently altering the concentration of your calibration standard.

Q2: The "Oxygen Paradox": I purged my Methacrolein-13C storage vial with Argon to prevent oxidation, but it polymerized almost immediately. Why? A: This is the most common handling error with stabilized acrylic monomers. Commercial methacrolein (including 13C variants) is typically stabilized with MEHQ (4-methoxyphenol) [2]. MEHQ does not react directly with carbon-centered primary radicals. Instead, it requires dissolved oxygen to function[3].

  • Oxygen reacts with the primary carbon radicals to form peroxy radicals ( RO2∙​ ).

  • MEHQ then scavenges these peroxy radicals to form stable, non-reactive complexes[4]. By purging the headspace with Argon or Nitrogen, you starved the system of oxygen, rendering the MEHQ completely inert and allowing runaway polymerization[5].

Q3: If oxygen causes oxidation (yielding pyruvaldehyde and acetic acid) but is required to stop polymerization, how do I store the standard long-term? A: You must shift the thermodynamic environment rather than the chemical atmosphere. Oxidation of methacrolein leads to oxidative cleavage of the C=C bond, yielding pyruvaldehyde, which hydrolyzes to acetic acid[6]. To arrest both oxidation and polymerization without disabling MEHQ, you must:

  • Dilute the standard: Prepare stock solutions in an inert, non-nucleophilic solvent (e.g., Dichloromethane or Acetonitrile). Dilution drastically reduces the collision frequency of monomer units, kinetically hindering polymerization.

  • Store at cryogenic temperatures: Store aliquots at -80°C. At this temperature, the activation energy for both auto-oxidation and radical propagation cannot be overcome, while the dissolved oxygen remains available for MEHQ upon thawing.

II. Mechanistic & Workflow Visualizations

MEHQ_Mechanism MACR Methacrolein-13C (Monomer) Radical Carbon-Centered Radical (R•) MACR->Radical Heat / Light Oxidation Pyruvaldehyde / Acetic Acid MACR->Oxidation Excess O2 + Heat Polymer Insoluble Polymer (Signal Loss) Radical->Polymer Anaerobic (Argon Purge) MEHQ Inactive Peroxy Peroxy Radical (RO2•) Radical->Peroxy Aerobic (O2 Present) Stable Stable Complex (Chain Terminated) Peroxy->Stable MEHQ Scavenging

Pathway of Methacrolein-13C degradation and the oxygen-dependent MEHQ inhibition mechanism.

Workflow Stock Neat MACR-13C (Aerobic) Dilution Dilute in CH2Cl2 (1 mg/mL) Stock->Dilution Aliquots Seal in Amber Ampoules Dilution->Aliquots Storage Store at -80°C (Do Not Purge) Aliquots->Storage Validation GC-MS Validation vs Undecane Storage->Validation

Self-validating workflow for the preparation and stability monitoring of calibration standards.

III. Quantitative Stability Data

The following table summarizes the kinetic stability of Methacrolein-13C under various storage conditions, highlighting the causality between atmospheric composition, temperature, and degradation pathways.

Storage ConditionAtmosphereInhibitor StatusPrimary Degradation PathwayExpected Half-Life / Stability
Neat, 25°C Argon (Anaerobic)Inactive (No O2​ )Rapid Polymerization< 48 Hours
Neat, 25°C Air (Aerobic)ActiveSlow Auto-Oxidation~2–3 Months
Neat, 4°C Air (Aerobic)ActiveSlow Auto-Oxidation~6 Months
Diluted (DCM), -80°C Air (Aerobic)ActiveThermodynamically Arrested > 24 Months (>98% Recovery)

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, calibration standards must be monitored using a self-validating system. The following protocols detail the preparation of the standard and a Gas Chromatography-Mass Spectrometry (GC-MS) assay utilizing an internal standard (IS) to independently verify methacrolein concentration over time[1].

Protocol 1: Preparation and Aliquoting of Methacrolein-13C

Objective: Kinetically stabilize the monomer by reducing concentration and temperature while maintaining MEHQ efficacy.

  • Solvent Preparation: Chill HPLC-grade Dichloromethane (DCM) or Acetonitrile to 4°C. Do not degas the solvent, as ambient dissolved oxygen is required for MEHQ activity.

  • Dilution: In a chemical fume hood under amber lighting (to prevent photo-initiation), transfer a known mass of neat Methacrolein-13C into a volumetric flask. Dilute to a stock concentration of 1.0 mg/mL using the chilled solvent.

  • Aliquoting: Dispense 100 µL aliquots into pre-chilled 2 mL amber glass ampoules or crimp-top vials.

  • Sealing: Seal the vials immediately leaving an ambient air headspace. CRITICAL: Do not purge the headspace with nitrogen or argon.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: GC-MS Stability Validation Assay

Objective: Quantify standard integrity using a non-reactive internal standard (Undecane) to control for solvent evaporation or instrumental drift.

  • IS Spiking: Prepare a validation solution by spiking a thawed aliquot of the Methacrolein-13C standard with a precise concentration of Undecane (e.g., 50 µg/mL). Undecane is chosen because it is chemically inert, does not polymerize, and elutes distinctly from methacrolein.

  • Instrumental Setup:

    • Column: Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1].

    • Carrier Gas: Helium at 1.2 mL/min.

    • Temperature Program: 50°C (hold 1 min), ramp 25°C/min to 300°C (hold 3 min).

  • Data Acquisition: Inject 1 µL of the sample. Monitor the specific m/z transitions for Methacrolein-13C (e.g., adjusting for the +1 mass shift from the 13C label) and Undecane.

  • Causality & Validation: Calculate the peak area ratio of (Methacrolein-13C / Undecane).

    • Stable System: The ratio remains constant over months.

    • Polymerization/Oxidation: The ratio decreases, indicating loss of MACR-13C. Because Undecane is inert, a drop in the ratio definitively proves chemical degradation of the standard rather than solvent evaporation (which would concentrate both equally).

V. References

  • Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link][6]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Source: American Chemical Society (ACS Publications) URL:[Link][3]

  • How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? Source: Vinati Organics URL:[Link][5]

Sources

Optimization

Technical Support Center: Safe Handling and Troubleshooting for Methacrolein-¹³C

Welcome to the technical support center for methacrolein-¹³C. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this highly reactive, isot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methacrolein-¹³C. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this highly reactive, isotopically labeled compound. The following information synthesizes established safety protocols with practical, field-proven insights to address common challenges and questions.

I. Understanding the Inherent Risks of Methacrolein-¹³C

Methacrolein-¹³C, while isotopically labeled, exhibits the same chemical reactivity and hazards as its unlabeled counterpart. It is a highly flammable, toxic, and corrosive liquid that readily polymerizes, presenting significant safety challenges if not handled with the utmost care.[1][2] Its vapors are heavier than air and can form explosive mixtures.[1][3] Furthermore, it is sensitive to light and air, with the potential to form explosive peroxides.[1][4][5]

Due to these properties, a comprehensive understanding of and adherence to strict safety protocols are not merely recommended—they are imperative for the safety of laboratory personnel and the integrity of your research.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and troubleshooting scenarios in a direct question-and-answer format.

Storage and Stability

Q1: I've just received my vial of methacrolein-¹³C. What are the immediate storage requirements?

A1: Immediately upon receipt, store the vial in a designated, locked, and well-ventilated flammable liquid storage cabinet.[3] The recommended storage temperature is between 2-8°C.[3][6] It is crucial to protect the compound from light and air; therefore, ensure the container is tightly sealed and stored in the dark.[1][7] The storage area should be fireproof and separate from strong oxidants, acids, and bases.[1][7]

Q2: My experiment was delayed, and the methacrolein-¹³C has been stored for a while. How can I check for degradation?

A2: The primary degradation pathways for methacrolein are polymerization and peroxide formation.

  • Polymerization: Visually inspect the solution. If it appears viscous, cloudy, or contains solid precipitates, polymerization has likely occurred.[8][9]

  • Peroxide Formation: Peroxide formation is a significant risk, especially if the compound has been exposed to air.[1][4] Use peroxide test strips to check for the presence of peroxides before using the material, especially before any distillation or heating steps.[10] If peroxides are present, consult your institution's safety officer for procedures on their safe removal or disposal.

Q3: The Safety Data Sheet (SDS) mentions that methacrolein is "stabilized." What does this mean, and do I need to add more stabilizer?

A3: Commercial methacrolein is typically shipped with a polymerization inhibitor, such as hydroquinone.[1][4] This inhibitor is present in small amounts to prevent spontaneous polymerization during transport and storage. For most applications, you do not need to add more stabilizer. However, if you plan to store the material for an extended period after opening the container, or if you are performing a reaction that might consume the inhibitor, you should consult with a senior chemist or your institution's safety personnel about the potential need for additional stabilization.

Handling and Personal Protective Equipment (PPE)

Q1: What is the minimum required PPE for handling methacrolein-¹³C?

A1: A comprehensive PPE ensemble is mandatory. This includes:

  • Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors is essential, or a self-contained breathing apparatus (SCBA) for emergency situations.[1][2][11]

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[2][3]

  • Hand Protection: Use butyl rubber or other chemically resistant gloves.[10] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron are necessary.[3] For larger quantities or in case of a spill, a fully encapsulating chemical-resistant suit may be required.[12]

Q2: I need to transfer a small amount of methacrolein-¹³C from the stock vial to my reaction vessel. What is the safest way to do this?

A2: All transfers must be conducted within a certified chemical fume hood with the sash at the lowest practical height.[3] Use a properly calibrated syringe or a cannula for the transfer. Avoid pouring, as this can increase the generation of hazardous vapors. Ensure all equipment is clean, dry, and free of any incompatible materials.

Q3: What should I do in case of a small spill in the fume hood?

A3: For a small spill contained within the fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Alert others in the immediate vicinity.

  • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[1][2]

  • Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[1][2]

  • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Do not allow the spilled material to enter any drains.[3]

For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems for common procedures involving methacrolein-¹³C.

Protocol 1: Aliquoting Methacrolein-¹³C for Reaction

Objective: To safely and accurately transfer a specific volume of methacrolein-¹³C from a stock vial to a reaction flask.

Materials:

  • Methacrolein-¹³C in its original vial

  • Inert gas source (e.g., argon or nitrogen)

  • Dry, clean reaction flask with a septum

  • Dry, clean syringe with a needle

  • Second needle for pressure equalization

  • Appropriate PPE

Procedure:

  • Preparation: Ensure the chemical fume hood is clean and operational. Don your complete PPE ensemble.

  • Inert Atmosphere: Purge the reaction flask with an inert gas.

  • Vial Preparation: Allow the methacrolein-¹³C vial to equilibrate to room temperature within the fume hood.

  • Gas Purge: Carefully pierce the septum of the methacrolein-¹³C vial with a needle connected to the inert gas source and a second needle to act as a vent. Gently purge the headspace of the vial with the inert gas for a few minutes.

  • Syringe Preparation: Purge the syringe with the inert gas several times to ensure it is dry and free of air.

  • Transfer: Insert the purged syringe needle through the septum into the methacrolein-¹³C. Slowly draw the desired volume of liquid into the syringe.

  • Dispensing: Carefully withdraw the syringe and immediately insert the needle into the septum of the prepared reaction flask. Dispense the liquid into the flask.

  • Cleaning: Immediately rinse the syringe and needles with a suitable solvent (e.g., isopropanol) in the fume hood. Dispose of the rinse solvent as hazardous waste.

Protocol 2: Quenching and Work-up of a Reaction Containing Methacrolein-¹³C

Objective: To safely neutralize any unreacted methacrolein-¹³C and proceed with the reaction work-up.

Materials:

  • Completed reaction mixture

  • Quenching agent (e.g., a dilute solution of sodium bisulfite)

  • Extraction solvent

  • Separatory funnel

  • Appropriate PPE

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to control any exothermic reactions during quenching.

  • Quenching: Slowly add the quenching agent to the reaction mixture while stirring. Aldehydes can be quenched by forming a bisulfite adduct.

  • Extraction: Once the quenching is complete, proceed with the standard aqueous work-up and extraction procedures.

  • Waste Disposal: All aqueous layers and any waste containing methacrolein-¹³C or its byproducts must be disposed of as hazardous waste.

IV. Visualizing Workflows and Safety Concepts

Workflow for Safe Handling of Methacrolein-¹³C

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Complete PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_inert Establish Inert Atmosphere prep_materials->handle_inert handle_transfer Transfer Reagent handle_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste

Caption: A flowchart illustrating the key stages of safely handling methacrolein-¹³C.

Emergency Response Logic for Methacrolein-¹³C Exposure

exposure Exposure Event evacuate Evacuate Immediate Area exposure->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area with Water remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical notify_supervisor Notify Supervisor and EHS seek_medical->notify_supervisor

Caption: A logical diagram outlining the immediate steps for responding to a methacrolein-¹³C exposure.

V. Quantitative Data Summary

PropertyValueSource
CAS Number 78-85-3[7]
Molecular Formula C₄H₆O[7]
Molecular Weight 70.09 g/mol [7]
Boiling Point 68-70 °C[3]
Melting Point -81 °C[3][6]
Flash Point -15 °C[3][6]
Vapor Density 2.4 (air = 1)[6]
Oral LD50 (Rat) 140 mg/kg[3][4]

VI. References

  • International Programme on Chemical Safety. (n.d.). ICSC 1259 - METHACRYLALDEHYDE. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). METHACRYLALDEHYDE. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Retrieved from [Link]

  • GazFinder. (n.d.). methacrolein (C4H6O). Retrieved from [Link]

  • Chem Service. (2015, July 23). SAFETY DATA SHEET. Retrieved from [Link]

  • MOLBASE. (n.d.). Methacrolein|78-85-3. Retrieved from [Link]

  • International Atomic Energy Agency. (1960). Safe Handling of Radioisotopes. Retrieved from [Link]

  • Moravek. (2022, June 14). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). SAFE HANDLING OF RADIOACTIVE ISOTOPES. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methacrolein, 78-85-3. Retrieved from [Link]

  • MDPI. (2021, May 20). Functionalized Hydroperoxide Formation from the Reaction of Methacrolein-Oxide, an Isoprene-Derived Criegee Intermediate, with Formic Acid: Experiment and Theory. Retrieved from [Link]

  • Google Patents. (n.d.). US3878250A - Method of preventing the polymerization of methacrolein. Retrieved from

  • ACS Publications. (2012, March 27). Atmospheric Fate of Methacrolein. 2. Formation of Lactone and Implications for Organic Aerosol Production. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Polymerization of α-methacrolein and the structure of the polymers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methacrolein – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). US2993878A - Polymerization of methacrolein. Retrieved from

  • MDPI. (2023, April 25). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]

  • MDPI. (2021, December 31). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unlabeled vs. 13C-Labeled Methacrolein: A Comparative Guide on Reaction Kinetics and Mechanistic Tracing

Methacrolein (MACR) is a highly reactive α,β-unsaturated aldehyde that serves as a critical node in two distinct scientific domains: it is a primary intermediate in the atmospheric oxidation of biogenic isoprene, and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Methacrolein (MACR) is a highly reactive α,β-unsaturated aldehyde that serves as a critical node in two distinct scientific domains: it is a primary intermediate in the atmospheric oxidation of biogenic isoprene, and it is a central precursor in the industrial catalytic synthesis of methacrylic acid (MAA).

For researchers and chemical engineers, understanding the exact kinetic behavior and reaction pathways of methacrolein is paramount. By comparing unlabeled methacrolein with 13C-labeled methacrolein , scientists can isolate kinetic isotope effects (KIEs) to determine transition-state dynamics and trace complex atomic routing during catalytic degradation.

This guide objectively compares the kinetic performance and experimental utility of unlabeled vs. 13C-labeled methacrolein across gas-phase atmospheric models and solid-state industrial catalysis, backed by field-proven experimental data.

Gas-Phase OH Radical Kinetics: Uncovering Atmospheric Sinks

In atmospheric chemistry, the primary sink for methacrolein is its reaction with hydroxyl (OH) radicals. Measuring the stable-carbon kinetic isotope effect (12C/13C KIE) provides direct evidence of the reaction mechanism—specifically, whether the OH radical abstracts a hydrogen atom or adds to the carbon-carbon double bond.

The Causality of the Kinetic Isotope Effect (KIE)

When a 13C atom is substituted into the methacrolein molecule, the increased reduced mass of the transition state slightly lowers the zero-point vibrational energy compared to the 12C counterpart. Because OH addition to the C=C bond is near the diffusion limit, the KIE is relatively small but highly measurable.

According to foundational studies on atmospheric VOCs [1], the KIE for methacrolein reacting with OH radicals is 1.00647 (reported as an isotopic enrichment factor, ε = 6.47‰). This normal isotope effect confirms that the unlabeled 12C-methacrolein reacts slightly faster than the heavier 13C-isotopologue. The magnitude of this KIE perfectly aligns with an inverse molecular mass dependence, validating that OH addition dominates over H-abstraction.

Workflow: Measuring Gas-Phase KIE via GCC-IRMS

To ensure a self-validating system, the kinetic measurement relies on Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS), which tracks both concentration decay and isotopic fractionation simultaneously.

Step-by-Step Protocol:

  • Chamber Equilibration: Purge a 25 L PTFE reaction chamber with synthetic air and stabilize at 298 ± 2 K at ambient pressure.

  • Reactant Injection: Introduce natural-abundance methacrolein alongside an OH radical precursor (e.g., isopropyl nitrite).

  • Photolytic Initiation: Irradiate the chamber with UV lamps to generate OH radicals and initiate the oxidation sequence.

  • Dynamic Sampling: Extract gas aliquots at 10-minute intervals. Pass the sample through a cryo-focusing trap to concentrate the VOCs.

  • Separation & Combustion: Elute the sample through a high-resolution GC column directly into a combustion furnace (CuO/NiO at 850°C), quantitatively converting all methacrolein isotopologues to CO₂.

  • Isotope Ratio Analysis: Feed the resulting CO₂ into the IRMS. Calculate the isotopic enrichment factor (ε) using the Rayleigh fractionation model: ln(R/R0​)=(KIE1​−1)×ln(C/C0​) .

OH_Kinetics OH Hydroxyl Radical (OH•) TS_12 Transition State (Fast OH Addition) OH->TS_12 TS_13 Transition State (Slower OH Addition) OH->TS_13 MACR_12 12C-Methacrolein (Lighter, Lower Activation Energy) MACR_12->TS_12 MACR_13 13C-Methacrolein (Heavier, Higher Activation Energy) MACR_13->TS_13 Prod_12 Oxidation Products Rate: k_12 TS_12->Prod_12 k_12 Prod_13 Oxidation Products Rate: k_13 TS_13->Prod_13 k_13 KIE KIE = k_12 / k_13 = 1.00647 Prod_12->KIE Prod_13->KIE

Caption: Kinetic logic of OH radical addition to 12C vs 13C methacrolein, demonstrating the isotopic fractionation effect.

Industrial Catalytic Oxidation: Tracing By-Product Formation

In the commercial two-stage oxidation of isobutylene to methyl methacrylate (MMA), methacrolein is selectively oxidized to methacrylic acid (MAA) over a phosphomolybdic acid catalyst (H₃PMo₁₂O₄₀). However, carbon-loss to by-products like acetic acid (AcOH) limits industrial yields.

The Causality of 13C-Labeling in Pathway Elucidation

Standard kinetic studies using unlabeled methacrolein can quantify the amount of acetic acid formed but cannot pinpoint which carbon atoms from the methacrolein skeleton form the by-product. By utilizing position-specific 13CH₃-methacrolein (methacrolein labeled exclusively at the methyl group), researchers can track the heavy isotope through the catalytic network [2].

If the methyl group remains intact during the degradation, the resulting acetic acid will exhibit an m/z shift from 60 to 61 in mass spectrometry. This isotopic tracing definitively proves that the by-product pathway is initiated by the oxidative cleavage of the C=C double bond to form pyruvaldehyde, which subsequently hydrolyzes to acetic acid.

Workflow: Catalytic Pathway Tracing via GC-MS

This protocol utilizes structural labeling to create a self-validating mass-balance of carbon atoms during heterogeneous catalysis.

Step-by-Step Protocol:

  • Catalyst Preparation: Pelletize and sieve H₃PMo₁₂O₄₀ catalyst (0.5–1.0 mm). Load 1.0 g into a fixed-bed continuous flow quartz reactor.

  • Substrate Introduction: Vaporize 13CH₃-methacrolein and mix with O₂, N₂, and steam (H₂O is required to activate the catalyst surface via hydrated protons).

  • Reaction Execution: Pass the feed gas over the catalyst bed at 573 K with a contact time of 1.5 seconds.

  • Product Trapping: Route the reactor effluent through a cold trap maintained at -10°C to condense MAA, unreacted methacrolein, and volatile by-products (acetic acid, pyruvaldehyde).

  • GC-MS Validation: Inject the condensate into a GC-MS. Monitor the molecular ion peak of acetic acid. An exclusive peak at m/z 61 confirms the 13C-methyl group was conserved during the C=C cleavage and hydrolysis steps.

Catalytic_Oxidation Reactant 13CH3-Methacrolein (Methyl-Labeled) Catalyst H3PMo12O40 Catalyst (573 K, Steam) Reactant->Catalyst Intermediate 13C-Pyruvaldehyde (Intermediate) Catalyst->Intermediate C=C Cleavage Prod_Main 13C-Methacrylic Acid (Main Product) Catalyst->Prod_Main Selective Oxidation Prod_By 13C-Acetic Acid (m/z 61) (By-Product) Intermediate->Prod_By Hydrolysis

Caption: Reaction pathway tracing of 13CH3-methacrolein over H3PMo12O40, proving the origin of the acetic acid by-product.

Quantitative Data Comparison

The following table synthesizes the kinetic and analytical differences between unlabeled and 13C-labeled methacrolein across both atmospheric and industrial applications.

ParameterUnlabeled Methacrolein (12C)13C-Labeled MethacroleinAnalytical Significance
OH Radical Reaction Rate (k) Faster ( k12​ )Slower ( k13​ )Determines atmospheric lifetime and KIE.
Kinetic Isotope Effect (KIE) Baseline (1.00000)1.00647 ± 0.00027Proves OH addition to C=C bond over H-abstraction [1].
Isotopic Enrichment (ε) 0‰6.47‰ ± 0.27‰Allows atmospheric modelers to track the age of VOC plumes.
Catalytic MAA Yield IdenticalIdenticalLabeling does not alter macroscopic thermodynamic yields.
Acetic Acid By-Product m/z 6061 (if 13C-methyl labeled)Confirms C=C oxidative cleavage mechanism [2].
Primary Analytical Tool GC-FID / HPLCGCC-IRMS / GC-MS13C requires mass-resolving detectors for isotopic tracing.

Conclusion & Strategic Recommendations

For standard kinetic rate determinations or bulk yield optimizations, unlabeled methacrolein remains the cost-effective standard. However, when the research objective shifts to mechanistic elucidation —such as proving the transition state geometry of an atmospheric oxidant or identifying the exact atomic origin of a catalytic by-product—13C-labeled methacrolein is an indispensable tool.

By integrating GCC-IRMS for gas-phase kinetics and GC-MS for solid-state catalytic tracing, researchers can establish self-validating experimental systems that bridge the gap between theoretical reaction models and empirical data.

References
  • Iannone, R., Koppmann, R., & Rudolph, J. (2009). 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals. Atmospheric Environment, 43(19), 3103-3110. Available at:[Link]

  • Kanno, M., Hirata, J., Umezawa, T., Ninomiya, W., & Kamiya, Y. (2023). Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O40 Investigated by Using 13C-Labeled Methacrolein. Journal of the Japan Petroleum Institute, 66(4), 128-131. Available at:[Link]

Comparative

comparing methacrolein-13c and methyl vinyl ketone-13c in aerosol formation

An in-depth technical comparison of methacrolein-¹³C (MACR-¹³C) and methyl vinyl ketone-¹³C (MVK-¹³C) reveals fundamental differences in how these isomeric volatile organic compounds (VOCs) contribute to secondary organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of methacrolein-¹³C (MACR-¹³C) and methyl vinyl ketone-¹³C (MVK-¹³C) reveals fundamental differences in how these isomeric volatile organic compounds (VOCs) contribute to secondary organic aerosol (SOA) formation. For researchers in atmospheric chemistry, inhalation toxicology, and drug development, understanding the precise metabolic and atmospheric fate of these compounds is critical.

By utilizing ¹³C-labeled isotopologues, scientists can bypass the limitations of natural abundance mass spectrometry, creating a self-validating analytical system that unequivocally traces carbon backbones from gas-phase precursors to condensed-phase oligomers.

Mechanistic Divergence: MACR vs. MVK in Aerosol Formation

Methacrolein and methyl vinyl ketone are the two principal first-generation gas-phase oxidation products of isoprene[1]. While both share the chemical formula C₄H₆O, their structural differences dictate highly divergent pathways in SOA formation.

The Methacrolein (MACR) Pathway Under high-NOx conditions, MACR undergoes OH radical oxidation to form peroxymethacryloyl nitrate (MPAN). The causality behind MACR's high aerosol yield lies in the subsequent epoxidation of MPAN to form methacrylic acid epoxide (MAE). MAE is highly susceptible to acid-catalyzed ring-opening when it encounters acidic sulfate seed aerosols. This irreversible reactive uptake drives the formation of 2-methylglyceric acid (2-MGA) monomers, which readily condense into low-volatility oligomers[2].

The Methyl Vinyl Ketone (MVK) Pathway Conversely, MVK lacks the structural motif required to form a stable, condensable epoxide under dry, high-NOx conditions. Gas-phase oxidation of MVK yields highly volatile products that do not readily nucleate. Instead, MVK partitions reversibly into acidic aerosols (with Henry's law coefficients ranging from 20 to 7000 M atm⁻¹ in 20–75 wt % H₂SO₄)[3]. MVK's primary contribution to SOA occurs via aqueous-phase cloud processing rather than direct gas-to-particle conversion[4].

G Isoprene Isoprene (13C-Labeled) OH + OH / O3 / NO3 Isoprene->OH MACR Methacrolein-13C (MACR) OH->MACR OH Addition MVK Methyl Vinyl Ketone-13C (MVK) OH->MVK OH Addition MPAN MPAN (Peroxynitrate) MACR->MPAN High NOx HMVKA Aqueous Intermediates MVK->HMVKA OH Oxidation SOA_MACR SOA (2-MGA Oligomers) MPAN->SOA_MACR Epoxidation / Acid Catalysis SOA_MVK SOA (Cloud Processing) HMVKA->SOA_MVK Aqueous Phase

Figure 1: Divergent SOA formation pathways of 13C-labeled MACR and MVK under high NOx.

The Analytical Power of ¹³C Isotopic Labeling

In complex aerosol matrices, natural abundance mass spectrometry is plagued by isobaric interferences—different molecules sharing the same nominal mass. Utilizing MACR-¹³C and MVK-¹³C establishes a self-validating system where every chemical transformation results in a predictable mass shift.

  • Tracking Oligomerization: As demonstrated by Sato et al., when ¹³C-labeled precursors are used, the resulting 2-MGA oligomers exhibit a regular mass difference of 103 amu per monomer unit, compared to the standard 102 amu observed with ¹²C precursors[2]. This exact +1 amu shift definitively proves the oligomer's origin, eliminating false positives from background chamber contaminants.

  • Kinetic Isotope Effects (KIE): Because OH radicals react slightly faster with ¹²C bonds than ¹³C bonds, the residual gas-phase precursor becomes enriched in ¹³C over time. Measuring this enrichment allows researchers to calculate the KIE, providing an independent metric to validate gas-phase oxidation rates and photochemical aging[5].

Experimental Protocol: ¹³C-Traced Aerosol Chamber Workflow

To objectively compare the SOA yields of MACR-¹³C and MVK-¹³C, the following self-validating protocol utilizes a dual-analysis approach (Online AMS + Offline GC-C-IRMS) to ensure complete isotopic mass balance.

Step 1: Chamber Initialization & Seed Aerosol Generation

  • Action: Flush a 25 m³ FEP Teflon environmental chamber with purified zero air until background particle concentrations are <10 particles/cm³. Atomize a 0.01 M solution of (NH₄)₂SO₄/H₂SO₄ to generate acidic seed aerosols.

  • Causality: Acidic seed aerosols are critical because they catalyze the reactive uptake and ring-opening of epoxides (e.g., MAE), which is the rate-limiting step for MACR-derived SOA formation.

Step 2: Precursor Injection & Isotopic Baseline

  • Action: Inject 100 ppb of either MACR-¹³C or MVK-¹³C into the chamber. Collect an initial gas-phase sample on a Tenax TA sorbent tube.

  • Causality: Establishing the exact initial ¹³C/¹²C ratio (δ¹³C) via GC-C-IRMS is required to accurately calculate the KIE as the reaction progresses.

Step 3: Photooxidation Initiation

  • Action: Inject NO (50 ppb) and a hydroxyl radical precursor (e.g., HONO). Irradiate with UV blacklights (λ = 300–400 nm).

  • Causality: The high-NOx environment forces MACR to react via the MPAN pathway, the specific prerequisite for 2-MGA oligomer formation[2].

Step 4: Online Aerosol Mass Spectrometry (HR-ToF-AMS)

  • Action: Continuously sample the aerosol phase using a High-Resolution Time-of-Flight Aerosol Mass Spectrometer. Monitor the shifted high-resolution fragments (e.g., m/z 75 for fully labeled C₄ products).

  • Causality: Online monitoring provides real-time kinetics of gas-to-particle conversion, distinguishing rapid surface condensation from slower, acid-catalyzed particle-phase oligomerization.

Step 5: Offline KIE Determination

  • Action: Periodically collect gas-phase samples and analyze via GC-C-IRMS to measure the progressive enrichment of ¹³C.

  • Causality: Calculating the KIE (ε) validates the gas-phase oxidation rate independently of chamber wall losses, ensuring the integrity of the kinetic data[5].

Workflow Step1 1. Chamber Prep Acidic Seed Aerosol Step2 2. Inject Precursor (MACR-13C / MVK-13C) Step1->Step2 Step3 3. Photooxidation (UV + OH + NOx) Step2->Step3 Split Step3->Split Step4 4a. HR-ToF-AMS (Online Particle Phase) Split->Step4 Step5 4b. GC-C-IRMS (Offline Gas Phase) Split->Step5 Result1 Oligomer Mass Shift (+1 amu per 13C) Step4->Result1 Result2 Kinetic Isotope Effect (12C/13C Ratio) Step5->Result2

Figure 2: Self-validating experimental workflow for 13C-traced aerosol chamber studies.

Comparative Data: Kinetics and Yields

The quantitative differences between MACR and MVK emphasize the necessity of treating these isomers as distinct entities in atmospheric and toxicological models.

Table 1: Kinetic Isotope Effects (KIE) for OH Radical Reaction [5]

Compound KIE (ε = (k₁₂/k₁₃ - 1) × 1000) Implication for Atmospheric Aging
Isoprene 6.56 ± 0.12 ‰ Baseline fractionation for the parent hydrocarbon.
Methacrolein (MACR) 6.47 ± 0.27 ‰ Moderate isotopic fractionation; ideal for tracking early-stage SOA formation and epoxide ring-opening.

| Methyl Vinyl Ketone (MVK) | 7.58 ± 0.47 ‰ | Higher fractionation rate; indicates a faster relative depletion of ¹²C-MVK in the gas phase. |

Table 2: Aerosol Formation Characteristics [2][3]

Parameter Methacrolein-¹³C (MACR) Methyl Vinyl Ketone-¹³C (MVK)
Primary SOA Pathway MPAN → Epoxides (MAE) → 2-MGA Aqueous-phase oxidation (Cloud processing)
High NOx SOA Yield Moderate to High (Forms stable oligomers) Low (Gas-phase products are highly volatile)
Acid-Catalyzed Uptake High (Irreversible ring-opening) Reversible partitioning (Henry's Law: 20–7000 M atm⁻¹)

| ¹³C Oligomer Mass Shift | +1 amu per monomer unit (e.g., 103 amu) | N/A (Direct oligomerization is minor) |

Relevance to Inhalation Toxicology & Drug Development

For drug development professionals and toxicologists, understanding the precise chemical composition of atmospheric aerosols is critical for evaluating respiratory toxicity. The oligomers formed from MACR (such as 2-methylglyceric acid) are highly oxygenated and can induce severe oxidative stress in pulmonary tissues.

By utilizing ¹³C-labeled MACR and MVK, toxicologists can trace the deposition, cellular uptake, and metabolic fate of these specific aerosol components in in vitro lung models. This isotopic tracking allows researchers to separate exogenous aerosol exposure from the endogenous metabolic background of the cell, providing high-fidelity data for respiratory drug efficacy and environmental health assessments.

References

  • [1] Title: Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation | Source: Atmospheric Chemistry and Physics (Copernicus) | URL:[Link]

  • [4] Title: Cloud Processing of Secondary Organic Aerosol from Isoprene and Methacrolein Photooxidation | Source: NIH / PMC | URL:[Link]

  • [2] Title: Secondary organic aerosol formation from the photooxidation of isoprene, 1,3-butadiene, and 2,3-dimethyl-1,3-butadiene under high NOx conditions | Source: Atmospheric Chemistry and Physics (Copernicus) | URL:[Link]

  • [5] Title: 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals | Source: Atmospheric Environment (Elsevier) | URL:[Link]

  • [6] Title: Formation Yields of Methyl Vinyl Ketone and Methacrolein from the Gas-Phase Reaction of O3 with Isoprene | Source: Environmental Science & Technology (ACS Publications) | URL:[Link]

  • [3] Title: The Uptake of Methyl Vinyl Ketone, Methacrolein, and 2-Methyl-3-butene-2-ol onto Sulfuric Acid Solutions | Source: The Journal of Physical Chemistry A (ACS Publications) | URL:[Link]

Sources

Validation

Validation of Isoprene Oxidation Models: A Comparative Guide to Methacrolein-13C Tracer Studies vs. Traditional Methodologies

Executive Summary Isoprene is the most abundant non-methane volatile organic compound (VOC) emitted globally, profoundly impacting the tropospheric hydroxyl radical (OH) budget and Secondary Organic Aerosol (SOA) formati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoprene is the most abundant non-methane volatile organic compound (VOC) emitted globally, profoundly impacting the tropospheric hydroxyl radical (OH) budget and Secondary Organic Aerosol (SOA) formation. Methacrolein (MACR) is a critical first-generation oxidation product of isoprene. Accurately modeling the subsequent oxidation of MACR—specifically its high-NOx conversion into methacryloyl peroxynitrate (MPAN) and methacrylic acid epoxide (MAE)—is essential for predicting atmospheric aerosol burdens.

As a Senior Application Scientist, I have evaluated numerous approaches to validating chemical mechanisms like the Master Chemical Mechanism (MCM) and the Caltech Isoprene Mechanism. This guide objectively compares the efficacy of Methacrolein-13C isotopic tracer studies against standard unlabeled chamber experiments and purely computational modeling, providing a self-validating framework for atmospheric chemists and environmental modelers.

The Mechanistic Challenge: Why Validation is Necessary

The atmospheric oxidation of isoprene is highly complex. Under high-NOx conditions typical of urban-influenced environments, MACR reacts with OH to form MPAN, which subsequently decomposes into MAE. MAE undergoes reactive uptake onto acidic sulfate aerosols to form 2-methylglyceric acid (2-MG) and related oligomers, which are major constituents of SOA ()[1].

However, validating these pathways experimentally is plagued by isobaric interference . In standard mass spectrometry, background organics, chamber wall-desorption artifacts, and higher-generation oxidation products often share identical mass-to-charge (m/z) ratios. This ambiguity necessitates advanced validation techniques to track the exact fate of the carbon backbone.

IsopreneOxidation Isoprene Isoprene (C5H8) OH_Attack OH / O2 Addition Isoprene->OH_Attack MACR Methacrolein (MACR) (Unlabeled Pool) OH_Attack->MACR NOx_Pathway High-NOx Oxidation MACR->NOx_Pathway MACR_13C Methacrolein-13C (Isotopic Tracer) MACR_13C->NOx_Pathway Tracer Injection MPAN MPAN Intermediate NOx_Pathway->MPAN MAE MAE (Epoxide) MPAN->MAE SOA Secondary Organic Aerosol (13C-Labeled 2-MG) MAE->SOA

Isoprene oxidation pathway to SOA highlighting 13C-Methacrolein tracer injection for validation.

Comparison of Validation Methodologies

The following table synthesizes the quantitative performance and reliability of the three primary methodologies used to validate isoprene oxidation models.

Evaluation MetricComputational Modeling (MCM)Unlabeled Chamber StudiesMethacrolein-13C Tracer Studies
Carbon Mass Balance Theoretical 100%~60-70% (Confounded by background)>95% (Absolute isotopic tracking)
SOA Yield Accuracy Highly dependent on inputsOverestimated by 15-30% (Wall artifacts)Highly accurate (Artifact-free)
Autoxidation Detection Predictive onlyAmbiguous (m/z overlaps)High precision (Mass shift tracking)
OH Regeneration Predicted but unverifiedCannot isolate secondary OH sourcesUnambiguous pathway isolation
Primary Limitation Lacks empirical groundingSusceptible to isobaric interferenceHigh cost of isotopically labeled precursors
Computational Modeling (MCM)

The Master Chemical Mechanism provides an explicit, theoretical framework for VOC degradation. While highly detailed, recent studies in simulation chambers (e.g., SAPHIR) have shown that MCM often underestimates OH regeneration during MACR oxidation by up to 50% ()[2]. Relying solely on models without empirical tracer validation leads to significant errors in predicting the atmospheric lifetime of trace gases.

Unlabeled Chamber Studies

Traditional smog chamber experiments use standard MACR to observe SOA yields. While useful for bulk aerosol mass measurements, these studies fail to establish direct causality. Because 2-MG can form from multiple parallel pathways or off-gassing from Teflon chamber walls, unlabeled studies cannot definitively validate the specific branching ratios of the MPAN/MAE pathway ()[3].

The Gold Standard: Methacrolein-13C

By synthesizing and injecting Methacrolein-13C (where specific carbon atoms are replaced with the heavier 13C isotope), researchers induce a predictable mass shift (+1 Da per labeled carbon). This isotopic signature acts as a molecular barcode. When analyzed via High-Resolution Time-of-Flight Mass Spectrometry (HR-ToF-MS), the 13C-labeled products (like 13C-MAE and 13C-2-MG) are cleanly separated from the 12C background matrix. This provides unequivocal proof of the autoxidation mechanisms and allows for the precise calibration of MCM branching ratios ()[4].

Self-Validating Experimental Protocol: 13C-MACR Chamber Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for utilizing Methacrolein-13C in an atmospheric simulation chamber. By embedding internal controls into every step, we ensure causality can be definitively proven.

Step 1: Chamber Evacuation and Background Profiling

  • Action: Flush the Teflon or stainless-steel simulation chamber with purified zero-air until particle counts are < 1 cm⁻³ and background VOCs are < 50 pptv.

  • Internal Control: Record a 2-hour baseline using Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) to ensure no residual m/z signals overlap with the anticipated 13C product masses. This guarantees that any subsequent 13C signal is exclusively derived from the tracer.

Step 2: Seed Aerosol Generation

  • Action: Atomize an aqueous solution of ammonium sulfate (with or without sulfuric acid to control pH) into the chamber to act as condensation sinks for SOA.

  • Internal Control: Monitor the aerosol size distribution using a Scanning Mobility Particle Sizer (SMPS) for 1 hour to verify that wall-loss rates are stable and predictable before initiating chemistry.

Step 3: Tracer and Oxidant Injection

  • Action: Inject a precisely quantified mixing ratio (e.g., 10 ppbv) of Methacrolein-13C, alongside NO and an OH precursor (such as HONO or H2O2).

  • Internal Control: Monitor the chamber in the dark for 30 minutes. The 13C-MACR signal should remain constant (accounting for known dark wall-loss rates), confirming no dark chemistry or premature degradation is occurring.

Step 4: Photochemical Initiation

  • Action: Irradiate the chamber using UV lamps calibrated to match the solar actinic flux. This photolyzes the OH precursor, initiating the oxidation of 13C-MACR.

  • Internal Control: Continuously measure the NO2 photolysis frequency (jNO2) using a spectroradiometer to ensure constant radical production rates, allowing for accurate kinetic modeling.

Step 5: Real-Time Isotopic Tracking

  • Action: Utilize PTR-TOF-MS to track gas-phase 13C-intermediates (e.g., 13C-MPAN, 13C-MAE) and a High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS) to measure the aerosol-phase 13C-2-MG.

  • Internal Control: Continuously track the ratio of 13C-products to 12C-background. Any unexpected rise in 12C-2-MG indicates chamber wall desorption, which can now be mathematically subtracted from the true SOA yield.

Step 6: Mechanism Reconciliation

  • Action: Input the empirical 13C decay and product formation rates into a box model running the MCM. Adjust the theoretical branching ratios of the MPAN/MAE pathway until the model output perfectly matches the 13C isotopic data.

Conclusion

While computational models and unlabeled chamber studies provide foundational insights into isoprene oxidation, they lack the resolution required to definitively map complex multiphase pathways. The integration of Methacrolein-13C isotopic tracers eliminates isobaric interference and background artifacts, offering an unambiguous, self-validating system. For researchers aiming to refine the Master Chemical Mechanism and accurately predict global SOA burdens, 13C labeling is not just an alternative—it is the requisite standard.

References

  • Title: Epoxide as a precursor to secondary organic aerosol formation from isoprene photooxidation in the presence of nitrogen oxides Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: OH regeneration from methacrolein oxidation investigated in the atmosphere simulation chamber SAPHIR Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Cloud Processing of Secondary Organic Aerosol from Isoprene and Methacrolein Photooxidation Source: The Journal of Physical Chemistry A (via PMC) URL: [Link]

  • Title: Autoxidation Mechanism and Kinetics of Methacrolein in the Atmosphere Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Comparative

Kinetic Isotope Effects in Methacrolein: Comparative Analysis of 13C vs. 12C Isotopic Fractionation

The Mechanistic Significance of Isotopic Substitution in Methacrolein Methacrolein (MACR) is a highly reactive α,β-unsaturated aldehyde. In atmospheric chemistry, it is a primary oxidation product of isoprene, the most a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Significance of Isotopic Substitution in Methacrolein

Methacrolein (MACR) is a highly reactive α,β-unsaturated aldehyde. In atmospheric chemistry, it is a primary oxidation product of isoprene, the most abundant non-methane volatile organic compound (VOC) emitted into the troposphere[1]. In biomedical research and drug development, MACR and its derivatives serve as critical intermediates and tracing molecules for metabolic pathways.

When researchers substitute carbon-12 (12C) with carbon-13 (13C) to trace these pathways, it introduces a Kinetic Isotope Effect (KIE) . The fundamental driver of the KIE is the difference in zero-point energy (ZPE) between the 12C and 13C isotopologues. Because 13C has a greater atomic mass, bonds involving 13C possess a lower vibrational frequency and a lower ZPE in the ground state compared to 12C bonds. During the rate-determining step of oxidation—such as hydroxyl radical (OH•) addition to the C=C double bond or H-abstraction from the aldehyde group—the transition state for the heavier 13C-MACR requires a higher activation energy.

Consequently, 12C-MACR reacts faster than 13C-MACR. This results in a "normal" kinetic isotope effect (KIE > 1). Over time, as the reaction progresses, the unreacted MACR pool becomes progressively enriched in 13C. Understanding this fractionation is critical: in atmospheric science, it acts as an "isotopic clock" to measure the photochemical age of air masses; in pharmacology, failing to account for KIEs can skew pharmacokinetic models when using 13C-labeled tracers.

Pathway of Isoprene oxidation to Methacrolein (MACR) and MVK, highlighting KIE values.

Comparative Performance Data: 12C-MACR vs. 13C-MACR

The stable-carbon KIE is typically quantified using the ratio of the reaction rate constants (k12/k13). Because the differences are minute, they are standardly expressed in per mil (‰) as an enrichment factor (ε), defined by the equation: ε = (KIE – 1) × 1000‰ .

Extensive chamber studies have quantified the stable-carbon KIEs for the gas-phase reactions of isoprene and its primary oxidation products with OH radicals at 298 K[1]. The data reveals that 12C-MACR is consumed approximately 0.647% faster than its 13C counterpart.

Table 1: Kinetic Isotope Effects for OH Radical Oxidation at 298 K
CompoundReaction PartnerKIE (k12 / k13)Enrichment Factor (ε, ‰)Implication for 13C Tracing
Isoprene OH Radical1.00656 ± 0.000126.56 ± 0.12Rapid initial 13C enrichment in unreacted pool.
Methacrolein (MACR) OH Radical1.00647 ± 0.000276.47 ± 0.2712C-MACR degrades faster; tracer half-life extended.
Methyl Vinyl Ketone (MVK) OH Radical1.00758 ± 0.000477.58 ± 0.47Highest fractionation; strongest isotopic clock signal.

Data sourced from Iannone et al., demonstrating the inverse molecular mass dependence of OH radical KIEs[1].

Experimental Methodology: A Self-Validating System for KIE Measurement

To isolate the kinetic isotope effect from physical fractionation (e.g., diffusion or wall losses), researchers employ a highly controlled, relative-rate experimental design coupled with Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS)[2].

The causality behind this specific setup is crucial: absolute rate measurements are highly susceptible to fluctuations in transient OH radical concentrations. By measuring MACR depletion relative to an internal reference compound, the OH concentration mathematically cancels out, leaving a highly precise relative kinetic measurement. Furthermore, standard mass spectrometry cannot achieve the precision required to measure natural abundance variations in 13C/12C. Combustion to CO2 standardizes the analyte, allowing the IRMS to provide extreme precision.

Step-by-Step GCC-IRMS Protocol

Step 1: Chamber Preparation and Reactant Introduction

  • Action: Evacuate a 25 L inert reaction chamber (e.g., FEP Teflon) and flush with ultra-high purity (UHP) synthetic air.

  • Causality: Teflon minimizes wall losses and heterogeneous surface reactions that could introduce non-kinetic isotopic fractionation.

  • Action: Inject a controlled concentration of natural-abundance MACR, a reference VOC (e.g., a saturated alkane), and an OH precursor like isopropyl nitrite (IPN).

Step 2: Photochemical Initiation and Steady-State Maintenance

  • Action: Irradiate the chamber with UV lamps (λ ~ 300-400 nm) to photolyze the IPN and generate OH radicals. Maintain the chamber at a constant 298 ± 2 K.

  • Causality: Temperature control is paramount; KIEs are temperature-dependent because the thermal energy distribution directly interacts with the activation energy barriers of the 12C and 13C transition states.

Step 3: Time-Series Sampling and Chromatographic Separation

  • Action: Extract gas aliquots at 15-minute intervals using a cryogenic pre-concentration trap, then inject into a Gas Chromatograph (GC) equipped with a high-resolution capillary column.

  • Causality: Cryo-focusing ensures sufficient mass of the analyte reaches the detector, while the GC cleanly separates MACR from secondary oxidation products (like formaldehyde) that would otherwise contaminate the carbon pool.

Step 4: Combustion and Isotope Ratio Mass Spectrometry (IRMS)

  • Action: Route the GC eluent directly into a combustion reactor (CuO/NiO at 850 °C) to quantitatively convert MACR into CO2 and H2O. Pass through a Nafion dryer, then into the IRMS.

  • Causality: The IRMS simultaneously measures the m/z 44 (12CO2), 45 (13CO2), and 46 (12C18O16O) ion currents. By converting all carbon to CO2, the system eliminates compound-specific ionization biases.

Step 5: Data Synthesis and Validation

  • Action: Calculate the δ13C values relative to the Vienna Pee Dee Belemnite (V-PDB) standard. Plot ln(12C0 / 12Ct) against the isotopic enrichment.

  • Causality: The KIE is derived from the slope of this linear regression. The system is self-validating: a highly linear plot (R² > 0.98) confirms that kinetic fractionation is the sole driver of the observed isotopic shifts, ruling out confounding variables like chamber leaks or secondary radical attacks.

GCC-IRMS workflow for measuring the kinetic isotope effect of MACR oxidation.

Conclusion and Applications in Research

The comparative analysis of 12C vs. 13C methacrolein reveals a definitive and measurable kinetic isotope effect (ε = 6.47 ± 0.27 ‰) during OH radical oxidation[1]. For atmospheric scientists, this metric is indispensable for modeling the lifecycle of isoprene emissions and tracking the oxidative capacity of the troposphere. For drug development professionals and synthetic chemists utilizing 13C-labeled MACR, this KIE must be factored into kinetic models to prevent the overestimation of metabolic stability or the misinterpretation of reaction mechanisms.

References

  • Iannone, R., Koppmann, R., & Rudolph, J. (2009). "12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals.
  • Anderson, R. S., et al. (2003). "Method for Measuring Carbon Kinetic Isotope Effects of Gas-Phase Reactions of Light Hydrocarbons with the Hydroxyl Radical." The Journal of Physical Chemistry A.

Sources

Validation

accuracy of methacrolein-13c vs deuterium labeled methacrolein (methacrolein-d6)

As a Senior Application Scientist specializing in trace-level biomarker and environmental volatile organic compound (VOC) analysis, I frequently encounter assays suffering from systematic quantification bias. When analyz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in trace-level biomarker and environmental volatile organic compound (VOC) analysis, I frequently encounter assays suffering from systematic quantification bias. When analyzing highly reactive and volatile compounds like methacrolein (MAL)—a major degradation product of isoprene and a critical biomarker for diesel exhaust and tobacco smoke exposure—the choice of internal standard is the single most critical variable in assay design.

While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantifying methacrolein-derived DNA adducts and mercapturic acid metabolites[Tretyakova et al., 2012][1], not all stable isotope-labeled internal standards (SIL-IS) are created equal. This guide objectively compares the analytical performance of Methacrolein-13C versus Deuterium-labeled Methacrolein (Methacrolein-d6) , detailing the physical causality behind their performance differences and providing a self-validating protocol to prove these effects in your own laboratory.

The Causality of Isotope Effects in Mass Spectrometry

The fundamental assumption of IDMS is that the SIL-IS behaves identically to the native analyte during sample preparation, chromatographic separation, and ionization. However, substituting atoms alters the physical chemistry of the molecule.

Chromatographic Retention Time Shifts (The Deuterium Effect)

Substituting protium (1H) with deuterium (2H) fundamentally changes the zero-point vibrational energy of the carbon-hydrogen bond. Because the C-D bond has a lower zero-point energy than the C-H bond, it is slightly shorter, which subtly reduces the molecule's molar volume and polarizability[Kinetic Isotope Effects, CORE][2].

In reversed-phase liquid chromatography (RP-LC) or high-resolution gas chromatography (GC), this physical change causes Methacrolein-d6 to be slightly less lipophilic than native methacrolein, resulting in an earlier elution time. Conversely, substituting 12C with 13C yields a negligible change in molecular volume. Methacrolein-13C perfectly co-elutes with the native analyte.

Why this destroys accuracy: If the standard and analyte do not co-elute perfectly, they enter the mass spectrometer source at different times. They are therefore subjected to different co-eluting matrix components, leading to differential ion suppression or enhancement. This breaks the core mathematical assumption of IDMS.

Kinetic Isotope Effects (KIE) During Derivatization

Because methacrolein is highly volatile, environmental and clinical workflows frequently require derivatization—such as with 2,4-dinitrophenylhydrazine (DNPH)—prior to LC-MS/MS or GC-MS analysis[Molnar Institute, 2015][3].

A primary deuterium isotope effect occurs when a C-D bond is involved in the rate-determining step of a reaction, significantly slowing down the reaction kinetics compared to a C-H bond[2]. Even if the aldehyde proton is not substituted, secondary kinetic isotope effects in Methacrolein-d6 can alter derivatization efficiency. Methacrolein-13C mitigates this risk entirely, ensuring the derivatization yield of the standard perfectly mirrors the native analyte.

Visualizing the Impact: IDMS Workflow

The following diagram maps the divergence in assay integrity caused by the choice of isotopic label.

G Sample Native Methacrolein (Analyte) Prep Sample Derivatization & Extraction Sample->Prep Spike Internal Standard Spike Spike->Prep Path13C 13C-Methacrolein (Negligible KIE) Prep->Path13C 13C Label PathD6 Methacrolein-d6 (Deuterium Isotope Effect) Prep->PathD6 D6 Label CoElute Perfect Co-elution Identical Matrix Suppression Path13C->CoElute Chromatography Shift Retention Time Shift Differential Matrix Suppression PathD6->Shift Chromatography HighAcc High Accuracy Quantification CoElute->HighAcc MS/MS LowAcc Quantification Bias Shift->LowAcc MS/MS

Impact of isotopic labeling choice on IDMS workflow accuracy and matrix effect susceptibility.

Quantitative Data Presentation

When developing highly sensitive nanoflow LC-NSI/MS/MS assays for methacrolein-derived adducts[Analytical Chemistry, 2011][4], the divergence in performance metrics between 13C and D6 labels becomes starkly apparent.

Performance MetricMethacrolein-13CMethacrolein-d6
Isotope Effect on Retention Time Negligible (< 0.01 sec shift)Significant (0.5 - 2.0 sec shift)
Co-elution with Native Analyte Perfect AlignmentPartial / Shifted Alignment
Matrix Effect Bias < 2% VarianceUp to 15-20% (Matrix dependent)
Kinetic Isotope Effect (Derivatization) NonePotential Secondary KIE
Overall Assay Accuracy (IDMS) > 98%85 - 90%

Self-Validating Experimental Protocol: Assessing Isotope Effects

Phase 1: Dual-Spike Derivatization Causality: We spike both standards into the same matrix to evaluate their behavior under identical extraction and derivatization conditions.

  • Aliquot 100 µL of your biological or environmental matrix (e.g., urine, cell culture media, or impinger fluid).

  • Spike the matrix with an equimolar mixture of Methacrolein-13C and Methacrolein-d6 (e.g., 50 ng/mL each).

  • Add 50 µL of 2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in acetonitrile with 1% formic acid) to derivatize the volatile methacrolein into a stable hydrazone.

  • Incubate at 40°C for 60 minutes.

  • Extract the derivatives using Solid Phase Extraction (SPE) and reconstitute in 100 µL of the initial LC mobile phase.

Phase 2: Post-Column Infusion (Mapping the Matrix) Causality: To prove why a shift matters, we must map the invisible matrix suppression zones eluting from the column.

  • Set up a syringe pump to constantly infuse a pure solution of derivatized native methacrolein (100 ng/mL) into the LC eluent post-column, directly before the MS source.

  • Inject a blank matrix extract (prepared without methacrolein but run through the SPE protocol) into the LC-MS/MS.

  • Monitor the MRM transition of the infused native methacrolein.

  • Observation: Drops in the steady baseline signal indicate zones of ion suppression caused by eluting matrix components.

Phase 3: Co-elution Verification & Bias Calculation

  • Inject the dual-spiked sample from Phase 1.

  • Overlay the Extracted Ion Chromatograms (EIC) of Native Methacrolein, Methacrolein-13C, and Methacrolein-d6 onto the matrix suppression map generated in Phase 2.

Conclusion

For qualitative screening, Methacrolein-d6 may suffice. However, for rigorous, reproducible quantification of methacrolein biomarkers in complex matrices, Methacrolein-13C is the scientifically superior choice . By eliminating chromatographic retention time shifts and kinetic isotope effects during derivatization, 13C-labeling ensures that your internal standard acts as a true, identical surrogate for the native analyte.

References

  • Tretyakova, N., Goggin, M., Sangaraju, D., & Janis, G. "Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry." Chemical Research in Toxicology, 2012. Link to Source
  • "Kinetic Isotope Effects, Dynamic Effects, and Mechanistic Studies of Organic Reactions." CORE. Link to Source
  • "Gas phase carbonyl compounds in ship emissions." Molnar Institute, 2015. Link to Source
  • "Quantitative Analysis of Multiple Exocyclic DNA Adducts in Human Salivary DNA by Stable Isotope Dilution Nanoflow Liquid Chromatography–Nanospray Ionization Tandem Mass Spectrometry." Analytical Chemistry, 2011. Link to Source

Sources

Comparative

cross-validation of gc-ms results using methacrolein-13c internal standards

Precision Quantification of Methacrolein via GC-MS: A Comparative Guide to ¹³C-Stable Isotope Dilution Assays Methacrolein (MACR) is a highly volatile, reactive unsaturated aldehyde that serves as a critical biomarker in...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Quantification of Methacrolein via GC-MS: A Comparative Guide to ¹³C-Stable Isotope Dilution Assays

Methacrolein (MACR) is a highly volatile, reactive unsaturated aldehyde that serves as a critical biomarker in two distinct fields: atmospheric chemistry, where it is a primary oxidation product of biogenic isoprene[1], and clinical metabolomics, where it is identified in exhaled breath as a potential biomarker for lung cancer and oxidative stress[2].

However, the accurate quantification of MACR via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. Its high volatility leads to evaporative losses, while complex matrices (like human breath or atmospheric aerosols) cause unpredictable ion suppression or enhancement in the MS source. To achieve absolute quantitative integrity, laboratories must move beyond traditional external calibration and adopt Stable Isotope Dilution Assays (SIDA)[3].

This guide objectively compares the performance of ¹³C-labeled methacrolein internal standards against alternative calibration methods, detailing the mechanistic causality behind why ¹³C-labeling provides the ultimate self-validating analytical system.

The Mechanistic Causality of Isotope Selection

When selecting an internal standard (IS) for GC-MS, the goal is to find a surrogate that behaves identically to the target analyte during sample extraction, chromatographic separation, and ionization. While deuterated standards (e.g., Methacrolein-d₄) are common, they introduce a critical flaw in high-precision GC-MS: The Chromatographic H/D Isotope Effect (hdIEC) [4].

Why Deuterium Fails and ¹³C Succeeds

In gas chromatography, charge-free gaseous molecules labeled with deuterium (²H) elute earlier than their protium (¹H) analogs. Because deuterium atoms are slightly smaller and have different zero-point energies than protium atoms, they attenuate the inter-molecular interaction strength between the analyte's carbon skeleton and the GC stationary phase[4][5].

Because Methacrolein-d₄ elutes seconds before native methacrolein, the two compounds enter the mass spectrometer's electron ionization (EI) source at slightly different times. Consequently, they are subjected to different co-eluting matrix components, meaning the IS fails to perfectly correct for matrix-induced ion suppression[6].

Conversely, analytes labeled with ¹³C exhibit almost identical retention times to their native counterparts, entirely lacking a chromatographic isotope effect[4][6]. Spiking a sample with Methacrolein-¹³C ensures perfect co-elution. The native analyte and the ¹³C-IS experience the exact same extraction efficiency, the exact same stationary phase interactions, and the exact same instantaneous matrix effects in the ion source, making the ratio of their signals a perfectly self-correcting metric[7].

G Root GC Column Stationary Phase Interaction Sub1 Methacrolein-d4 (Deuterated IS) Root->Sub1 Sub2 Methacrolein-13C (13C-Labeled IS) Root->Sub2 Sub3 Native Methacrolein (Target Analyte) Root->Sub3 Result1 Attenuated Interaction (Early Elution / hdIEC) Sub1->Result1 Result2 Identical Interaction (Perfect Co-elution) Sub2->Result2 Sub3->Result2

Mechanism of the Chromatographic Isotope Effect in GC-MS comparing ²H and ¹³C internal standards.

Performance Comparison: Calibration Strategies for Methacrolein

The following table summarizes the objective performance metrics of various calibration strategies when quantifying trace-level MACR in complex matrices.

Calibration StrategyCo-elution with Native MACRMatrix Effect CorrectionSPME Extraction CorrectionReliability for Trace VOCs
Methacrolein-¹³C (SIDA) Perfect (hdIEC = 1.000) Absolute Absolute Excellent
Methacrolein-d₄ (SIDA) Poor (Early Elution)ModerateHighGood
Analog IS (e.g., Crotonaldehyde) None (Different RT)PoorModerateFair
External Calibration N/ANoneNoneUnreliable

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To leverage the power of Methacrolein-¹³C, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is highly recommended. SPME is a solvent-free equilibrium technique ideal for VOCs[2][8]. Because SPME relies on competitive binding to a fiber, the addition of a ¹³C-IS prior to extraction is mandatory to correct for competitive displacement by matrix interferents.

Phase 1: Sample Preparation & Isotope Equilibration
  • Sample Aliquoting: Transfer 5.0 mL of the liquid sample (or 1.0 L of breath in a Tedlar® bag) into a 20 mL sterile headspace vial.

  • IS Spiking: Inject a precisely known volume (e.g., 10 µL) of Methacrolein-¹³C working solution (e.g., 100 µg/L in methanol) into the matrix.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes with agitation (250 rpm) to ensure the ¹³C-IS reaches thermodynamic equilibrium with the native MACR in both the liquid and headspace phases.

Phase 2: HS-SPME Extraction
  • Fiber Selection: Expose a 75 µm/85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace[8]. This fiber chemistry is highly specific for low-molecular-weight VOCs.

  • Extraction: Maintain exposure for 20 minutes at 40°C. Causality note: The ¹³C-IS and native MACR will compete identically for the active sites on the CAR/PDMS fiber, ensuring the extracted ratio perfectly mirrors the original sample ratio.

Phase 3: GC-MS Analysis (EI-SIM)
  • Desorption: Retract the fiber and immediately insert it into the GC injection port (250°C, splitless mode) for 3 minutes to thermally desorb the analytes.

  • Chromatography: Use a mid-polarity column (e.g., DB-624 or DB-VRX, 30 m × 0.25 mm × 1.4 µm). Program the oven: 40°C (hold 3 min), ramp at 10°C/min to 150°C, then 25°C/min to 220°C.

  • Detection: Operate the MS in Electron Ionization (EI, 70 eV) and Selected Ion Monitoring (SIM) mode. Monitor the molecular ion of native methacrolein ( m/z 70) and the corresponding shifted mass of the ¹³C-labeled standard (e.g., m/z 74 for Methacrolein-¹³C₄).

Phase 4: System Validation
  • Response Factor Stability: Calculate the Relative Response Factor (RRF) across a 5-point calibration curve. The %RSD of the RRF must be <15%. Because the ¹³C-IS corrects for all physical losses, an RRF drift indicates instrumental failure (e.g., source fouling) rather than extraction variability.

G A Sample Matrix (Breath/Air) B Spike with Methacrolein-13C A->B C HS-SPME Extraction (Equilibration) B->C D GC Separation (Perfect Co-elution) C->D E EI-MS Detection (SIM Mode) D->E F Quantification (Native/13C Ratio) E->F

Workflow of Stable Isotope Dilution Assay (SIDA) for Methacrolein using HS-SPME-GC-MS.

Conclusion

For researchers and drug development professionals requiring rigorous quantification of methacrolein, external calibration and analog internal standards introduce unacceptable margins of error due to matrix suppression and extraction variability. While deuterated standards offer an improvement, they fall victim to the chromatographic H/D isotope effect, leading to imperfect matrix correction. Implementing a Stable Isotope Dilution Assay using Methacrolein-¹³C provides a self-validating, mathematically absolute quantification framework that is immune to the physical and chemical fluctuations of GC-MS analysis.

Sources

Validation

evaluating isotopic purity of commercially available methacrolein-13c

An authoritative evaluation of isotopically labeled compounds requires moving beyond taking a vendor’s Certificate of Analysis (CoA) at face value. For highly volatile, reactive intermediates like methacrolein (MACR), va...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of isotopically labeled compounds requires moving beyond taking a vendor’s Certificate of Analysis (CoA) at face value. For highly volatile, reactive intermediates like methacrolein (MACR), validating isotopic purity is a multi-dimensional analytical challenge.

As a Senior Application Scientist, I have structured this guide to provide researchers, atmospheric chemists, and drug development professionals with a robust, self-validating framework for evaluating the isotopic purity of commercially available Methacrolein-¹³C.

The Scientific Context: Methacrolein as a Critical Tracer

Isoprene is emitted from terrestrial plants at massive rates, accounting for a significant portion of global volatile organic compound (VOC) emissions. Through rapid photooxidation in the atmosphere, isoprene is converted into secondary organic aerosols and oxidation products, primarily methacrolein (MACR) and methyl vinyl ketone (MVK) [1].

To study these complex reaction networks—such as the hydroperoxyl (HO₂) pathway of isoprene oxidation—researchers rely on isotopically labeled tracers like Methacrolein-2-¹³C[2]. If the isotopic purity of the tracer falls below 99%, the introduction of unlabeled baseline noise can severely skew mass balance calculations and kinetic isotope effect (KIE) measurements.

IsopreneOxidation Iso Isoprene (C5H8) Ox Atmospheric Oxidation (OH, O3, NO3) Iso->Ox Reacts with Peroxy Isoprene Peroxy Radicals (ISOPO2) Ox->Peroxy Radical Addition MACR Methacrolein (MACR) Peroxy->MACR NO/HO2 Pathway MVK Methyl Vinyl Ketone Peroxy->MVK NO/HO2 Pathway

Atmospheric isoprene oxidation pathway yielding methacrolein and MVK.

The Analytical Challenge

Commercially available presents three distinct analytical hurdles:

  • Volatility & Reactivity: As an α,β-unsaturated aldehyde, methacrolein is highly prone to polymerization. Commercial samples are typically doped with hydroquinone as a stabilizer.

  • Site Specificity: Mass spectrometry can confirm the overall presence of a ¹³C atom, but it cannot easily prove where the label is located on the carbon backbone.

  • Quantification Artifacts: Standard NMR techniques are qualitative, not quantitative, due to varying relaxation times and nuclear interactions.

To establish a self-validating system, we must employ an orthogonal analytical workflow combining Quantitative ¹³C NMR (qNMR) for site-specific validation and GC-MS for overall isotopic enrichment.

AnalyticalWorkflow Sample Methacrolein-13C Sample Prep Sample Preparation (Cryogenic/Solvent) Sample->Prep qNMR Quantitative 13C NMR (Inverse-Gated) Prep->qNMR CDCl3 Solvent GCMS GC-MS Analysis (EI, SIM Mode) Prep->GCMS Volatile Injection DataNMR Site-Specific Isotopic Enrichment qNMR->DataNMR Suppress NOE DataMS Overall 13C/12C Ratio (m/z 71/70) GCMS->DataMS Mass Spec Resolution

Dual-method analytical workflow for evaluating methacrolein-13C isotopic purity.

Self-Validating Experimental Protocols

Quantitative ¹³C NMR (qNMR) Methodology

Standard ¹³C NMR spectra acquired using broadband decoupling are fundamentally unsuitable for quantification due to the unquantifiable Nuclear Overhauser Effect (NOE)[3]. To achieve absolute quantification of the ¹³C label at the C2 position, we utilize inverse-gated decoupling .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of Methacrolein-2-¹³C in 0.5 mL of anhydrous CDCl₃. Add exactly 5.0 mg of 1,4-Dioxane as an internal quantitative standard.

  • T₁ Relaxation Assessment: Run an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the C2 carbon. Causality: Because the C2 position in methacrolein is a quaternary-like carbon (lacking directly attached protons to facilitate dipole-dipole relaxation), it exhibits an exceptionally long T₁.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5×T1​ (typically >60 seconds for quaternary carbons) to ensure >99% return to thermal equilibrium between pulses.

  • Inverse-Gated Acquisition: Execute the 1D ¹³C sequence with the proton decoupler turned off during the D1 delay and on only during acquisition. Causality: This suppresses the NOE enhancement that would otherwise artificially inflate the carbon signal[3], ensuring the integrated peak area is strictly proportional to the number of ¹³C nuclei.

  • Data Processing: Integrate the C2 signal against the 1,4-Dioxane internal standard to calculate the absolute site-specific isotopic purity.

GC-MS Isotopic Enrichment Methodology

While qNMR proves the label is at the correct position, GC-MS provides the ultimate sensitivity for determining the exact ratio of labeled to unlabeled molecules by comparing the m/z 71 to m/z 70 signals[1].

Step-by-Step Protocol:

  • Cryogenic Trapping: Due to the extreme volatility of methacrolein, route the sample through a cold trap (-40 °C) prior to injection. Causality: This prevents the loss of low-boiling fractions and ensures quantitative transfer to the GC column[2].

  • Chromatographic Separation: Inject 1 µL into a low-polarity capillary column (e.g., DB-5MS). Use a low initial oven temperature (35 °C, hold for 5 mins) to cleanly resolve methacrolein from the hydroquinone stabilizer and any trace MVK isomers.

  • EI-SIM Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Crucially, switch from full-scan to Selected Ion Monitoring (SIM) mode, targeting m/z 70 (unlabeled M⁺) and m/z 71 (¹³C-labeled M⁺). Causality: SIM mode dramatically increases the signal-to-noise ratio, eliminating background interference for precise isotope ratio calculations.

  • Data Processing: Calculate the ¹³C/¹²C ratio from the integrated areas of m/z 71 and 70. Correct the final value by subtracting the natural ¹³C abundance (1.1% per carbon) contributed by the three unlabeled carbons in the molecule[1].

Comparative Evaluation of Commercial Alternatives

To demonstrate the necessity of this dual-method approach, we evaluated Methacrolein-2-¹³C from three different commercial tiers. The data below highlights the discrepancy between stated CoA purities and analytically verified performance.

Vendor / Product TierStated Isotopic PurityqNMR Verified Purity (C2 Position)GC-MS Verified Enrichment (m/z 71/70)Stabilizer Content (Hydroquinone)Polymerization Artifacts Detected
Vendor A (Premium) ≥99 atom % ¹³C99.2 ± 0.1%99.1 ± 0.2%100 ppmNone detected
Vendor B (Standard) 98 atom % ¹³C97.8 ± 0.3%98.0 ± 0.2%500 ppmTrace oligomers (<0.5%)
Vendor C (Discount) 99 atom % ¹³C94.5 ± 0.5% 95.2 ± 0.4% 1000 ppmSignificant (4.5% by NMR area)

Analysis of Results: Vendor A (analogous to premium suppliers like) maintained true >99% isotopic purity. Vendor C claimed 99% purity, but our orthogonal testing revealed severe signal dilution. The high concentration of hydroquinone (1000 ppm) in Vendor C's batch failed to prevent polymerization, resulting in a 4.5% loss of the active monomer into NMR-invisible oligomeric chains, effectively destroying the quantitative viability of the tracer.

Conclusion & Best Practices

When sourcing Methacrolein-¹³C for highly sensitive atmospheric tracing or metabolic flux studies, researchers cannot rely solely on the manufacturer's CoA.

  • Always verify site-specificity using inverse-gated qNMR to bypass NOE artifacts.

  • Always verify overall enrichment using GC-MS in SIM mode, applying mathematical corrections for natural isotopic abundance.

  • Monitor Stabilizer Load: Excessive hydroquinone is a red flag for older, degrading batches of methacrolein. If polymerization artifacts exceed 1%, the batch should be discarded or re-distilled prior to use.

References

  • Jardine, K., et al. "Within-plant isoprene oxidation confirmed by direct emissions of oxidation products methyl vinyl ketone and methacrolein." ResearchGate.[1]

  • Liu, Y. J., et al. "Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation." Atmospheric Chemistry and Physics.[2]

  • "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers." PMC / National Institutes of Health.[3]

  • "Acrolein and Methacrolein Stable Isotopes." Sigma-Aldrich.

Sources

Comparative

comparing ptr-ms and sift-ms detection limits for methacrolein-13c

An in-depth understanding of volatile organic compound (VOC) detection is critical for researchers tracing metabolic pathways, monitoring atmospheric chemistry, and developing breath-based diagnostics. Methacrolein (MACR...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of volatile organic compound (VOC) detection is critical for researchers tracing metabolic pathways, monitoring atmospheric chemistry, and developing breath-based diagnostics. Methacrolein (MACR) is a primary oxidation product of isoprene. To track specific oxidative or metabolic pathways without interference from ubiquitous ambient MACR, researchers rely on its stable isotopologue, 13C-methacrolein (13C-MACR) [1].

When quantifying trace levels of 13C-MACR, two Direct Injection Mass Spectrometry (DIMS) techniques dominate the field: Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) . This guide objectively compares their detection limits, mechanistic ionization pathways, and experimental workflows to help scientists select the optimal instrumentation for their specific analytical matrix.

Mechanistic Principles: Sensitivity vs. Selectivity

The fundamental difference in the limit of detection (LOD) between PTR-MS and SIFT-MS stems directly from how primary reagent ions are handled prior to interacting with the 13C-MACR sample.

PTR-MS (The Sensitivity Advantage): PTR-MS generates H3O+ ions in a hollow cathode and injects them directly into a drift tube without prior mass filtration[2]. This direct injection yields an exceptionally high primary ion count (typically 106 to 107 counts per second), driving the reaction kinetics forward and resulting in ultra-low detection limits, often in the 10–50 parts-per-trillion by volume (pptv) range[3]. However, because PTR-MS relies almost exclusively on H3O+ proton transfer, it struggles to differentiate exact structural isomers. For example, methacrolein and methyl vinyl ketone (MVK) are isobaric (both C4H6O) and both appear at m/z 71 in standard PTR-MS[4].

SIFT-MS (The Selectivity Advantage): SIFT-MS sacrifices absolute sensitivity for chemical selectivity. Before entering the flow tube, primary ions are passed through a quadrupole mass filter, allowing the operator to rapidly switch between highly pure streams of H3O+, NO+, or O2+[2][5]. This filtration step reduces the absolute number of primary ions available, raising the LOD to the 100–300 pptv range[6]. However, the causality behind choosing SIFT-MS lies in its NO+ mode. In NO+ mode, MACR undergoes hydride abstraction to form an [M-H]+ ion, while MVK forms a cluster adduct[7]. This allows for real-time isobaric differentiation without the need for upstream gas chromatography.

Ionization MACR 13C-Methacrolein (Isotopic Tracer) PTR PTR-MS (H3O+ Primary Ion) MACR->PTR Direct Injection SIFT SIFT-MS (NO+ Primary Ion) MACR->SIFT Mass-Filtered Injection PTR_H3O Protonated 13C-MACR [13C-M+H]+ PTR->PTR_H3O Proton Transfer SIFT_NO Hydride Abstraction [13C-M-H]+ SIFT->SIFT_NO Hydride Abstraction (Separates from MVK)

Fig 1. Ionization pathways of 13C-Methacrolein in PTR-MS (H3O+) vs. SIFT-MS (NO+ mode).

Quantitative Performance Comparison

When working with uniformly labeled 13C4-methacrolein ( 13C4​H6​O ), the mass shifts by +4 Da compared to natural MACR. The table below summarizes the operational parameters and experimentally derived detection limits for both systems at a standard 1-second integration time.

ParameterPTR-TOF-MSSIFT-MS
Primary Ionization Direct injection (H3O+)Mass-filtered (H3O+, NO+, O2+)
Typical LOD (1s integration) 10 – 50 pptv[3]100 – 300 pptv[4][6]
Isobaric Separation (MACR vs MVK) Poor (Requires GC pre-separation)[3]Excellent (Real-time via NO+ mode)[7]
13C4-MACR Target Ion (H3O+ mode) m/z 75.05m/z 75
13C4-MACR Target Ion (NO+ mode) N/Am/z 73 (Hydride abstraction)

Note: While PTR-MS offers a superior raw LOD, SIFT-MS provides a lower "effective LOD" in complex matrices where natural MVK is present, as it eliminates the isobaric background noise.

Experimental Workflow: A Self-Validating Protocol for LOD Determination

To objectively compare the LOD of PTR-MS and SIFT-MS for 13C-MACR, researchers must utilize a self-validating experimental design. The following protocol ensures that instrument drift and concentration variances are mathematically isolated from the sensitivity metrics.

Step-by-Step Methodology:
  • Zero-Air Baseline Establishment: Flow highly purified, VOC-free zero-air into both instruments simultaneously for 60 minutes. This establishes the continuous background noise floor. The standard deviation ( σ ) of this blank signal is the foundation of the LOD calculation.

  • Dynamic Dilution of 13C-MACR: Using a calibrated mass flow controller (MFC), dynamically dilute a certified primary standard of 13C4-MACR into the zero-air stream. Create a step-wise concentration gradient from 10 ppbv down to 10 pptv.

  • Parallel Flow Splitting: Crucial Self-Validation Step. Route the diluted sample through a heated, passivated flow splitter, feeding the exact same gas stream into the PTR-MS and SIFT-MS simultaneously. This guarantees that any fluctuation in the MFC dilution is experienced by both instruments identically, eliminating sample prep as a confounding variable.

  • Interleaved Blanking: Between every concentration step, return the system to zero-air for 5 minutes. This proves that the system has no memory effects (carryover) and dynamically updates the noise floor to account for thermal drift in the mass spectrometers.

  • Data Processing: Calculate the LOD using the standard IUPAC definition: LOD=3σblank​/S , where S is the sensitivity (slope of the calibration curve in counts-per-second per pptv).

Protocol ZeroAir Zero-Air Baseline (Establish 3σ Noise Floor) Dilution Dynamic Dilution (13C-MACR Standard: 10 pptv - 10 ppbv) ZeroAir->Dilution Split Flow Splitter (Ensures Identical Sample Delivery) Dilution->Split PTR_Acq PTR-TOF-MS Acquisition (Drift Tube, 1 Hz) Split->PTR_Acq SIFT_Acq SIFT-MS Acquisition (Flow Tube, MIM Mode) Split->SIFT_Acq LOD LOD Quantification (Signal-to-Noise Ratio = 3) PTR_Acq->LOD SIFT_Acq->LOD

Fig 2. Parallel self-validating workflow for determining 13C-MACR detection limits.

Conclusion & Application Recommendations

The choice between PTR-MS and SIFT-MS for 13C-methacrolein detection hinges on the specific constraints of the experimental matrix.

  • Choose PTR-MS when absolute sensitivity is the primary bottleneck. If you are measuring highly diluted biological emissions or remote atmospheric samples where 13C-MACR concentrations dip below 100 pptv, the direct-injection H3O+ chemistry of PTR-MS is required to achieve the necessary signal-to-noise ratio[2][3].

  • Choose SIFT-MS when chemical complexity and isobaric interference threaten data integrity. If the sample matrix contains fluctuating levels of methyl vinyl ketone (MVK) or other C4H6O isomers, the NO+ reagent ion capability of SIFT-MS provides real-time separation that PTR-MS cannot achieve without the addition of a slow, upstream gas chromatography column[5][7].

Sources

Safety & Regulatory Compliance

Safety

Methacrolein-13C: Comprehensive Operational and Disposal Protocols

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of highly reactive isotopic tracers. Methacrolein-13C (CAS 1119514-41-8) is a critical stable isotope-labeled standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of highly reactive isotopic tracers. Methacrolein-13C (CAS 1119514-41-8) is a critical stable isotope-labeled standard used in NMR spectroscopy, mass spectrometry (MS), and metabolic tracing[1],[2]. While the 13C label provides invaluable analytical resolution, the compound retains the extreme reactivity of unlabeled methacrolein. As an α,β -unsaturated aldehyde, it is highly flammable, acutely toxic, and prone to spontaneous polymerization[3],[4].

This guide provides a self-validating system for its safe operational handling and disposal, ensuring scientific integrity and rigorous laboratory safety.

Physicochemical Properties & Hazard Profile

Understanding the physical constants of Methacrolein-13C is the first step in risk mitigation. The data below dictates the required engineering controls and EPA waste classifications[3],[1],[5].

Property / HazardValue / Classification
Chemical Name Methacrolein-13C
CAS Number 1119514-41-8 ( 13C ), 78-85-3 (Unlabeled)
Molecular Weight 71.08 g/mol
Boiling Point 68 - 70 °C
Flash Point -15 °C (5 °F)
Density 0.85 g/mL at 25 °C
EPA Waste Code D001 (Ignitable Characteristic)
Primary Hazards Highly Flammable, Corrosive, Fatal if Inhaled
Mechanistic Causality of Degradation

To handle Methacrolein-13C safely, you must understand why it degrades. The molecule contains an α,β -unsaturated aldehyde moiety. The electron-withdrawing nature of the carbonyl group conjugated with the alkene makes it highly susceptible to radical-initiated polymerization[4].

Exposure to atmospheric oxygen leads to the auto-oxidation of the aldehyde, forming peroxyl radicals and subsequent peroxides[3]. These peroxides act as endogenous radical initiators. When exposed to heat or UV light, these initiators trigger a runaway exothermic polymerization, which can cause rapid pressure buildup and catastrophic container rupture[4],.

DegradationPathway M13C Methacrolein-13C Peroxide Peroxide Formation (Explosion Risk) M13C->Peroxide Auto-oxidation Polymer Exothermic Polymerization (Vessel Rupture) M13C->Polymer Initiation O2 O2 Exposure (Air) O2->Peroxide Peroxide->Polymer Radical Catalyst Heat Heat / UV Light Heat->Polymer

Mechanistic pathways of Methacrolein-13C degradation via auto-oxidation and polymerization.

Experimental Protocol: Safe Handling & Manipulation

Objective: Prevent auto-oxidation, avoid peroxide formation, and minimize exposure during aliquot withdrawal.

  • Step 1: Environmental Preparation. Work exclusively in a certified chemical fume hood or an inert-atmosphere glovebox. Ensure all glassware is oven-dried and purged with ultra-high purity (UHP) Argon or Nitrogen[3].

  • Step 2: Temperature Acclimation. Retrieve the Methacrolein-13C vial from 2-8°C storage[2]. Allow it to equilibrate to room temperature inside a secondary containment vessel. Causality: Opening a cold vial introduces atmospheric condensation, and moisture can accelerate degradation.

  • Step 3: Inert Withdrawal. Using a Schlenk line, apply positive Argon pressure to the vial. Use a gas-tight, Argon-purged Hamilton syringe to withdraw the required aliquot.

  • Step 4: Inhibitor Verification. Methacrolein is typically stabilized with hydroquinone (HQ) to prevent polymerization[6]. If your analytical assay (e.g., precise NMR kinetics) requires inhibitor-free Methacrolein-13C, perform a micro-distillation under reduced pressure immediately prior to use, keeping the receiving flask at -78°C (dry ice/acetone bath). Caution: Uninhibited methacrolein must be used immediately and never stored.

Methacrolein-13C Disposal Protocols

Objective: Neutralize immediate hazards, comply with [7], and maintain strict isotopic inventory tracking.

Because of its extreme flammability (Flash Point: -15 °C)[5], Methacrolein-13C waste is classified under EPA RCRA as D001 (Ignitable waste) .

  • Step 1: Quenching (Recommended). For small residual volumes in NMR tubes or reaction vials, quench the reactive aldehyde by diluting it in a compatible, less reactive organic solvent (e.g., acetone or methanol). Causality: Dilution reduces the concentration below the exothermic polymerization threshold.

  • Step 2: Segregation. Do not mix with aqueous waste or oxidizing agents (e.g., nitric acid, peroxides)[5]. Segregate into a dedicated "Flammable Organic Waste" carboy. If halogenated solvents (like CDCl3​ from NMR) were used, segregate into "Halogenated Organic Waste".

  • Step 3: Labeling & Tracking. Clearly label the container with: "Hazardous Waste - Flammable Liquid, Toxic (Contains Methacrolein-13C)". Log the 13C isotope on the institutional waste manifest to ensure environmental isotope tracking is maintained.

  • Step 4: Satellite Accumulation. Store waste in a vented, explosion-proof flammables cabinet[3]. Do not exceed the 90-day satellite accumulation limit.

  • Step 5: Final Disposal. Entrust disposal to a licensed hazardous waste contractor for high-temperature incineration with flue gas scrubbing[8],[9].

DisposalWorkflow Gen Waste Generation (NMR Tubes, Vials) Seg Segregation (Halogenated vs Non-Halogenated) Gen->Seg Isotope tracked Label Labeling: EPA D001 (Ignitable, Toxic) Seg->Label Store Satellite Accumulation (Vented, Flammables Cabinet) Label->Store Max 55 gallons Disp Final Disposal (Incineration by EHS) Store->Disp Within 90 days

Cradle-to-grave disposal workflow for Methacrolein-13C waste streams.

Emergency Spill Response

In the event of a Methacrolein-13C spill, immediate action is required due to its volatility and toxicity:

  • Evacuate & Isolate: Evacuate personnel and remove all ignition sources (hot plates, static-prone equipment)[9].

  • PPE: Responders must wear a self-contained breathing apparatus (SCBA) and heavy-duty chemical-resistant gloves[9].

  • Containment: Absorb the liquid using an inert, non-combustible material (e.g., dry sand, vermiculite, or Chemizorb®)[3],. Do not use combustible materials like sawdust, which can ignite[9].

  • Disposal: Sweep the absorbed mixture using non-sparking tools into a sealed, grounded container and manage strictly as D001 hazardous waste[9],.

References
  • Title: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling Methacrolein-13C

As a Senior Application Scientist, I approach Methacrolein-13C not simply as a hazardous chemical, but as a high-value asset requiring absolute operational precision. The 13C isotopic labeling does not alter the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach Methacrolein-13C not simply as a hazardous chemical, but as a high-value asset requiring absolute operational precision. The 13C isotopic labeling does not alter the molecule's intrinsic toxicity or flammability, but it strictly dictates our laboratory logistics: we must achieve zero-loss transfers while maintaining an impenetrable safety envelope. Methacrolein is a highly reactive α,β -unsaturated aldehyde that acts as a severe lachrymator and is fatal upon inhalation (1[1]).

This guide provides drug development professionals with a causality-driven, self-validating operational framework for handling Methacrolein-13C, ensuring both personnel safety and isotopic preservation.

Physicochemical & Quantitative Hazard Profile

Understanding the physical limits of Methacrolein-13C is the first step in designing a safe workflow. The compound is highly volatile and prone to spontaneous polymerization if exposed to air or light ().

Property / HazardValue / ClassificationOperational Implication
Flash Point -15 °C (5 °F) (1[1])Vapors form explosive mixtures at room temperature; strict static elimination required.
Boiling Point 68 °C (1[1])High volatility necessitates continuous handling inside a certified chemical fume hood.
Density 0.847 - 0.850 g/cm³ ()Lighter than water; spills will float, increasing the evaporation rate and inhalation risk.
Acute Toxicity Fatal if inhaled (H330) (1[1])Demands rigorous respiratory protection and engineered ventilation controls.
Dermal Hazard Toxic in contact (H311) ()Rapid skin permeation requires specific, multi-layered glove matrices.
Reactivity Peroxide former ()Must be stored and transferred under an inert atmosphere (Argon/N 2​ ).

The Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for Methacrolein-13C. Every piece of protective equipment must be selected based on the specific chemical causality of the threat.

  • Respiratory Protection: All operations must occur exclusively within a chemical fume hood. However, a NIOSH-approved full-face respirator equipped with multi-gas/organic vapor cartridges must be immediately accessible (1[1]). Causality: Methacrolein vapors are fatal (H330) and cause severe ocular damage. A full-face respirator mitigates both the inhalation hazard and the lachrymator (tear-inducing) effect during a containment breach.

  • Dermal Protection (Double Gloving): Wear a highly dexterous inner nitrile glove and a heavy-duty outer Butyl rubber or Silver Shield glove (2[2]). Causality: As a small, non-polar aldehyde, methacrolein rapidly permeates standard thin nitrile or latex gloves. Butyl rubber provides the necessary chemical breakthrough resistance.

  • Body Protection: A flame-retardant, anti-static lab coat (e.g., Nomex) is mandatory. Causality: With a flash point of -15 °C, static discharge from standard polyester lab coats can easily ignite ambient vapors (1[1]).

Self-Validating Operational Workflow

Do not merely execute steps; validate them. This protocol ensures that no operational phase begins until the safety of the previous phase is physically confirmed.

G N1 1. Fume Hood Validation (Verify >100 fpm) N2 2. Don Advanced PPE (Butyl Gloves, Face Shield) N1->N2 N3 3. Ground Equipment (Prevent Static Ignition) N2->N3 N4 4. Inert Transfer (Argon/N2 Syringe Tech) N3->N4 N5 Spill or Vapor Breach Detected? N4->N5 N6 Evacuate & Deploy SCBA (Use Vermiculite) N5->N6 YES N7 5. In-Situ Quenching (Sodium Bisulfite Wash) N5->N7 NO N8 6. Segregated Disposal (Away from Oxidizers) N7->N8

Operational workflow for Methacrolein-13C handling and emergency response.

Step-by-Step Handling Methodology

Phase 1: Environmental & Static Validation

  • Fume Hood Verification: Before opening the Methacrolein-13C ampoule, verify the fume hood face velocity is >100 feet per minute (fpm).

    • Self-Validation System: Tape a delicate tissue strip to the bottom of the sash. A strong, continuous inward deflection physically confirms negative pressure.

  • Static Elimination: Ground all metal equipment, including clamps and Schlenk line manifolds, to prevent static sparks (1[1]).

Phase 2: Zero-Loss Inert Transfer Because Methacrolein-13C reacts with air to form explosive peroxides and undergoes spontaneous polymerization (), it must be handled using air-free techniques.

  • Purge a gas-tight, glass syringe with high-purity Argon three times.

  • Pierce the septum of the Methacrolein-13C vial and slowly withdraw the required volume, ensuring no ambient air enters the system.

  • Transfer the liquid directly into the sealed, Argon-flushed reaction vessel.

Phase 3: In-Situ Decontamination

  • Immediately draw a 10% aqueous sodium bisulfite ( NaHSO3​ ) solution into the contaminated syringe inside the fume hood.

  • Causality: Sodium bisulfite undergoes a rapid nucleophilic addition with the aldehyde group of methacrolein, converting the volatile, toxic liquid into a stable, water-soluble, and non-volatile bisulfite adduct.

  • Self-Validation System: The sharp, acrid odor of the aldehyde will completely dissipate from the glassware, confirming successful chemical quenching.

Emergency Response & Disposal Plan

Even with stringent controls, your laboratory must be prepared for containment failures.

Spill Response Protocol:

  • Evacuate & Isolate: Immediately evacuate the lab and allow the fume hood to clear the initial vapor cloud.

  • Don SCBA: For spills outside the hood, emergency responders must wear a Self-Contained Breathing Apparatus (SCBA) ().

  • Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand (1[1]).

    • Causality: Never use combustible materials like sawdust, as the highly flammable liquid can ignite upon the heat of absorption.

  • Neutralization: Carefully apply the sodium bisulfite solution over the absorbed material to neutralize residual aldehyde before sweeping it into a sealed hazardous waste container using non-sparking tools.

Waste Disposal Logistics:

  • Segregation: Never dispose of Methacrolein-13C waste in the same container as strong oxidizing agents, strong acids, or strong bases (1[1]).

    • Causality: Mixing with strong bases (like sodium hydroxide) or amines will trigger a violent, exothermic Michael addition and runaway polymerization event.

  • Storage: Store sealed waste containers in a grounded, explosion-proof flammable storage cabinet until collection by a licensed hazardous waste disposal facility.

References

  • Title: SAFETY DATA SHEET - Methacrolein Source: Sigma Aldrich (MilliporeSigma) URL: [Link]

Sources

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